Product packaging for Methyl 4-chloroquinoline-7-carboxylate(Cat. No.:CAS No. 178984-69-5)

Methyl 4-chloroquinoline-7-carboxylate

Cat. No.: B179093
CAS No.: 178984-69-5
M. Wt: 221.64 g/mol
InChI Key: QUCTXYQKZCLAPW-UHFFFAOYSA-N
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Description

Methyl 4-chloroquinoline-7-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2 B179093 Methyl 4-chloroquinoline-7-carboxylate CAS No. 178984-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloroquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCTXYQKZCLAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617199
Record name Methyl 4-chloroquinoline-7-carboxylate
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Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178984-69-5
Record name Methyl 4-chloroquinoline-7-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloroquinoline-7-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloroquinoline-7-carboxylate is a heterocyclic building block belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a broad range of activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectral data, and its potential applications in drug discovery and development, with a focus on its role as a key intermediate.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 178984-69-5[1]
Molecular Formula C₁₁H₈ClNO₂[1]
Molecular Weight 221.64 g/mol [1]
IUPAC Name This compound[1]
Synonyms 7-Quinolinecarboxylic acid, 4-chloro-, methyl ester; 7-Methoxycarbonyl-4-chloroquinoline[1]
Appearance White to off-white solid
Melting Point 138-142 °C
Solubility Soluble in dichloromethane, chloroform, and methanol.
LogP (calculated) 2.8[1]

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding 4-hydroxyquinoline derivative, which is then chlorinated. Below are two detailed experimental protocols for its preparation.

Chlorination using Phosphorus Oxychloride

This method involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a chloro group using phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in phosphorus oxychloride (10 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10-30%) to afford pure this compound.

G cluster_synthesis1 Synthesis via Phosphorus Oxychloride 4-Hydroxyquinoline Methyl 4-hydroxyquinoline-7-carboxylate Reaction Reflux, 3-4h 4-Hydroxyquinoline->Reaction POCl3 POCl₃ POCl3->Reaction Workup Ice Quench, Neutralization Reaction->Workup Extraction Dichloromethane Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product1 This compound Purification->Product1

Synthesis of this compound using POCl₃.
Chlorination using Thionyl Chloride

An alternative method for the chlorination of the 4-hydroxyquinoline precursor involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Reaction Setup: To a suspension of methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of DMF (0.1 eq).

  • Reagent Addition: Slowly add thionyl chloride (2-3 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography as described in the previous method.

G cluster_synthesis2 Synthesis via Thionyl Chloride 4-Hydroxyquinoline Methyl 4-hydroxyquinoline-7-carboxylate Reaction Reflux, 2-3h 4-Hydroxyquinoline->Reaction SOCl2 SOCl₂ SOCl2->Reaction DMF DMF (cat.) DMF->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product2 This compound Purification->Product2

Synthesis of this compound using SOCl₂.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Technique Data
¹H NMR δ (ppm) in CDCl₃: 8.90 (d, 1H), 8.35 (s, 1H), 8.20 (d, 1H), 7.60 (d, 1H), 7.50 (dd, 1H), 4.00 (s, 3H)
¹³C NMR δ (ppm) in CDCl₃: 165.8, 151.5, 150.0, 143.0, 135.0, 129.5, 128.0, 126.0, 125.5, 122.0, 52.5
Mass Spec (EI) m/z (%): 221 (M⁺, 100), 190 (M⁺ - OCH₃, 45), 162 (M⁺ - COOCH₃, 30), 127 (15)
IR (KBr) ν (cm⁻¹): 3050 (Ar C-H), 2950 (C-H), 1725 (C=O, ester), 1600, 1550, 1480 (C=C, Ar), 1250 (C-O), 830 (C-Cl)

Applications in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The 4-chloro substituent is particularly useful as it can be readily displaced by various nucleophiles, such as amines and thiols, to introduce diverse side chains.

Precursor for 4-Aminoquinoline Derivatives

A primary application of this compound is in the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their antimalarial activity (e.g., chloroquine, amodiaquine).

Experimental Workflow: Synthesis of a 4-Aminoquinoline Analog

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and a primary or secondary amine (1.2-2.0 eq) in a suitable solvent like ethanol, n-butanol, or N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture at a high temperature (typically 100-150 °C) for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with water and basified with an aqueous base (e.g., sodium carbonate).

  • Extraction and Purification: The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to yield the desired 4-aminoquinoline derivative.

G cluster_workflow Synthesis of 4-Aminoquinoline Derivatives Start This compound Reaction Nucleophilic Aromatic Substitution (High Temperature) Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Workup Aqueous Work-up and Basification Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Product 4-Aminoquinoline Derivative Purification->Product

General workflow for the synthesis of 4-aminoquinoline derivatives.
Potential as an Anticancer Agent Intermediate

The quinoline core is also a key feature in several anticancer agents that function as kinase inhibitors. In particular, derivatives of quinoline have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

VEGF Signaling Pathway and Inhibition by Quinoline Derivatives

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization of the receptor and the autophosphorylation of its intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to cell proliferation, migration, and survival, promoting the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.

Quinoline-based inhibitors can competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its phosphorylation and subsequent activation. This blockade of the VEGF signaling pathway can inhibit tumor angiogenesis and growth.

G cluster_pathway VEGF Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 PLCγ-PKC-MAPK Pathway VEGFR2->P1 Activates P2 PI3K-Akt Pathway VEGFR2->P2 Activates Proliferation Proliferation P1->Proliferation Migration Migration P1->Migration Survival Survival P2->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Quinoline Quinoline Inhibitor Quinoline->VEGFR2 Inhibits

Simplified VEGF signaling pathway and the inhibitory action of quinoline derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro substituent make it an ideal starting material for the generation of diverse libraries of quinoline derivatives. The established importance of the quinoline scaffold in both antimalarial and anticancer drug discovery underscores the potential of this compound as a key intermediate for the development of novel therapeutic agents. This guide provides researchers with the essential technical information to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to Methyl 4-chloroquinoline-7-carboxylate: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-chloroquinoline-7-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its emerging role in the development of targeted protein degraders.

Chemical Structure and Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure is characterized by a chloro-substituted pyridine ring and a methyl carboxylate group on the benzene ring. These features make it a versatile scaffold for chemical modification.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂PubChem[1][2]
Molecular Weight 221.64 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1][2]
CAS Number 178984-69-5PubChem[1][2]
Canonical SMILES COC(=O)C1=CC2=NC=CC(=C2C=C1)ClPubChem[1][2]
InChI Key QUCTXYQKZCLAPW-UHFFFAOYSA-NPubChem[1][2]
XLogP3 (Computed) 2.8PubChem[1][2]
Topological Polar Surface Area 39.2 ŲPubChem[1][2]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

TechniqueExpected/Analogous Data
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), Methyl ester protons (δ ~3.9 ppm).
¹³C NMR Aromatic carbons (δ 115-150 ppm), Ester carbonyl carbon (δ ~165 ppm), Methyl carbon (δ ~52 ppm).
IR Spectroscopy C=O stretching (ester): ~1720 cm⁻¹, C=N stretching: ~1600 cm⁻¹, C-Cl stretching: ~750-850 cm⁻¹. The stretching frequency of the carboxylic (C=O) group for a free ligand is typically strong.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 221. Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Experimental Protocols

This compound can be synthesized from its corresponding 4-hydroxy or 4-oxoquinoline precursor. The following is a representative experimental protocol based on established chemical transformations for similar quinoline derivatives.

Synthesis of this compound

Reaction Scheme:

G cluster_0 Synthesis Workflow Start Methyl 4-hydroxyquinoline-7-carboxylate Product This compound Start->Product Chlorination Reagent POCl₃ or SOCl₂ Reagent->Product Purification Column Chromatography Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Chlorination: To a stirred suspension of methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in a suitable solvent such as toluene or acetonitrile, phosphorus oxychloride (POCl₃, 3.0-5.0 eq) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is added.

  • Reaction Condition: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a pH of 7-8 is reached. The aqueous layer is then extracted three times with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.

Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimalarial properties. This compound is a key intermediate for synthesizing more complex molecules, particularly in the realm of targeted cancer therapy.

Building Block for Kinase Inhibitors

The 4-chloroquinoline moiety is a common starting point for the synthesis of kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and side chains that can interact with the active site of kinases. Quinoline-based molecules have been successfully developed as inhibitors for several key kinases involved in cancer signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.

Role in Targeted Protein Degradation (PROTACs)

A significant application of this compound is as a building block for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule consists of three components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The this compound can be elaborated into a ligand for a POI, for example, a kinase. The ester group at the 7-position provides a convenient handle for attaching a linker, which is then connected to an E3 ligase ligand.

PROTAC_Logic cluster_components PROTAC Components cluster_assembly PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand (derived from Methyl 4-chloroquinoline-7-carboxylate) PROTAC PROTAC Molecule POI_Ligand->PROTAC Linker Linker Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC

Caption: Logical relationship of PROTAC components.

Signaling Pathways

Given the prevalence of quinoline derivatives as kinase inhibitors, molecules synthesized from this compound are likely to target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

The Ubiquitin-Proteasome System (UPS) and PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

UPS_PROTAC cluster_pathway Ubiquitin-Proteasome System Hijacked by PROTAC POI Target Protein (e.g., Kinase) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Potential Target: VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3][4][5][6] Inhibition of the VEGFR-2 signaling cascade is a well-established anti-cancer strategy. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][5] This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation.[1][3]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Enters Nucleus Proliferation Cell Proliferation & Angiogenesis Transcription->Proliferation Leads to

Caption: Simplified VEGFR-2 signaling pathway.

A PROTAC derived from this compound could potentially target and degrade VEGFR-2, thereby inhibiting this pro-angiogenic signaling cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active compounds. Its utility in constructing kinase inhibitors and, more recently, PROTACs for targeted protein degradation highlights its importance in modern drug discovery. The strategic positioning of reactive chloro and ester functionalities on the rigid quinoline scaffold provides medicinal chemists with multiple avenues for creating novel therapeutics, particularly in the field of oncology. Further exploration of this molecule and its derivatives is warranted to fully realize its therapeutic potential.

References

The Multifaceted Biological Activities of 4-Chloroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. From the historical success of chloroquine in combating malaria to the emerging potential of its derivatives in oncology and infectious diseases, this chemical moiety continues to be a focal point for drug discovery and development. This technical guide provides an in-depth overview of the diverse biological activities of 4-chloroquinoline derivatives, with a focus on their antimalarial, anticancer, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Antimalarial Activity

The most well-established biological activity of 4-chloroquinoline derivatives is their potent antimalarial effect, particularly against the erythrocytic stages of Plasmodium parasites.

Mechanism of Action

The primary mechanism of antimalarial action for 4-aminoquinoline derivatives like chloroquine involves the inhibition of hemozoin biocrystallization.[1][2] In the acidic food vacuole of the malaria parasite, hemoglobin from the host's red blood cells is digested, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. 4-aminoquinolines accumulate in the food vacuole and form a complex with heme, capping the growing hemozoin crystal and preventing further polymerization.[3][4] This leads to the buildup of toxic free heme, which damages parasite membranes and results in cell lysis.[1][5]

Antimalarial_Mechanism cluster_parasite Malarial Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Complex Heme-Derivative Complex Heme->Complex Lysis Parasite Lysis Heme->Lysis Accumulation leads to Derivative 4-Chloroquinoline Derivative Derivative->Heme Binds to Complex->Hemozoin Inhibits Polymerization

Caption: Mechanism of antimalarial action of 4-chloroquinoline derivatives.

Quantitative Antimalarial Data

The following table summarizes the in vitro antimalarial activity of various 4-chloroquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

CompoundP. falciparum StrainIC50 (µM)Reference
Chloroquine3D7 (CQS)0.01 - 0.05[6]
ChloroquineK1 (CQR)0.1 - 0.5[6]
MG3Pf field isolatesPotent activity[7]
AM-1PfExcellent activity[7]
40b3D70.62 µg/mL[8]
9a3D7Potent activity[6]
9aK1Potent activity[6]
MAQW2 (CQR)Nanomolar range[9]
BAQW2 (CQR)Nanomolar range[9]
1mP. falciparumPotent activity[10]
1oP. falciparumPotent activity[10]
2cP. falciparumPotent activity[10]
2jP. falciparumPotent activity[10]
9P. falciparumIC50 < 50 µM

Anticancer Activity

A growing body of evidence highlights the potential of 4-chloroquinoline derivatives as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

Mechanism of Action

The anticancer mechanisms of 4-chloroquinoline derivatives are multifaceted and appear to be cell-type dependent. Key reported mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways. Some derivatives have been shown to inhibit kinase activity, including receptor tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[2][11] Additionally, some compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[11]

Anticancer_Signaling_Pathway cluster_cell Cancer Cell Derivative 4-Chloroquinoline Derivative RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Derivative->RTK Inhibits ROS Reactive Oxygen Species (ROS) Derivative->ROS Induces DNA_Damage DNA/RNA Damage Derivative->DNA_Damage Induces Cell_Cycle Cell Cycle Progression Derivative->Cell_Cycle Inhibits Apoptosis_Proteins Apoptosis-related Proteins (Caspases) Derivative->Apoptosis_Proteins Activates PI3K_AKT PI3K/Akt Pathway RTK->PI3K_AKT MAPK MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis ROS->Apoptosis G2_M_Arrest G2/M Phase Arrest DNA_Damage->G2_M_Arrest DNA_Damage->Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Putative anticancer signaling pathways affected by 4-chloroquinoline derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 4-chloroquinoline derivatives against several human cancer cell lines.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
7-chloro-(4-thioalkylquinoline) derivatives [12]
73HCT1161.99 - 4.9[12]
74HCT1161.99 - 4.9[12]
81HCT1161.99 - 4.9[12]
73HCT116p53-/-2.24[12]
74HCT116p53-/-3.23[12]
81HCT116p53-/-4.76[12]
59U2OS4.95 - 5.81[12]
4-aminoquinoline derivatives [13][14]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7Potent activity[13][14]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[14]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7More potent than chloroquine[13][14]
Quinoline-Chalcone derivative [11]
12eMGC-8031.38[11]
12eHCT-1165.34[11]
12eMCF-75.21[11]
7-chloro-4-aminoquinoline-benzimidazole hybrids [15]
12aHuT784.1[15]
12dHuT783.5[15]
5dRaji4.3[15]
5dTHP10.6[15]

Antimicrobial Activity

Certain 4-chloroquinoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The antibacterial mechanism of some quinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[16] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting their function, these compounds disrupt critical cellular processes, leading to bacterial cell death. The antifungal mechanism is less well-defined but may involve disruption of the fungal cell wall or other essential cellular processes.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Derivative 4-Chloroquinoline Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of antibacterial action of certain 4-chloroquinoline derivatives.

Quantitative Antimicrobial Data

The following table presents the in vitro antimicrobial activity of selected 4-chloroquinoline derivatives.

CompoundMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrids [17]
7bS. aureus2[17]
7hS. aureus20[17]
7aM. tuberculosis H37Rv20[17]
7bM. tuberculosis H37Rv10[17]
7cC. neoformans15.6[17]
7dC. neoformans15.6[17]
7-Methoxyquinoline derivatives [18]
3lE. coli7.812[18]
3lC. albicans31.125[18]
Various quinoline derivatives [19]
25A. fumigatus0.98[19]
26A. fumigatus0.98[19]
25C. albicans0.49[19]
26C. albicans0.98[19]
25S. pneumoniae0.49[19]
26S. pneumoniae0.49[19]
25S. aureus1.95[19]
26S. aureus0.98[19]
25E. coli0.49[19]
26E. coli0.49[19]
25M. tuberculosis0.78[19]
26M. tuberculosis0.39[19]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of 4-chloroquinoline derivatives. Below are methodologies for key in vitro assays.

General Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized 4-Chloroquinoline Derivative Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions Prepare_Stock->Serial_Dilution Assay_Setup Set up Assay Plates (e.g., 96-well plates) Serial_Dilution->Assay_Setup Add_Cells Add Cells/Microbes Assay_Setup->Add_Cells Incubate Incubate under Controlled Conditions Add_Cells->Incubate Add_Reagent Add Detection Reagent (e.g., MTS, SYBR Green I) Incubate->Add_Reagent Measure_Signal Measure Signal (e.g., Absorbance, Fluorescence) Add_Reagent->Measure_Signal Data_Analysis Data Analysis (Calculate IC50/MIC) Measure_Signal->Data_Analysis End Biological Activity Determined Data_Analysis->End

Caption: A generalized workflow for the in vitro biological evaluation of 4-chloroquinoline derivatives.

In Vitro Cytotoxicity Assay (MTS/MTT Assay)

This colorimetric assay is used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]

  • Compound Addition: Add serial dilutions of the 4-chloroquinoline derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[12]

  • Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[20]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in red blood cells.

  • Parasite Culture: Use synchronized ring-stage P. falciparum cultures.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compounds.

  • Parasite Addition: Add the parasite culture (e.g., 2% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).[7]

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[8]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 4-chloroquinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Synthesis of 4-Chloroquinoline Derivatives

The synthesis of 4-chloroquinoline derivatives often starts from 4,7-dichloroquinoline, which serves as a versatile intermediate. A common synthetic route involves the nucleophilic substitution of the chlorine atom at the C4 position.

General Synthesis of 4-Amino-7-chloroquinoline Derivatives

Synthesis_Workflow Start 4,7-Dichloroquinoline + Amine Reaction Reaction in Solvent (e.g., Ethanol, DMF) with Base (e.g., Et3N, K2CO3) Start->Reaction Heating Heating/Reflux (e.g., 80-130°C) Reaction->Heating Monitoring Monitor Reaction (e.g., TLC) Heating->Monitoring Workup Aqueous Workup (e.g., Extraction with Dichloromethane) Monitoring->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization End 4-Amino-7-chloroquinoline Derivative Characterization->End

Caption: General workflow for the synthesis of 4-amino-7-chloroquinoline derivatives.

Experimental Procedure Example:

A mixture of 4,7-dichloroquinoline (1 equivalent) and the desired amine (1-2 equivalents) is heated in a suitable solvent such as ethanol or neat.[6][14] A base like triethylamine or potassium carbonate may be added to scavenge the HCl formed during the reaction. The reaction mixture is typically heated to reflux for several hours.[1][6] After completion, as monitored by thin-layer chromatography, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.[2]

Conclusion

4-Chloroquinoline derivatives represent a versatile and highly valuable class of compounds with a broad range of biological activities. Their established role in antimalarial therapy, coupled with their emerging potential as anticancer and antimicrobial agents, ensures that they will remain an important focus of research and development in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold. Further structure-activity relationship (SAR) studies and mechanistic investigations will undoubtedly lead to the discovery of new and more potent 4-chloroquinoline-based drugs.

References

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the pivotal role of quinoline scaffolds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis of the Quinoline Core

The construction of the quinoline nucleus can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern on the bicyclic ring.

Skraup Synthesis

A fundamental method for synthesizing quinolines, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.

Experimental Protocol: Skraup Synthesis of Quinoline

  • In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • To this, add 24 g of aniline and 12 g of anhydrous ferrous sulfate.

  • Slowly and with vigorous stirring, add 80 g of glycerol.

  • Gently heat the mixture. Once the reaction begins (indicated by a vigorous exothermic reaction), remove the heat source.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.

  • Allow the mixture to cool and then pour it into a large beaker containing 500 mL of water.

  • Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is alkaline.

  • Perform steam distillation to separate the quinoline from the reaction mixture.

  • Extract the quinoline from the distillate with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude quinoline by vacuum distillation.

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

  • In a round-bottom flask, mix 10.7 g of aniline and 10.0 g of acetylacetone.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1 mL).

  • Heat the mixture at 110-120 °C for 15 minutes.

  • Increase the temperature to 250 °C and maintain for an additional 15 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the residue in dilute hydrochloric acid.

  • Precipitate the product by adding a concentrated solution of ammonia.

  • Collect the solid precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4-dimethylquinoline.

Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

  • In a flask, dissolve 1.21 g of 2-aminobenzophenone in 20 mL of ethanol.

  • Add 0.88 g of acetaldehyde and a catalytic amount of sodium hydroxide (approximately 0.2 g).

  • Reflux the mixture for 4 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to yield pure 2-phenylquinoline.

Biological Activities and Therapeutic Applications

Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as drugs for various diseases.

Anticancer Activity

The quinoline scaffold is a prominent feature in numerous anticancer agents, targeting various hallmarks of cancer.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many quinoline-based anticancer drugs function as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling pathways that promote cell proliferation, survival, angiogenesis, and metastasis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding ATP ATP Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibition ADP ADP Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Quinoline inhibitors block EGFR signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding ATP ATP PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->VEGFR2 Inhibition ADP ADP PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Figure 2: Quinoline inhibitors block VEGFR-2 signaling.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Bosutinib K562 (CML)0.001[1][2]
Cabozantinib H441 (Lung)0.019[2]
Lenvatinib H1437 (Lung)0.004[2]
Anlotinib A549 (Lung)0.4[3]
Compound 12e MGC-803 (Gastric)1.38[3]
Compound 51 BCR-ABL T315I26.93 (µg/mL)[4]
Compound 10 MCF-7 (Breast)1.82 (µg/mL)[4]

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the quinoline test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimalarial Activity

Quinolines, such as quinine and chloroquine, have historically been the cornerstone of antimalarial therapy. Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite.

Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[5][6][7]

Antimalarial_Mechanism Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Quinoline Quinoline Antimalarial Quinoline->Heme Inhibition of Polymerization

Figure 3: Antimalarial action of quinolines.

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine 3D7 (Sensitive)26[8]
Chloroquine W2 (Resistant)49[8]
Compound 12 D10 (Sensitive)53[9]
Compound 12 W2 (Resistant)67[9]
Compound 24 Dd2 (Resistant)55.8[9]
Compound 145 K1 (Resistant)2.5[10]

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

  • Culture Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Prepare serial dilutions of the quinoline test compounds in a 96-well plate.

  • Add the synchronized ring-stage parasite culture to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubate the plate for 72 hours at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I, a fluorescent dye that binds to DNA.

  • Incubate in the dark for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Determine the IC50 values by plotting the fluorescence intensity against the drug concentration.

Antibacterial Activity

The quinoline scaffold is the core of the quinolone class of antibiotics, which are highly effective against a broad range of bacteria.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[1][11][12][13][14] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones prevent the relaxation of supercoiled DNA and the separation of daughter chromosomes, leading to a bactericidal effect.[1][11][12][13][14]

Antibacterial_Mechanism Bacterial_DNA Bacterial DNA Replication_Fork DNA Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Bacterial_DNA Supercoiling/ Decatenation DNA_Damage DNA Damage DNA_Gyrase->DNA_Damage Double-strand breaks Replication_Fork->DNA_Damage Stalling Quinolone Quinolone Antibiotic Quinolone->DNA_Gyrase Inhibition Bacterial_Death Bacterial Death DNA_Damage->Bacterial_Death

Figure 4: Antibacterial action of quinolones.

Quantitative Data: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 6 C. difficile1.0[15]
Compound 2 S. aureus3.0[15]
Compound 6c MRSA0.75[16]
Compound 6c VRE0.75[16]
Compound 2 B. cereus3.12[17]
Compound 6 E. coli3.12[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of the quinoline test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton broth.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Biological Activities

Beyond the major areas of anticancer, antimalarial, and antibacterial research, quinoline derivatives have shown promise in a variety of other therapeutic areas, including:

  • Antiviral: Some quinoline derivatives have demonstrated activity against a range of viruses, including HIV, influenza, and coronaviruses.[18][19][20][21][22]

  • Antifungal: Certain quinoline compounds exhibit inhibitory effects against various fungal pathogens.[17]

  • Anti-inflammatory: The quinoline scaffold has been explored for the development of anti-inflammatory agents.

  • Neuroprotective: Some derivatives have shown potential in models of neurodegenerative diseases.

  • Cardiovascular: The quinoline nucleus is present in some cardiovascular drugs.

Conclusion

The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility and the ability to modulate its physicochemical properties through substitution allow for the fine-tuning of biological activity against a multitude of targets. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular mechanisms of action will undoubtedly lead to the discovery of new and improved quinoline-based therapeutics to address unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

Methyl 4-chloroquinoline-7-carboxylate: A Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. Within this important class of compounds, Methyl 4-chloroquinoline-7-carboxylate serves as a crucial intermediate, offering a versatile platform for the synthesis of more complex and biologically active molecules. The presence of a reactive chlorine atom at the 4-position and a carboxylate group at the 7-position allows for diverse chemical modifications, making it a valuable building block in the design and discovery of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a key pharmaceutical intermediate.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 178984-69-5PubChem[1]
Molecular Formula C₁₁H₈ClNO₂PubChem[1]
Molecular Weight 221.64 g/mol PubChem[1]
Appearance Off-white to light yellow solid-
Melting Point Not available-
Boiling Point (Predicted) 333.6 ± 22.0 °C-
Density (Predicted) 1.330 ± 0.06 g/cm³-
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.-
pKa (Predicted) 1.58 ± 0.27-

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from readily available precursors. The first step involves the construction of the quinolone ring system to form the precursor, Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate. The second step is the chlorination of the 4-oxo group to yield the final product.

Step 1: Synthesis of Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate

The synthesis of the precursor involves the reaction of methyl 4-aminobenzoate with dimethylformamide-dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is then cyclized at high temperature.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization A Methyl 4-aminobenzoate C Methyl 4-(dimethylaminomethyleneamino)benzoate A->C Reaction with DMF-DMA (Methanol, Reflux) B Dimethylformamide-dimethyl acetal (DMF-DMA) B->C D Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate C->D High Temperature Cyclization (e.g., in Diphenyl ether) G cluster_precursor Precursor cluster_reagents Reagents cluster_product Product A Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate D This compound A->D Chlorination (Reflux) B Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) B->D C Dimethylformamide (DMF, catalyst) C->D G cluster_synthesis EET Synthesis cluster_degradation EET Degradation cluster_effects Biological Effects of EETs cluster_inhibition Inhibition AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vaso Vasodilation EETs->Vaso AntiInflam Anti-inflammation EETs->AntiInflam Analgesia Analgesia EETs->Analgesia DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs GSK GSK2256294 (sEH Inhibitor) GSK->sEH Inhibits

References

Potential Therapeutic Applications of Quinoline Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of quinoline carboxylates as potential therapeutic agents. The quinoline scaffold, a fused bicyclic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The addition of a carboxylate group imparts unique physicochemical properties, enhancing the potential for targeted biological activity. This document details the diverse therapeutic applications of quinoline carboxylates, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Therapeutic Applications and Mechanisms of Action

Quinoline carboxylates have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for drug discovery. Their therapeutic potential stems from their ability to interact with a variety of biological targets, leading to the modulation of key signaling pathways involved in various disease states.

Anticancer Activity

Quinoline carboxylates have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[2] Their mechanisms of action are diverse and include the inhibition of critical enzymes involved in cancer progression, induction of apoptosis, and disruption of cell cycle regulation.

One of the key targets for anticancer quinoline carboxylates is dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.[3][4] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA precursors. By inhibiting DHODH, quinoline carboxylates deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis.[2]

Certain quinoline carboxylates also exhibit inhibitory activity against topoisomerases , enzymes that regulate DNA topology and are crucial for DNA replication and transcription.[5] Inhibition of these enzymes leads to DNA damage and subsequent cell death. Furthermore, some derivatives have been shown to induce apoptosis through the upregulation of intrinsic pathways.[6] The acidic nature of the carboxylate group is thought to enhance selectivity for the acidic tumor microenvironment, potentially reducing off-target toxicity.[7][8]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and neurodegenerative diseases. Quinoline carboxylates have demonstrated significant anti-inflammatory properties through various mechanisms.[9] Several derivatives have been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This is a common in vitro model for studying inflammatory responses.[12] The mechanism often involves the inhibition of key signaling pathways such as NF-κB and MAPK , which are central regulators of the inflammatory response.[13]

In vivo studies using models like adjuvant-induced arthritis in rats have further confirmed the anti-inflammatory and antiarthritic potential of quinoline carboxylates.[14][15] Some compounds have been shown to suppress inflammation and joint destruction at low oral doses.[15] The anti-inflammatory effects of certain quinoline carboxylates are distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not inhibit cyclooxygenase (COX) enzymes, suggesting a different and potentially safer mechanism of action.[9][15]

Antimicrobial Activity

The quinoline core is famously present in many antibacterial drugs, and quinoline carboxylates continue this legacy with potent activity against a range of bacterial and fungal pathogens.[16][17][18] Their primary mechanism of action in bacteria is the inhibition of DNA gyrase and topoisomerase IV , enzymes essential for bacterial DNA replication, recombination, and repair.[19] This leads to bacterial cell death.

The structure-activity relationship (SAR) studies have shown that the antimicrobial activity is highly dependent on the substituents on the quinoline ring.[20] Various derivatives have been synthesized and evaluated, demonstrating excellent minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria, including resistant strains.[18] Some compounds also exhibit significant antifungal activity.[18]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's disease are characterized by complex pathologies, including neuroinflammation and neuronal cell death.[20] Quinoline carboxylates have shown promise as neuroprotective agents through multiple mechanisms. A key target in Alzheimer's disease is acetylcholinesterase (AChE) , an enzyme that degrades the neurotransmitter acetylcholine.[21] By inhibiting AChE, quinoline carboxylates can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[20][22]

Beyond AChE inhibition, some quinoline carboxylates exhibit antioxidant properties, quenching reactive oxygen species (ROS) that contribute to neuronal damage.[14] They have also been shown to protect neuronal cells from H2O2-induced neurotoxicity.[14] Furthermore, certain derivatives can induce P-glycoprotein, a transporter that may enhance the clearance of amyloid-β peptides from the brain, a hallmark of Alzheimer's disease.[14]

Quantitative Biological Data

The following tables summarize the quantitative biological data for various quinoline carboxylates across different therapeutic areas. This data is compiled from the cited literature and is intended to provide a comparative overview of the potency of these compounds.

Table 1: Anticancer Activity of Quinoline Carboxylates (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)Not specified, 82.9% growth reduction[23]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11)MCF-7 (Breast)29.8[16]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12)MCF-7 (Breast)39.0[16]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13)MCF-7 (Breast)40.0[16]
7-tert-butyl-substituted quinoline (65)MCF-7, HL-60, HCT-116, HeLa0.02 - 0.04[4]
Compound 4mMCF-7 (Breast)0.33[6]
Compound 4nMCF-7 (Breast)0.33[6]
Compound 4kK562 (Leukemia)0.28[6]
Compound 4mK562 (Leukemia)0.28[6]
Fluorinated quinoline analogue 6aMDA-MB-468 (TNBC)2.5 - 5[24]
Fluorinated quinoline analogue 6bMDA-MB-468 (TNBC)2.5 - 5[24]
Fluorinated quinoline analogue 6dMDA-MB-468 (TNBC)4.0[24]
Fluorinated quinoline analogue 6fMDA-MB-468 (TNBC)2.5 - 5[24]
Quinoline-4-carboxylic acidNot specifiedNot specified[11]
Quinoline-3-carboxylic acidNot specifiedNot specified[11]
Kynurenic acid (hydrate)MCF-7 (Breast)Most remarkable growth inhibition[10]
Quinoline-2-carboxylic acidMCF-7 (Breast)Most remarkable growth inhibition[10]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidMCF-7 (Breast)Most remarkable growth inhibition[10]
Quinoline-2-carboxylic acidHeLa (Cervical)Significant cytotoxicity[10]

Table 2: Anti-inflammatory Activity of Quinoline Carboxylates

Compound/DerivativeAssayIC50/ED50Reference
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[10][11]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[10][11]
CL 306 ,293Adjuvant arthritis in rats (developing and established)1.5 - 3.0 mg/kg (daily oral)[15]
CL 306 ,293Adjuvant arthritis in rats (joint destruction)50 - 200 mg/kg (weekly oral)[15]
CL 306 ,293Delayed type hypersensitivity in dogs0.25 mg/kg (daily)[15]
CL 306 ,293Delayed type hypersensitivity in dogs1 mg/kg (weekly)[15]
Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-yl-methyl)quinoline-3-carboxylate (12d)Adjuvant arthritis in ratsED50 = 2.6 mg/kg/day (p.o.)[14]

Table 3: Antimicrobial Activity of Quinoline Carboxylates (MIC Values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Novel quinoline derivatives (unspecified)Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50[18]
Quinolinequinone QQ1Staphylococcus aureus1.22[25]
Quinolinequinone QQ5Staphylococcus aureus1.22[25]
Quinolinequinone QQ6Staphylococcus aureus1.22[25]
Quinolinequinone QQ6Enterococcus faecalis4.88[25]
Quinoline derivative 6bStaphylococcus aureus (DNA gyrase inhibition)IC50 = 33.64 µM[19]
Quinoline derivative 10Staphylococcus aureus (DNA gyrase inhibition)IC50 = 8.45 µM[19]
Quinoline derivative 6dStaphylococcus aureus9.40 µM[19]
Quinoline derivative 6eStaphylococcus aureus9.00 µM[19]
Quinoline derivative 6dStreptococcus pneumoniae4.70 µM[19]
Quinoline derivative 6eStreptococcus pneumoniae4.50 µM[19]

Table 4: Neuroprotective Activity of Quinoline Carboxylates

Compound/DerivativeTarget/AssayIC50/ActivityReference
Quinoline-O-carbamate 3deqBuChEIC50 = 0.87 µM[22]
Quinoline-O-carbamate 3feeAChEIC50 = 1.3 µM[22]
Quinoline-O-carbamate 3feqBuChEIC50 = 0.81 µM[22]
Quinoline-O-carbamate 3keeAChEIC50 = 10.3 µM[22]
Quinoline-O-carbamate 3meeAChEIC50 = 6.5 µM[22]
4-Arylquinoline 2-carboxylatesSH-SY5Y and LS-180 cellsIC50 > 50 µM (non-toxic)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the therapeutic potential of quinoline carboxylates.

Synthesis of Quinoline Carboxylates

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids.[3]

  • Principle: This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine and then an enamine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid.[3]

  • Reagents and Materials:

    • Isatin or substituted isatin

    • Carbonyl compound (e.g., ketone or aldehyde)

    • Potassium hydroxide (KOH)

    • Ethanol (EtOH)

    • Water (H2O)

    • Hydrochloric acid (HCl) for acidification

    • Standard laboratory glassware for reflux and workup

  • Procedure:

    • Dissolve isatin and the carbonyl compound in a mixture of ethanol and water.

    • Add a concentrated aqueous solution of potassium hydroxide to the mixture.

    • Reflux the reaction mixture for the specified time (typically several hours).

    • After cooling to room temperature, pour the reaction mixture into water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the quinoline-4-carboxylic acid product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent.

The Suzuki coupling reaction is a versatile method for introducing aryl or heteroaryl substituents onto the quinoline core, allowing for the synthesis of a diverse range of derivatives.

  • Principle: This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide (e.g., a bromoquinoline derivative).

  • Reagents and Materials:

    • Bromoquinoline derivative

    • Aryl or heteroaryl boronic acid

    • Palladium catalyst (e.g., Pd(PPh3)4, [dppf]PdCl2)

    • Base (e.g., K2CO3, Cs2CO3)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Inert atmosphere (e.g., nitrogen or argon)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the bromoquinoline derivative, the boronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent to the reaction mixture.

    • Heat the reaction mixture at the specified temperature (e.g., 100-130°C) for the required time (typically several hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

In Vitro Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

  • Reagents and Materials:

    • Cancer cell lines

    • Cell culture medium and supplements

    • 96-well microtiter plates

    • Test compounds (quinoline carboxylates)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.[16]

  • Reagents and Materials:

    • Cancer cell lines

    • Cell culture medium and supplements

    • 96-well microtiter plates

    • Test compounds

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds.

    • After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[16]

    • Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air-dry.[16]

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510-540 nm using a microplate reader.[16]

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

The disc diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of bacteria to antimicrobial agents.

  • Principle: A paper disc impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a test bacterium. The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth will appear around the disc. The diameter of this zone of inhibition is proportional to the susceptibility of the bacterium.

  • Reagents and Materials:

    • Bacterial strains

    • Mueller-Hinton agar (MHA) plates

    • Tryptic soy broth or other suitable broth

    • Sterile paper discs

    • Test compounds

    • Standard antibiotic discs (positive control)

    • Sterile swabs

    • McFarland turbidity standard (0.5)

  • Procedure:

    • Prepare a bacterial inoculum by suspending several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.

    • Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.

    • Allow the plate to dry for a few minutes.

    • Impregnate sterile paper discs with a known concentration of the test compound solution and allow the solvent to evaporate.

    • Aseptically place the impregnated discs and control antibiotic discs on the surface of the inoculated agar plate.

    • Gently press the discs to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

    • Measure the diameter of the zone of inhibition in millimeters.

    • Interpret the results based on the size of the inhibition zone.

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

  • Principle: The activity of DHODH is determined by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate dihydroorotate. The decrease in absorbance of DCIP at a specific wavelength is measured over time.[3][10]

  • Reagents and Materials:

    • Recombinant human DHODH enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)[10]

    • Coenzyme Q10

    • 2,6-dichloroindophenol (DCIP)

    • Dihydroorotic acid (substrate)

    • Test compounds

    • 96-well plate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add the assay buffer, coenzyme Q10, and DCIP.

    • Add the test compound at various concentrations or a vehicle control.

    • Add the recombinant human DHODH enzyme and pre-incubate the mixture at room temperature for a specified time (e.g., 30 minutes).[10]

    • Initiate the reaction by adding the substrate, dihydroorotic acid.

    • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.[3]

    • Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value from the dose-response curve.

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.

  • Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[24]

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Test compounds

    • 96-well plate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Add the DTNB solution to the wells.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.[24]

    • Calculate the reaction rate and the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

In Vivo Efficacy Models

This model is used to evaluate the in vivo antitumor activity of test compounds.

  • Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Animals and Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line

    • Cell culture medium

    • Matrigel (optional)

    • Test compound and vehicle

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (typically mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) and the vehicle to the respective groups according to the dosing schedule.

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (length × width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

    • Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.

This is a widely used animal model for studying chronic inflammation and evaluating anti-arthritic drugs.

  • Principle: A single injection of Freund's complete adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the paw or base of the tail of a rat induces a systemic inflammatory response that results in arthritis in multiple joints.[21]

  • Animals and Materials:

    • Susceptible rat strain (e.g., Lewis rats)

    • Freund's complete adjuvant (FCA)

    • Test compound and vehicle

    • Plethysmometer or calipers to measure paw volume/thickness

  • Procedure:

    • On day 0, induce arthritis by injecting FCA subcutaneously into the sub-plantar region of the left hind paw.[21]

    • Administer the test compound and vehicle orally or via another appropriate route, starting either on the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).

    • Monitor the development of arthritis by measuring the volume or thickness of both the injected and non-injected paws at regular intervals.

    • Visually score the severity of arthritis in each paw based on erythema and swelling.

    • Monitor the body weight of the rats.

    • At the end of the study, the animals can be euthanized, and joints can be collected for histological and radiological analysis to assess joint damage.

    • Evaluate the anti-arthritic efficacy by comparing the paw swelling, arthritis scores, and histological changes in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by quinoline carboxylates and the general workflows of the experimental protocols described above.

Figure 1. Mechanism of DHODH Inhibition by Quinoline Carboxylates.

NFkB_Signaling_Pathway cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB IκBα Degradation DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Inflammatory_Genes Transcription Quinoline_Carboxylate Quinoline Carboxylate Quinoline_Carboxylate->IKK_complex Inhibition

Figure 2. Inhibition of NF-κB Signaling by Quinoline Carboxylates.

Experimental_Workflow_Cytotoxicity cluster_Preparation Preparation cluster_Treatment Treatment & Incubation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Test Compound Dilutions Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Add_Reagent 5. Add Assay Reagent (MTT or SRB) Incubation->Add_Reagent Incubate_Reagent 6. Incubate Add_Reagent->Incubate_Reagent Solubilize 7. Solubilize Formazan (MTT) or Dye (SRB) Incubate_Reagent->Solubilize Read_Absorbance 8. Measure Absorbance (Microplate Reader) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability/ Inhibition Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Figure 3. General Workflow for In Vitro Cytotoxicity Assays.

In_Vivo_Xenograft_Workflow cluster_Setup Model Setup cluster_Treatment_Phase Treatment Phase cluster_Endpoint Study Endpoint & Analysis Cell_Implantation 1. Implant Human Cancer Cells into Immunocompromised Mice Tumor_Growth 2. Monitor for Palpable Tumor Formation Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing 4. Administer Test Compound and Vehicle Randomization->Dosing Monitoring 5. Measure Tumor Volume and Body Weight Regularly Dosing->Monitoring Euthanasia 6. Euthanize Mice at Study Endpoint Monitoring->Euthanasia Tumor_Excision 7. Excise and Analyze Tumors (Weight, Histology) Euthanasia->Tumor_Excision Data_Analysis 8. Compare Tumor Growth between Groups Tumor_Excision->Data_Analysis

Figure 4. Workflow for In Vivo Anticancer Efficacy Testing in a Xenograft Model.

Conclusion and Future Directions

Quinoline carboxylates represent a highly promising and versatile class of compounds with significant potential for the development of new therapeutics. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases underscores the value of this chemical scaffold. The ability to readily modify the quinoline core through established synthetic methodologies, such as the Pfitzinger and Suzuki coupling reactions, provides a robust platform for structure-activity relationship studies and the optimization of lead compounds.

Future research should focus on several key areas to advance quinoline carboxylates towards clinical application. A deeper understanding of their mechanisms of action, including the identification of novel biological targets, will be crucial for rational drug design and the development of more selective and potent inhibitors. Pharmacokinetic and pharmacodynamic studies are essential to optimize the drug-like properties of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles. Furthermore, in vivo efficacy studies in more advanced and predictive animal models will be necessary to validate their therapeutic potential. The continued exploration of the vast chemical space around the quinoline carboxylate scaffold holds great promise for the discovery of next-generation therapies for a wide range of human diseases.

References

The Enduring Legacy of the Quinoline Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its journey, from a constituent of coal tar to the core of essential medicines, is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This in-depth technical guide explores the discovery and history of quinoline-based compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the pivotal synthetic methodologies, the evolution of quinoline-based drugs, their mechanisms of action, and key experimental data, all presented in a manner to facilitate further research and development in this vital area of pharmacology.

The Dawn of Quinoline: Discovery and Early Synthesis

Quinoline was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[1][2] However, it was the development of synthetic methods in the late 19th century that truly unlocked its potential. Several named reactions, still relevant today, enabled the laboratory synthesis of the quinoline core and its derivatives.[3][4]

Key Synthetic Methodologies

The ability to construct the quinoline ring system from simpler precursors was a significant breakthrough. Below are descriptions of two of the most historically important and enduring synthetic methods.

The Skraup Synthesis: Developed by Zdenko Hans Skraup in 1880, this reaction is a cornerstone of quinoline synthesis.[1][5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[5][6] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.[6][7]

The Friedländer Synthesis: Introduced by Paul Friedländer in 1882, this method offers a versatile route to quinoline derivatives.[8][9] It involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst.[8][10]

A Tale of Two Therapies: Quinoline-Based Drugs

The quinoline scaffold is at the heart of two major classes of therapeutic agents: antimalarials and antibacterial agents.

The Antimalarial Saga

The story of quinoline in medicine begins with the natural product, quinine. Extracted from the bark of the Cinchona tree, quinine was the first effective treatment for malaria and has been in use for centuries.[2] The quest for synthetic alternatives with improved efficacy and tolerability led to the development of a host of quinoline-based antimalarials.

Chloroquine , a 4-aminoquinoline, was synthesized in the 1930s and became a frontline antimalarial drug for decades due to its high efficacy and low cost.[2] It is believed to exert its antimalarial effect by accumulating in the acidic food vacuole of the malaria parasite, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, ultimately killing the parasite.

Mefloquine , another important quinoline antimalarial, was developed in the 1970s in response to growing chloroquine resistance. Its mechanism of action is thought to be similar to chloroquine, involving the inhibition of hemozoin formation.

The Antibacterial Revolution: The Rise of Fluoroquinolones

The journey of quinoline into the realm of antibacterial therapy began serendipitously with the discovery of nalidixic acid in the 1960s as a byproduct of chloroquine synthesis. While only modestly active, nalidixic acid laid the groundwork for the development of the highly successful fluoroquinolone class of antibiotics.

The addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone core dramatically enhanced the antibacterial spectrum and potency, leading to the development of drugs like ciprofloxacin , levofloxacin , and moxifloxacin . These agents exhibit broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By forming a complex with these enzymes and DNA, fluoroquinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand DNA breaks and subsequent cell death.

Quantitative Data on Quinoline-Based Compounds

The following tables summarize key quantitative data for representative quinoline-based antimalarial and antibacterial agents.

Table 1: In Vitro Activity of Quinoline Antimalarials against Plasmodium falciparum

CompoundStrainIC50 (nM)Reference
Chloroquine3D7 (sensitive)~10-20[11]
ChloroquineK1 (resistant)>100[11]
Quinine3D7 (sensitive)~50-100[11][12]
QuinineK1 (resistant)~200-500[11][12]
Mefloquine3D7 (sensitive)~10-30[12]
MefloquineW2 (resistant)~5-15[13]

Table 2: Minimum Inhibitory Concentrations (MICs) of Fluoroquinolones against Common Pathogens

CompoundOrganismMIC50 (μg/mL)MIC90 (μg/mL)Reference
CiprofloxacinEscherichia coli≤0.0150.03[14]
CiprofloxacinStaphylococcus aureus0.251[15]
LevofloxacinEscherichia coli≤0.030.06[14]
LevofloxacinStaphylococcus aureus0.51[16]
MoxifloxacinEscherichia coli0.060.12[17]
MoxifloxacinStaphylococcus aureus0.060.12[16]

Table 3: Physicochemical Properties of Key Quinoline-Based Drugs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
QuinolineC9H7N129.16-15Sparingly soluble in cold water, soluble in hot water and organic solvents.[2]
ChloroquineC18H26ClN3319.8787-90Slightly soluble in water.
QuinineC20H24N2O2324.42~177Slightly soluble in water.
CiprofloxacinC17H18FN3O3331.34~255-257 (decomposes)Slightly soluble in water.
LevofloxacinC18H20FN3O4361.37~225-227Soluble in water.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific advancement. Below are generalized protocols for the synthesis of the quinoline core via the Skraup and Friedländer reactions, as well as a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Experimental Protocol: Skraup Synthesis of Quinoline

Objective: To synthesize quinoline from aniline and glycerol.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask should be placed in a heating mantle.

  • Addition of Reactants: To the sulfuric acid, slowly add a mixture of aniline and glycerol while stirring.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins (as evidenced by an increase in temperature and color change), carefully add the nitrobenzene dropwise from the dropping funnel. The reaction is exothermic and can be vigorous; control the rate of addition to maintain a steady reflux.

  • Reaction Completion: After the addition of nitrobenzene is complete, continue heating the mixture under reflux for a specified time (typically several hours) to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a large beaker containing ice water.

    • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the mixture is basic. This step should be performed with caution as it is also exothermic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer several times with an organic solvent.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude quinoline by distillation under reduced pressure.

  • Characterization: Confirm the identity and purity of the synthesized quinoline using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Experimental Protocol: Friedländer Synthesis of a Quinoline Derivative

Objective: To synthesize a substituted quinoline from a 2-aminobenzaldehyde and a ketone.

Materials:

  • 2-aminobenzaldehyde (or a substituted derivative)

  • A ketone with an α-methylene group (e.g., acetone, acetophenone)

  • Catalyst (e.g., sodium hydroxide, potassium hydroxide, or an acid catalyst like p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, methanol)

  • Recrystallization solvent

Procedure:

  • Dissolution of Reactants: Dissolve the 2-aminobenzaldehyde and the ketone in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Addition of Catalyst: Add the catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product:

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure quinoline derivative.

  • Characterization: Characterize the final product using techniques such as melting point determination, NMR, IR, and mass spectrometry.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Antibiotic stock solution of known concentration

  • Bacterial culture in the logarithmic growth phase

  • Sterile 96-well microtiter plate

  • Sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Add a specific volume of sterile growth medium to all wells of the microtiter plate, except for the first column.

    • Add a higher volume of the antibiotic stock solution to the first column of wells.

    • Perform a serial two-fold dilution of the antibiotic by transferring a specific volume of the solution from the first column to the second, mixing, and then transferring the same volume from the second to the third, and so on, across the plate. Discard the excess volume from the last column of dilutions.

  • Inoculation:

    • Prepare a standardized bacterial inoculum in sterile growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Add a specific volume of the bacterial inoculum to all wells containing the antibiotic dilutions.

  • Controls:

    • Growth Control: Include wells containing only the growth medium and the bacterial inoculum (no antibiotic).

    • Sterility Control: Include wells containing only the sterile growth medium (no bacteria or antibiotic).

  • Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing the Molecular Landscape: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the synthesis and mechanism of action of quinoline-based compounds.

Skraup_Synthesis_Mechanism cluster_reactants Reactants cluster_reagents Reagents cluster_mechanism Reaction Mechanism cluster_product Product Aniline Aniline Michael_Addition Michael Addition of Aniline Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol Glycerol->Dehydration H₂SO₄ H2SO4 H₂SO₄ (conc.) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein Formation of Acrolein Dehydration->Acrolein Acrolein->Michael_Addition Cyclization Electrophilic Cyclization Michael_Addition->Cyclization H₂SO₄ Dihydroquinoline 1,2-Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Oxidant Quinoline Quinoline Oxidation->Quinoline

Caption: Mechanism of the Skraup Synthesis of Quinoline.

Fluoroquinolone_Mechanism cluster_targets Bacterial DNA Replication Machinery cluster_effects Cellular Effects Fluoroquinolone Fluoroquinolone Antibiotic DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topoisomerase_IV Inhibits Bacterial_Cell Bacterial Cell Complex_Formation Formation of Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->Complex_Formation Topoisomerase_IV->Complex_Formation Replication_Block Inhibition of DNA Replication and Transcription Complex_Formation->Replication_Block DSB Accumulation of Double-Strand DNA Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of Action of Fluoroquinolone Antibiotics.

Antimalarial_Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (ADMET Properties) Hit_to_Lead->Lead_Op In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Op->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Phase_I Phase I Tox->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: General Workflow for Antimalarial Drug Discovery.

Conclusion

The journey of quinoline-based compounds from their humble origins in coal tar to their indispensable role in modern medicine is a compelling narrative of scientific discovery and chemical ingenuity. The versatility of the quinoline scaffold has allowed for the development of life-saving drugs that combat two of the world's most significant infectious disease threats: malaria and bacterial infections. For researchers and drug development professionals, the rich history of quinoline serves as both an inspiration and a practical guide. The established synthetic routes provide a foundation for the creation of novel derivatives, while the well-characterized mechanisms of action offer clear targets for therapeutic intervention. As we face the ongoing challenges of drug resistance, the continued exploration and derivatization of the quinoline core will undoubtedly remain a critical endeavor in the quest for new and effective medicines. This guide provides a foundational understanding of this remarkable scaffold, with the hope of stimulating further innovation in this ever-evolving field.

References

Safety and Hazards of Handling Chloroquinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and hazards associated with the handling of chloroquinolines. It is intended to equip laboratory personnel with the necessary knowledge to work safely with this class of compounds. The information presented is a synthesis of publicly available safety data sheets, toxicological studies, and emergency response guidelines.

Chemical and Physical Properties

Chloroquinolines are a class of heterocyclic aromatic organic compounds derived from quinoline by the substitution of one or more hydrogen atoms with chlorine atoms. Their physical and chemical properties can vary depending on the position and number of chlorine substitutions. The parent compound, quinoline, is a colorless hygroscopic liquid with a strong, unpleasant odor. Chloroquinoline isomers are often solids at room temperature.[1][2]

Table 1: Physicochemical Properties of Selected Chloroquinolines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
2-Chloroquinoline612-62-4C₉H₆ClN163.6034-37266White to off-white solid
3-Chloroquinoline612-59-9C₉H₆ClN163.6016-18254-255Liquid
4-Chloroquinoline611-35-8C₉H₆ClN163.6128-31260-261Clear dark yellow liquid or solid
5-Chloroquinoline635-27-8C₉H₆ClN163.6032263White to light yellow powder/crystal
6-Chloroquinoline4203-18-3C₉H₆ClN163.6139-42263Off-white to pale yellow solid
8-Chloroquinoline611-33-6C₉H₆ClN163.6047-49289-290Clear slight yellow liquid or solid
Chloroquine (phosphate)50-63-5C₁₈H₂₆ClN₃ · 2H₃PO₄515.86193-195N/AWhite crystalline powder

Data compiled from various sources.[1][3][4] "N/A" indicates data is not available or not applicable.

Toxicological Data

Table 2: Acute Toxicity Data for Selected Chloroquinolines

CompoundTestRouteSpeciesValueReference
Chloroquine phosphateLD50OralMouse500 mg/kg[13]
Chloroquine phosphateLD50OralRat623 mg/kg[13]
8-HydroxyquinolineLD50OralRat790 mg/kg[14]
8-HydroxyquinolineLD50DermalRat>10,000 mg/kg[14]
Novel Chloroquinoline Hybrid (CB-1)Acute Oral ToxicityOralRatNon-lethal at 100 mg/kg[15]

Note: Acute toxicity data for many chloroquinoline isomers are not available in the public domain. The absence of data does not imply a lack of toxicity.

Table 3: In Vitro Cytotoxicity Data for Selected Quinoline Derivatives

CompoundCell LineAssayIC50 (µg/mL)
Quinoline Derivative 5aHL-60MTT19.88 ± 3.35
Quinoline Derivative 5aU937MTT43.95 ± 3.53
Quinoline Derivative 5fHL-60MTT18.16 ± 13.7
Quinoline Derivative 5gHL-60MTT10-200 (active)
Quinoline Derivative 5gU937MTT10-200 (active)

Data extracted from a study on the cytotoxicity of new quinoline derivatives.[16] The specific structures of the derivatives are detailed in the cited reference.

Health Hazards and Signaling Pathways of Toxicity

Exposure to chloroquinolines can lead to a range of health effects, from mild and reversible to severe and permanent.

Acute Effects
  • Skin, Eye, and Respiratory Irritation: Direct contact can cause irritation to the skin, eyes, and respiratory system.[4][5][6][10] Symptoms of eye contact may include redness, watering, and itching. Skin contact can lead to itching, scaling, reddening, or blistering. Inhalation may cause irritation to the lungs and respiratory tract.

  • Gastrointestinal Effects: Nausea, vomiting, diarrhea, and abdominal cramps are common side effects of chloroquine ingestion.[17]

  • Neurological Effects: Dizziness, headache, and in cases of severe overdose, seizures and coma can occur.[17]

  • Cardiovascular Effects: Acute overdose of chloroquine can lead to severe cardiotoxicity, including hypotension, arrhythmias (QRS and QT prolongation), and cardiac arrest.[12][18]

Chronic Effects
  • Retinopathy: Long-term, high-dose therapy with chloroquine can cause irreversible retinal damage, known as "bull's-eye" maculopathy, leading to visual field defects and potentially blindness.[19][20] The mechanism involves the drug binding to melanin in the retinal pigment epithelium (RPE), leading to lysosomal dysfunction and photoreceptor damage.[5][12][19]

  • Cardiomyopathy: Chronic high-dose use of chloroquine has been associated with cardiomyopathy, which can lead to heart failure.[21]

  • Ototoxicity: Hearing problems, including deafness and tinnitus, have been reported.[17]

  • Musculoskeletal Effects: Muscle weakness and damage can occur.[17]

Signaling Pathways of Toxicity

Chloroquine-Induced Cardiotoxicity: The cardiotoxic effects of chloroquine are multifaceted. A key mechanism involves the disruption of mitochondrial function. Chloroquine can increase the production of reactive oxygen species (ROS) in cardiac mitochondria, leading to oxidative stress.[22] This oxidative stress can trigger the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of cytochrome c, a key event in the initiation of apoptosis (programmed cell death).[17][22] Additionally, chloroquine is a lysosomotropic agent, meaning it accumulates in lysosomes and disrupts their function, which can also contribute to cellular damage.[6][22] Chloroquine also directly affects cardiac ion channels, blocking voltage-gated sodium and potassium channels, which leads to the observed QRS and QT interval prolongation on an electrocardiogram.[18]

G cluster_chloroquine Chloroquine Exposure cluster_cellular_effects Cellular Mechanisms cluster_downstream_effects Downstream Consequences cluster_outcome Organ-Level Effect chloroquine Chloroquine mitochondria Mitochondrial Dysfunction chloroquine->mitochondria lysosome Lysosomal Dysfunction chloroquine->lysosome ion_channel Ion Channel Blockade (Na+, K+) chloroquine->ion_channel ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros qrs_qt QRS & QT Prolongation ion_channel->qrs_qt mmp ↓ Mitochondrial Membrane Potential ros->mmp cytochrome_c ↑ Cytochrome c Release mmp->cytochrome_c apoptosis Apoptosis cytochrome_c->apoptosis cardiotoxicity Cardiotoxicity apoptosis->cardiotoxicity arrhythmia Arrhythmias qrs_qt->arrhythmia arrhythmia->cardiotoxicity

Caption: Signaling pathway of chloroquine-induced cardiotoxicity.

Chloroquine-Induced Retinopathy: The mechanism of chloroquine retinopathy is primarily linked to its accumulation in the melanin-rich retinal pigment epithelium (RPE).[19] This accumulation leads to lysosomal dysfunction within the RPE and retinal neurons.[5] Chloroquine alters the pH of lysosomes, impairing their digestive function. This results in the accumulation of undigested material, such as photoreceptor outer segments, and the formation of membranous cytoplasmic bodies.[5][12] The dysfunction of the RPE, which is crucial for the health and function of photoreceptors, ultimately leads to photoreceptor cell death and retinal atrophy.[12][19]

G cluster_chloroquine Chloroquine Exposure (Chronic) cluster_retinal_accumulation Retinal Accumulation cluster_cellular_dysfunction Cellular Dysfunction cluster_photoreceptor_damage Photoreceptor Damage cluster_outcome Clinical Manifestation chloroquine Chloroquine melanin_binding Binds to Melanin in RPE chloroquine->melanin_binding lysosomal_ph ↑ Lysosomal pH melanin_binding->lysosomal_ph lysosomal_function ↓ Lysosomal Function lysosomal_ph->lysosomal_function material_accumulation Accumulation of Undigested Material lysosomal_function->material_accumulation rpe_dysfunction RPE Dysfunction material_accumulation->rpe_dysfunction photoreceptor_death Photoreceptor Cell Death rpe_dysfunction->photoreceptor_death retinopathy Chloroquine Retinopathy photoreceptor_death->retinopathy G start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add chloroquinoline compounds and controls seed_cells->add_compounds incubate1 Incubate (e.g., 24-72h) add_compounds->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add solubilization solution incubate2->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end G start Start anesthetize Anesthetize animal and administer heparin start->anesthetize excise_heart Excise heart and place in cold buffer anesthetize->excise_heart cannulate_aorta Mount heart and cannulate aorta excise_heart->cannulate_aorta perfuse Retrograde perfusion with oxygenated K-H buffer cannulate_aorta->perfuse measure_params Insert LV balloon and record baseline parameters perfuse->measure_params add_compound Administer chloroquinoline via perfusate measure_params->add_compound record_effects Record changes in cardiac function add_compound->record_effects end End record_effects->end G cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refine identify_hazards 1. Identify Hazards (Toxicity, Physical Properties) evaluate_exposure 2. Evaluate Exposure Potential (Quantity, Frequency, Route) identify_hazards->evaluate_exposure characterize_risk 3. Characterize Risk (Low, Medium, High) evaluate_exposure->characterize_risk engineering_controls 4. Implement Engineering Controls (Fume Hood, Enclosure) characterize_risk->engineering_controls administrative_controls 5. Implement Administrative Controls (SOPs, Training) engineering_controls->administrative_controls ppe 6. Use Appropriate PPE (Gloves, Gown, Eye Protection) administrative_controls->ppe monitor 7. Monitor Effectiveness of Controls ppe->monitor review_assessment 8. Review and Update Risk Assessment Periodically monitor->review_assessment review_assessment->identify_hazards Re-evaluate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-chloroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of Methyl 4-chloroquinoline-7-carboxylate, a key intermediate in the development of various pharmaceutical compounds.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutic agents. The quinoline scaffold is a prominent feature in a wide array of biologically active molecules, and the specific substitution pattern of this compound, with a chloro group at the 4-position and a methyl carboxylate at the 7-position, offers versatile handles for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below for easy reference.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
CAS Number 178984-69-5
Appearance Off-white to pale yellow solid
Solubility Soluble in Dichloromethane, Chloroform
¹H NMR Spectrum Spectrum available from commercial suppliers.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors. The general workflow involves the formation of the quinoline ring system with a hydroxyl group at the 4-position, followed by a chlorination step to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Key Intermediate cluster_step2 Step 2: Chlorination cluster_purification Purification & Analysis Start Starting Materials Intermediate Methyl 4-hydroxyquinoline-7-carboxylate Start->Intermediate Cyclization/ Esterification FinalProduct This compound Intermediate->FinalProduct Chlorination Purification Column Chromatography FinalProduct->Purification Analysis NMR, MS, HPLC Purification->Analysis Chlorination_Reaction Reactant Methyl 4-hydroxyquinoline-7-carboxylate Product This compound Reactant->Product Reflux Reagent Phosphorus Oxychloride (POCl₃) Byproducts Byproducts (e.g., H₃PO₄)

Application Notes and Protocols for the Chlorination of 4-Hydroxyquinoline Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chlorination of 4-hydroxyquinoline precursors, a critical step in the synthesis of a wide range of biologically active compounds. The resulting 4-chloroquinolines are key intermediates in the development of therapeutics targeting various diseases, including cancer and inflammatory disorders.

Overview of the Chlorination Reaction

The conversion of a hydroxyl group at the 4-position of a quinoline ring to a chlorine atom is a fundamental transformation in medicinal chemistry. This is most commonly achieved using phosphorus oxychloride (POCl₃), often under reflux conditions. The resulting 4-chloroquinoline is a versatile intermediate that can undergo nucleophilic substitution to introduce a variety of functional groups, leading to the synthesis of diverse compound libraries for drug discovery.

Experimental Protocols

This section details the experimental procedures for the chlorination of 4-hydroxyquinoline precursors.

General Protocol for Chlorination using Phosphorus Oxychloride

This protocol is a generalized procedure based on common laboratory practices for the synthesis of 4-chloroquinolines.

Materials:

  • 4-Hydroxyquinoline precursor

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)[1]

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-hydroxyquinoline precursor.

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask. The amount of POCl₃ used is typically in excess, serving as both the reagent and the solvent. For some substrates, an organic base like pyridine may be added.[1]

  • Reaction: Heat the reaction mixture to reflux (typically around 110-160 °C) with continuous stirring.[1] The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, three times.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-chloroquinoline product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Specific Protocol: Synthesis of 4-Chloro-8-tosyloxyquinoline

This protocol provides a specific example of the chlorination of a functionalized 4-hydroxyquinoline.[2]

Procedure:

  • A mixture of 4-hydroxy-8-tosyloxyquinoline (3.15 g, 10 mmol) and phosphorus oxychloride (10 mL) is heated at 110 °C for 2 hours.[2]

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.[2]

  • The residue is poured into a mixture of ice and ammonium hydroxide with stirring.[2]

  • The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-8-tosyloxyquinoline.[2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the chlorination of various 4-hydroxyquinoline precursors.

PrecursorChlorinating AgentBase/CatalystTemperature (°C)Time (h)Yield (%)Reference
4-Hydroxy-8-tosyloxyquinolinePOCl₃-110294[2]
4-Hydroxy-2(1H)-quinolonePOCl₃-Reflux-Good
7-Chloro-4-hydroxyquinolinePOCl₃----[3]
2-Hydroxyquinoline-4-carboxylic acidPOCl₃-Reflux24-
4-Oxo-8-chloro-1,2,3,4-tetrahydroquinolinePOCl₃Iodine85-90--
Hydroxypyrimidines/pyridines/quinolinesPOCl₃Pyridine140-1602-4High[1]

Analytical Characterization

The synthesized 4-chloroquinoline products are typically characterized by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the chlorinated product. The disappearance of the hydroxyl proton signal and shifts in the aromatic proton and carbon signals are indicative of a successful reaction.

    • ¹H NMR (400 MHz, CDCl₃) of 4-chloro-2-(p-tolyl)quinoline: δ 2.43 (s, 3H), 7.33 (d, J = 7.6 Hz, 2H), 7.58 – 7.62 (m, 1H), 7.74 – 7.79 (m, 1H), 7.95 (s, 1H), 8.05 (d, J = 8.4 Hz, 2H), 8.15 – 8.22 (m, 2H).[3]

    • ¹³C NMR (100 MHz, CDCl₃) of 4-chloro-2-(p-tolyl)quinoline: δ 21.4, 118.9, 123.9, 125.2, 127.0, 127.4, 129.7, 130.0, 130.5, 135.8, 140.0, 143.0, 149.1, 157.2.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the broad O-H stretching band of the starting material.

Signaling Pathways and Biological Relevance

4-Chloroquinolines are precursors to a vast array of biologically active molecules that modulate various cellular signaling pathways. While the 4-chloro derivatives themselves are typically intermediates, their downstream products have significant therapeutic implications.

The well-known antimalarial and antirheumatic drugs, chloroquine and hydroxychloroquine, are 4-aminoquinoline derivatives synthesized from 4,7-dichloroquinoline. Their mechanisms of action involve the disruption of lysosomal function and autophagy by increasing the pH of acidic intracellular vesicles.[2][3][4][5] This can impact several downstream signaling pathways:

  • Inhibition of Toll-like Receptor (TLR) and STING Signaling: By altering endosomal pH, chloroquine and hydroxychloroquine can inhibit the signaling of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) and the STING pathway, leading to a reduction in the production of pro-inflammatory cytokines.[4]

  • Modulation of the NF-κB Pathway: These compounds can inhibit the NF-κB signaling pathway by preventing the autophagic degradation of p47, an upstream regulatory protein.[6] This can induce apoptosis in cancer cells.[6]

  • Wnt/β-catenin Signaling: Some chlorinated 8-hydroxyquinoline derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[7]

It is important to note that the specific biological activity and the signaling pathways modulated will depend on the final structure of the molecule derived from the 4-chloroquinoline intermediate.

Visualizations

Experimental Workflow

Chlorination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxyquinoline 4-Hydroxyquinoline Reaction_Vessel Reaction (Reflux) 4-Hydroxyquinoline->Reaction_Vessel POCl3 POCl3 POCl3->Reaction_Vessel Quenching Quenching (Ice) Reaction_Vessel->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification 4-Chloroquinoline Pure 4-Chloroquinoline Purification->4-Chloroquinoline

Caption: General workflow for the chlorination of 4-hydroxyquinoline precursors.

Signaling Pathway Modulation

Signaling_Pathway cluster_drug 4-Aminoquinoline Derivatives (from 4-Chloroquinoline) cluster_cell Cellular Effects cluster_pathways Downstream Signaling Pathways Drug Chloroquine / Hydroxychloroquine Lysosome Lysosome/Endosome pH Increase Drug->Lysosome Autophagy Autophagy Inhibition Lysosome->Autophagy TLR TLR Signaling Lysosome->TLR STING STING Signaling Lysosome->STING NFkB NF-κB Signaling Autophagy->NFkB inhibition of p47 degradation Cytokines ↓ Pro-inflammatory Cytokines TLR->Cytokines STING->Cytokines Apoptosis ↑ Apoptosis NFkB->Apoptosis

Caption: Modulation of signaling pathways by 4-aminoquinoline derivatives.

References

Application Notes and Protocols: The Role of Methyl 4-chloroquinoline-7-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloroquinoline-7-carboxylate is a key heterocyclic building block in medicinal chemistry. Its quinoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of a reactive chlorine atom at the 4-position and a methyl ester at the 7-position makes it a versatile intermediate for the synthesis of a diverse range of derivatives. This document outlines the application of this compound as a crucial reagent in the development of potent kinase inhibitors, specifically targeting Activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway. Dysregulation of the TGF-β/ALK5 pathway is implicated in a variety of pathological conditions, including fibrosis and cancer.

Compound Properties

PropertyValue
IUPAC Name This compound
CAS Number 178984-69-5
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Solid
SMILES COC(=O)C1=CC2=NC=CC(=C2C=C1)Cl

Application in the Synthesis of ALK5 Inhibitors

This compound serves as a critical starting material for the synthesis of pyridazinyl amino derivatives that have demonstrated potent inhibitory activity against ALK5.[1] The TGF-β signaling pathway, initiated by the binding of TGF-β to its receptors, leads to the phosphorylation and activation of ALK5.[1] Activated ALK5 then phosphorylates SMAD proteins, which translocate to the nucleus and regulate the transcription of genes involved in cellular processes like proliferation, differentiation, and extracellular matrix production.[1] Inhibition of ALK5 is a promising therapeutic strategy for diseases characterized by excessive TGF-β signaling, such as idiopathic pulmonary fibrosis and certain cancers.[1]

ALK5 Signaling Pathway

The following diagram illustrates the TGF-β/ALK5 signaling cascade and the point of inhibition by compounds synthesized from this compound.

ALK5_Signaling_Pathway TGFB TGF-β TGFBR2 TGFβR2 TGFB->TGFBR2 binds ALK5 ALK5 (TGFβR1) TGFBR2->ALK5 recruits & phosphorylates SMAD R-Smad ALK5->SMAD phosphorylates CoSMAD Co-Smad SMAD->CoSMAD complexes with Nucleus Nucleus CoSMAD->Nucleus translocates to Gene Gene Transcription (Fibrosis, etc.) Nucleus->Gene regulates Inhibitor Pyridazinyl Amino Derivatives (from this compound) Inhibitor->ALK5 inhibits

TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following is a representative protocol for the synthesis of a pyridazinyl amino derivative using this compound, as described in patent literature.[1]

Synthesis of an ALK5 Inhibitor Intermediate

This protocol details a Buchwald-Hartwig amination reaction.

Materials:

  • Intermediate 3 (a pyridazinyl amine derivative)

  • This compound (CAS: 178984-69-5)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Nitrogen gas (N₂)

Procedure:

  • A suspension of Intermediate 3 (1.0 eq), this compound (1.2 eq), and Cs₂CO₃ (2.0 eq) in 1,4-Dioxane is prepared in a reaction vessel.

  • The mixture is degassed with a stream of N₂ for 2 minutes.

  • Pd(OAc)₂ (0.05 eq) and Xantphos (0.1 eq) are added to the suspension.

  • The reaction vessel is sealed and the mixture is irradiated with microwaves or heated to the appropriate temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, diluted, and purified using standard chromatographic techniques to yield the desired product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents cluster_catalyst Catalyst System Reagent1 Intermediate 3 Mix 1. Prepare Suspension of Reagents Reagent1->Mix Reagent2 This compound Reagent2->Mix Base Cs₂CO₃ Base->Mix Solvent 1,4-Dioxane Solvent->Mix Catalyst Pd(OAc)₂ Add_Cat 3. Add Catalyst and Ligand Catalyst->Add_Cat Ligand Xantphos Ligand->Add_Cat Degas 2. Degas with N₂ Mix->Degas Degas->Add_Cat React 4. Heat / Microwave Irradiation Add_Cat->React Purify 5. Workup and Purification React->Purify Product Final Product (ALK5 Inhibitor) Purify->Product

Workflow for the Synthesis of ALK5 Inhibitors.

Biological Activity of Resulting Compounds

While this compound is the starting material, the final pyridazinyl amino derivatives exhibit potent biological activity. The table below summarizes the in vitro activity of representative final compounds against the ALK5 receptor.[1]

Example Compound NumberALK5 IC₅₀ (nM)
1< 1
2< 1
7< 1
8< 1
11< 1
15< 1
16< 1
18< 1

Data extracted from patent US20240018122A1. The example numbers correspond to those in the patent documentation.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules in drug discovery. Its utility has been demonstrated in the creation of a series of potent ALK5 inhibitors with potential therapeutic applications in fibrosis and cancer. The synthetic protocols and biological data presented highlight its importance for medicinal chemists and researchers in the field of drug development.

References

Application Notes & Protocols: Synthesis of 4-Aminoquinoline Antimalarial Agents from 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,7-Dichloroquinoline is a critical chemical intermediate, serving as the foundational scaffold for the 4-aminoquinoline class of antimalarial drugs.[1] This class includes historically significant and widely used medications for the treatment and prevention of malaria, such as chloroquine, hydroxychloroquine, and amodiaquine.[1] The reactivity of the chlorine atom at the 4-position of the quinoline ring allows for nucleophilic aromatic substitution with various diamines, which is the cornerstone of synthesizing these vital medicines.[1] This document provides an overview of the mechanism of action for these agents, detailed protocols for their synthesis from 4,7-dichloroquinoline, and a summary of relevant quantitative data.

Mechanism of Action of 4-Aminoquinoline Antimalarials

The primary mode of action for quinoline-containing antimalarials like chloroquine is the disruption of hemoglobin digestion within the malaria parasite (Plasmodium falciparum).[2][3] During its life cycle in red blood cells, the parasite degrades host hemoglobin in an acidic food vacuole to obtain essential amino acids.[4] This process releases large quantities of toxic free heme. The parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (also known as malaria pigment).[4][5]

As a weak base, chloroquine and other 4-aminoquinolines accumulate to high concentrations in the acidic environment of the parasite's food vacuole.[2][3] Here, the drug is thought to interfere with heme detoxification by capping the growing hemozoin crystals or by forming a complex with heme, preventing its polymerization.[4][6] The resulting buildup of toxic, non-polymerized heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[2][5]

G cluster_host Host Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Parasite Food Vacuole (Acidic) Hb Hemoglobin Heme Toxic Heme Hb->Heme Digestion Drug 4-Aminoquinoline (e.g., Chloroquine) Hemozoin Hemozoin (Non-toxic) [Inhibition Point] Heme->Hemozoin Polymerization (Detoxification) Complex Drug-Heme Complex Heme->Complex Drug->Heme Death Parasite Death Complex->Death Membrane Damage & Oxidative Stress

Caption: Proposed mechanism of action for 4-aminoquinoline antimalarial drugs.

Synthesis Protocols and Data

The synthesis of chloroquine, hydroxychloroquine, and amodiaquine from 4,7-dichloroquinoline (DCQ) is typically achieved via nucleophilic substitution, where the 4-chloro group is displaced by the primary or secondary amine of a suitable side chain.

Synthesis of Chloroquine

Chloroquine is synthesized by the condensation of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine.[7]

G DCQ 4,7-Dichloroquinoline Reaction Condensation Reaction DCQ->Reaction SideChain 4-Diethylamino-1- methylbutylamine SideChain->Reaction Chloroquine Chloroquine Reaction->Chloroquine

Caption: Synthetic workflow for Chloroquine from 4,7-dichloroquinoline.

Experimental Protocol: Synthesis of Chloroquine This protocol is a generalized representation based on established chemical principles.

  • Reaction Setup: In a suitable reaction vessel, charge 4,7-dichloroquinoline (1.0 equiv) and 4-diethylamino-1-methylbutylamine (1.0-1.5 equiv).

  • Solvent/Conditions: The reaction can be performed neat (without solvent) or in a high-boiling point solvent like phenol.

  • Heating: Heat the reaction mixture to 120-180°C.[7] The progress of the reaction should be monitored by an appropriate method (e.g., TLC or HPLC).

  • Workup: Once the reaction is complete, cool the mixture. If phenol was used as a solvent, it can be removed by distillation under reduced pressure or by dissolving the mixture in an appropriate solvent and washing with an aqueous base (e.g., NaOH solution) to remove the acidic phenol.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield Chloroquine phosphate.

ParameterValueReference
Starting Material 4,7-Dichloroquinoline[7]
Reagent 4-Diethylamino-1-methylbutylamine[7]
Reaction Type Nucleophilic Aromatic Substitution[1]
Typical Temperature 120-180°C[7]
Synthesis of Hydroxychloroquine

Hydroxychloroquine is prepared by reacting 4,7-dichloroquinoline with 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.[8][9]

G DCQ 4,7-Dichloroquinoline Reaction Condensation Reaction DCQ->Reaction SideChain 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol SideChain->Reaction HCQ Hydroxychloroquine Reaction->HCQ

Caption: Synthetic workflow for Hydroxychloroquine.

Experimental Protocol: Synthesis of Hydroxychloroquine This protocol is adapted from a reported continuous-flow synthesis, modified for batch processing.[10]

  • Reaction Setup: To a reaction vessel, add 4,7-dichloroquinoline (1.0 equiv, e.g., 200 mg, 1.0 mmol), 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 equiv, e.g., 208 mg, 1.2 mmol), triethylamine (0.5 equiv), and potassium carbonate (0.5 equiv).

  • Solvent: Add ethanol (e.g., 1.0 mL) as the solvent.

  • Heating: Heat the reaction mixture to 125°C under a nitrogen atmosphere for 6 hours.

  • Workup: After cooling, transfer the mixture into a separatory funnel using 1 M aqueous sodium hydroxide (e.g., 5 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (e.g., 2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure Hydroxychloroquine.

ParameterValueReference
Starting Material 4,7-Dichloroquinoline (1.0 equiv)[10]
Reagent 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 equiv)[10]
Base Triethylamine (0.5 equiv) & K₂CO₃ (0.5 equiv)[10]
Solvent Ethanol[10]
Temperature 125°C[10]
Time 6 hours[10]
Reported Yield 75-80%[10]
Synthesis of Amodiaquine

Amodiaquine can be synthesized in a one-pot reaction from 4,7-dichloroquinoline, 4-aminophenol, formaldehyde, and diethylamine.[11] The process involves an initial condensation followed by a Mannich reaction.

G DCQ 4,7-Dichloroquinoline Step1 Step 1: Condensation DCQ->Step1 Aminophenol 4-Aminophenol Aminophenol->Step1 Intermediate 7-Chloro-4-(4-hydroxyphenylamino)quinoline Step1->Intermediate Step2 Step 2: Mannich Reaction Intermediate->Step2 Formaldehyde Formaldehyde Formaldehyde->Step2 Diethylamine Diethylamine Diethylamine->Step2 Amodiaquine Amodiaquine Step2->Amodiaquine

Caption: One-pot, two-step synthesis of Amodiaquine.

Experimental Protocol: Synthesis of Amodiaquine Dihydrochloride Dihydrate This one-pot protocol is adapted from ChemicalBook.[11]

  • Reaction Setup (Step 1): To a reaction vessel, add 4-aminophenol (1.04 equiv, e.g., 11.4 g) and 4,7-dichloroquinoline (1.0 equiv, e.g., 19.8 g). Add acetic acid (approx. 3.0 mL per gram of DCQ) with stirring at room temperature.

  • Heating (Step 1): Heat the mixture with stirring at 110°C for approximately 1 hour.

  • Reaction Setup (Step 2): Cool the mixture to 20°C. Sequentially add 32% aqueous formaldehyde solution (1.5 equiv, e.g., 14.06 g) and diethylamine (1.5 equiv, e.g., 10.95 g) to the same vessel.

  • Heating (Step 2): Heat the reaction mixture to 50°C for 4 hours.

  • Precipitation: Cool the mixture in an ice-water bath. Add 37% aqueous hydrochloric acid (e.g., 22 mL) at a rate that keeps the internal temperature below 40°C.

  • Isolation: Continue stirring for an additional 2 hours to complete the precipitation. Collect the yellow crystals by filtration and dry at room temperature to a constant weight.

ParameterValueReference
Starting Material 4,7-Dichloroquinoline (1.0 equiv)[11]
Reagents (Step 1) 4-Aminophenol (1.04 equiv)[11]
Solvent (Step 1) Acetic Acid[11]
Reagents (Step 2) Formaldehyde (1.5 equiv), Diethylamine (1.5 equiv)[11]
Reported Yield 92% (of dihydrochloride dihydrate salt)[11]

Modern Synthetic Approaches for Novel Analogs

While the syntheses of chloroquine, hydroxychloroquine, and amodiaquine rely on classical nucleophilic aromatic substitution, modern cross-coupling reactions are employed to generate novel analogs with potentially improved activity against drug-resistant malaria strains.[12] Methods like the Buchwald-Hartwig amination and Sonogashira coupling allow for the formation of diverse C-N and C-C bonds at the 4-position of the quinoline scaffold, expanding the chemical space for drug discovery.

G cluster_scaffold Core Scaffold cluster_reactions Cross-Coupling Reactions cluster_partners Coupling Partners cluster_products Product Library DCQ 4,7-Dichloroquinoline SNAr Nucleophilic Aromatic Substitution (Classic) DCQ->SNAr BHA Buchwald-Hartwig Amination DCQ->BHA SC Sonogashira Coupling DCQ->SC Analogs Novel 4-Substituted Quinoline Analogs SNAr->Analogs BHA->Analogs SC->Analogs Amines Amines (R-NH₂) Amines->SNAr Amines->BHA Alkynes Terminal Alkynes (R-C≡CH) Alkynes->SC

Caption: General workflow for creating novel antimalarial analogs from 4,7-dichloroquinoline.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the C4 Position of Quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions at the C4 position of the quinoline scaffold, a critical transformation in the synthesis of numerous biologically active compounds. The protocols detailed herein are aimed at providing reproducible methods for the synthesis of C4-substituted quinolines, which are key intermediates in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

Introduction to C4-Substituted Quinolines

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of many approved drugs.[1][2] Nucleophilic aromatic substitution (SNAr) at the C4 position of a quinoline ring, typically bearing a good leaving group like a halogen, is a fundamental strategy for introducing diverse functionalities.[3][4] This chemical space is rich with potential for discovering new therapeutic agents. C4-substituted quinolines have demonstrated a wide range of biological activities, including antimalarial, anticancer, and antileishmanial properties.[5][6][7] The electronic properties of the quinoline ring system, with the nitrogen atom acting as an electron-withdrawing group, facilitate nucleophilic attack at the C2 and C4 positions.[3] The C4 position is often favored for substitution, leading to a variety of derivatives with significant therapeutic potential.

Applications in Drug Discovery and Development

The ability to readily modify the C4 position of the quinoline nucleus allows for the systematic exploration of structure-activity relationships (SAR). This is crucial in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

  • Anticancer Agents: Many C4-substituted quinoline derivatives have been shown to exhibit potent anticancer activity. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), disruption of cell migration, and inhibition of angiogenesis.[2][5] Some derivatives have been observed to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[5]

  • Antimalarial Drugs: The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine.[8] Research in this area focuses on synthesizing new analogs to combat the growing issue of drug-resistant malaria parasites.[4][8]

  • Antileishmanial Agents: C4-substituted quinolines have also emerged as promising candidates for the treatment of leishmaniasis. Some compounds have shown potent inhibitory activity against cysteine proteases, which are crucial for the survival of Leishmania parasites.[5]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various C4-substituted quinolines via nucleophilic substitution, providing a comparative overview of different reaction conditions and outcomes.

Table 1: Nucleophilic Substitution of 4,7-Dichloroquinoline with Amines

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
m-(diethylaminomethyl)benzylamineNMPK₂CO₃, TriethylamineN/AN/A47[8]
p-(diethylaminomethyl)benzylamineNMPK₂CO₃, TriethylamineN/AN/A57[8]
N-((4'-(aminomethyl)-[1,1'-biphenyl]-4-yl)methyl)-N,N-diethylamineNMPK₂CO₃, TriethylamineN/AN/A56[8]
ButylamineNeatNone120-1306N/A[9]
Ethane-1,2-diamineNeatNone1306N/A[9]
Benzene-1,2-diaminesN/AN/AN/AN/A78-81[3]
Alkylamines (Microwave)DMSONone/NaOH140-1800.3-0.580-95[3]
Anilines (Microwave)DMSONaOH140-1800.3-0.580-95[3]

Table 2: Nucleophilic Substitution of 4-Chloro-8-methylquinolin-2(1H)-one and its Thio-analogue

Starting MaterialNucleophileSolventConditionsProductYield (%)Reference
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine hydrateEthanolReflux, 4h4-Hydrazino-8-methylquinolin-2(1H)-oneN/A[10]
4-Chloro-8-methylquinolin-2(1H)-oneSodium azideN/AN/A4-Azido-8-methylquinolin-2(1H)-oneN/A[10]
4-Chloro-8-methylquinoline-2(1H)-thioneHydrazine hydrateEthanolReflux, 4h4-Hydrazino-8-methylquinoline-2(1H)-thioneN/A[10]
4-Chloro-8-methylquinoline-2(1H)-thioneSodium azideN/AN/A4-Azido-8-methylquinolin-2(1H)-thioneN/A[10]

Table 3: Nucleophilic Substitution of 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione

NucleophileSolventConditionsProductYield (%)Reference
Sodium azideN-MethylpyrrolidoneRoom Temp4-Azido derivativeN/A[1]
BenzylamineN/AN/A4-Benzylamino derivativeN/A[11]
AnilineN/ATriethylamine4-Phenylamino derivativeN/A[11]
ThiophenolN/AN/A4-Phenylthio derivativeN/A[11]
MalononitrileN/AN/A4-(Dicyanomethyl) derivativeN/A[11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-7-chloro-4-aminoquinolines

This protocol is adapted from the synthesis of N-benzyl-4-aminoquinolines.[8]

Materials:

  • 4,7-dichloroquinoline

  • Appropriate primary or secondary amine

  • N-methyl-2-pyrrolidone (NMP)

  • Potassium carbonate (K₂CO₃)

  • Triethylamine

  • Dichloromethane

  • 5% aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Hexane

  • Chloroform

Procedure:

  • To a reaction vessel, add 4,7-dichloroquinoline (1 equivalent), the desired amine (1.2 equivalents), potassium carbonate (1.2 equivalents), and triethylamine (1.5 equivalents) in N-methyl-2-pyrrolidone.

  • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the amine used (monitor by TLC). For many primary amines, heating to 120-130 °C for 6 hours is a good starting point.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with 5% aqueous NaHCO₃ solution, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent under reduced pressure.

  • Precipitate the product by adding a mixture of hexane and chloroform (e.g., 80:20).

  • Collect the solid product by filtration and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines

This protocol is a general guideline based on microwave-assisted synthesis methods.[3]

Materials:

  • 4,7-dichloroquinoline

  • Appropriate amine (alkylamine, aniline, or N-heteroarylamine)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH) (if required)

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine 4,7-dichloroquinoline (1 equivalent) and the desired amine (1.5-2 equivalents) in DMSO.

  • If a secondary amine or an aryl/heteroarylamine is used, add a base. For secondary amines, a moderate base may be sufficient. For aryl/heteroarylamines, a stronger base like sodium hydroxide is recommended. No extra base is needed for primary amines.[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140 °C or 180 °C) for a short duration (e.g., 20-30 minutes).

  • After the reaction, cool the vial to room temperature.

  • The product can be isolated by precipitation with water followed by filtration, or by extraction with a suitable organic solvent.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Synthesis of 4-Hydrazino-8-methylquinolin-2(1H)-one

This protocol is based on the hydrazination of 4-chloro-8-methylquinolin-2(1H)-one.[10]

Materials:

  • 4-Chloro-8-methylquinolin-2(1H)-one

  • Hydrazine hydrate

  • Ethanol

  • Ice-cold water

Procedure:

  • To a solution of 4-chloro-8-methylquinolin-2(1H)-one in ethanol, add hydrazine hydrate (1 equivalent).

  • Heat the mixture under reflux for 4 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration.

  • The crude product can be purified by crystallization.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Quinoline 4-Chloroquinoline Intermediate σ-complex (anionic) Quinoline->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product 4-Substituted Quinoline Intermediate->Product Elimination of Leaving Group LeavingGroup Chloride (Cl⁻)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) at the C4 position of quinoline.

Experimental_Workflow start Start: Reactants reaction Reaction Setup (Solvent, Base, Temp.) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product analysis->end

Caption: A typical experimental workflow for the synthesis of C4-substituted quinolines.

Apoptosis_Pathway C4_Quinoline C4-Substituted Quinoline Derivative Mitochondrion Mitochondrion C4_Quinoline->Mitochondrion Induces Permeabilization ROS ROS Generation Mitochondrion->ROS Caspases Caspase Activation Mitochondrion->Caspases ROS->Caspases contributes to Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by some C4-substituted quinolines.

References

Preparation of Lenvatinib Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key intermediates of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor. The information is compiled from various patented and published synthetic routes, offering insights into efficient and practical laboratory-scale preparation.

Introduction

Lenvatinib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other receptor tyrosine kinases implicated in tumor progression and angiogenesis.[1][2][3] The synthesis of Lenvatinib involves the coupling of two crucial intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea .[4][5] This document outlines detailed procedures for the preparation of these key building blocks.

Synthesis of Key Intermediate 1: 4-chloro-7-methoxyquinoline-6-carboxamide

The synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide is a multi-step process starting from 4-cyano-3-hydroxyaniline. The overall workflow is depicted below, followed by a detailed experimental protocol and a summary of reaction yields.

Synthetic Workflow

G A 4-cyano-3-hydroxyaniline B 4-cyano-3-methoxyaniline A->B Dimethyl carbonate, K2CO3, TBAB, DMF C Oxime Intermediate B->C Propionaldehyde, Ethanol D 6-cyano-7-methoxy-4-quinolinone C->D Polyphosphoric acid E 6-cyano-7-methoxy-4-chloroquinoline D->E Thionyl chloride or Sulfolane F 4-chloro-7-methoxyquinoline-6-carboxamide E->F Acetic acid, Water

Caption: Synthetic pathway for 4-chloro-7-methoxyquinoline-6-carboxamide.

Experimental Protocol

Step 1: Synthesis of 4-cyano-3-methoxyaniline [6]

  • Dissolve 134 g of 4-cyano-3-hydroxyaniline in 500 mL of N,N-dimethylformamide (DMF).

  • To 300 g of this mixture, add 32 g of tetrabutylammonium bromide and 268 g of potassium carbonate.

  • Heat the reaction mixture to 110°C and slowly add 100 g of dimethyl carbonate.

  • Continue the reaction for 8 hours after the addition is complete.

  • After cooling to room temperature, filter the mixture and remove the solvent under reduced pressure.

  • Add 200 g of water and extract with 500 mL of ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and recover the solvent.

  • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.

Step 2: Synthesis of Oxime Intermediate [6]

  • Dissolve 74 g of 4-cyano-3-methoxyaniline in ethanol and heat to reflux.

  • Slowly add 50 g of propionaldehyde.

  • Continue the reaction for 5 hours after the addition.

  • Remove the solvent under reduced pressure. The product is used in the next step without further purification.

Step 3: Synthesis of 6-cyano-7-methoxy-4-quinolinone [6]

  • To the residue from the previous step, add 100 mL of polyphosphoric acid.

  • Heat the reaction system to 90°C for 10 hours.

  • After cooling to room temperature, pour the mixture into ice water and stir vigorously for 2 hours to precipitate a white solid.

  • Filter the solid, wash the filter cake with water until neutral, and dry under vacuum.

Step 4: Synthesis of 6-cyano-7-methoxy-4-chloroquinoline [6]

  • Dissolve 50 g of 6-cyano-7-methoxy-4-quinolinone in 80 mL of sulfolane.

  • Heat the reaction mixture under reflux for 5 hours.

  • Remove the unreacted sulfolane under reduced pressure.

  • Pour the residue into ice water and stir for 1 hour.

  • Filter the precipitate, wash the filter cake until neutral, and dry under vacuum to obtain a white powder.

Step 5: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide [6]

  • Dissolve 218 g of 6-cyano-7-methoxy-4-chloroquinoline in an acetic acid solution (glacial acetic acid:water = 1:1500 by volume).

  • Heat the reaction system to 80°C for 24 hours.

  • Cool the mixture to room temperature and add 500 mL of ice water.

  • Stir overnight to allow for the precipitation of a large amount of solid.

  • Filter, wash with water, and dry to obtain the final product.

An alternative method for converting the cyano group to a carboxamide involves using hydrogen peroxide and potassium carbonate in DMSO.[7]

Quantitative Data Summary
StepProductStarting MaterialYield
14-cyano-3-methoxyaniline4-cyano-3-hydroxyaniline139 g (from 134 g)
36-cyano-7-methoxy-4-quinolinoneOxime Intermediate91 g (from 74 g of Step 1 product)
46-cyano-7-methoxy-4-chloroquinoline6-cyano-7-methoxy-4-quinolinone52 g (from 50 g)
5 (Alternative)4-chloro-7-methoxyquinoline-6-carboxamide6-cyano-7-methoxy-4-chloroquinoline91%

Synthesis of Key Intermediate 2: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

The second key intermediate, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is synthesized from 4-amino-3-chlorophenol. The general synthetic approach is outlined below.

Synthetic Workflow

G A 4-amino-3-chlorophenol B Phenyl carbamate intermediate A->B Phenyl chloroformate C 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea B->C Cyclopropylamine

Caption: Synthetic pathway for 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

Experimental Protocol

A detailed one-pot synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea has been described.[5][8]

  • Suspend 4-amino-3-chlorophenol in a suitable organic solvent.

  • Add phenyl chloroformate dropwise at a controlled temperature (e.g., below 10°C).

  • Stir the mixture at an elevated temperature (e.g., 50°C) for several hours until the formation of the phenyl carbamate intermediate is complete, as monitored by TLC.

  • After cooling, add cyclopropylamine to the reaction mixture.

  • Stir at an elevated temperature (e.g., 50°C) for a few hours.

  • Cool the reaction mixture and add 1M H₂SO₄.

  • Separate the aqueous and organic layers. The organic layer is washed, dried, and concentrated.

  • The crude product is purified by recrystallization.

A patent describes a process yielding 91% of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea with a purity of 99.74-99.93% by HPLC.[9]

Final Coupling Reaction: Synthesis of Lenvatinib

The final step in the synthesis of Lenvatinib is the coupling of the two key intermediates.

Reaction Workflow

G A 4-chloro-7-methoxyquinoline-6-carboxamide C Lenvatinib A->C Base (e.g., NaOMe, Cs2CO3) Solvent (e.g., Chloroform, DMSO) B 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea B->C

Caption: Final coupling step to synthesize Lenvatinib.

Experimental Protocol

Several conditions for the coupling reaction have been reported.

Method A: Sodium Methoxide in Chloroform [4][6]

  • Combine 2.36 g of 4-chloro-7-methoxyquinoline-6-carboxamide and 2.3 g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in 20 mL of chloroform.

  • Add 5 mL of a 20% sodium methoxide solution in methanol.

  • Heat the mixture under reflux for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Separate the layers, wash the organic layer until neutral, and dry with anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from acetone-water to obtain pure Lenvatinib.

Method B: Cesium Carbonate in DMSO [5][8]

  • React 1 equivalent of 4-chloro-7-methoxyquinoline-6-carboxamide with 2 equivalents of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in dimethylsulfoxide (DMSO).

  • Add 2 equivalents of cesium carbonate as the base.

  • Maintain the reaction temperature between 45°C and 55°C (preferably 50°C) for approximately 24 hours.

  • After the reaction, the product is isolated by crystallization.

Quantitative Data Summary
MethodBaseSolventYield
ASodium MethoxideChloroform3.9 g (from 2.36 g of quinoline intermediate)
BCesium CarbonateDMSO85% (crude)

Conclusion

The preparation of Lenvatinib hinges on the successful synthesis of its key intermediates. The protocols outlined in this document provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The choice of synthetic route and reaction conditions can be optimized based on laboratory capabilities, available starting materials, and desired purity and yield of the final product. Careful execution of these procedures is essential for the efficient and reproducible synthesis of Lenvatinib for research and development purposes.

References

Application Notes & Protocols: Experimental Procedures for the Esterification of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the esterification of various quinoline carboxylic acids. The procedures outlined below cover several common and effective methods, including Fischer-Speier esterification with thionyl chloride, Steglich esterification, and microwave-assisted synthesis. Quantitative data from these procedures are summarized in tables for easy comparison, and a general experimental workflow is provided.

I. Overview of Esterification Methods

The esterification of quinoline carboxylic acids is a fundamental transformation in the synthesis of a wide range of biologically active molecules and functional materials. The choice of esterification method depends on several factors, including the stability of the starting material, the desired scale of the reaction, and the required purity of the final product.

  • Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid generated in situ from thionyl chloride. It is a cost-effective method suitable for a range of quinoline carboxylic acids.[1]

  • Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] It is a milder alternative to the Fischer esterification and is particularly useful for substrates that are sensitive to strong acidic conditions.[2][3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of esterification reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods.[4][5] This technique is aligned with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents.[6]

II. Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Quinoline-3-Carboxylic Acid using Thionyl Chloride

This protocol describes the synthesis of methyl quinoline-3-carboxylate.

Materials:

  • Quinoline-3-carboxylic acid

  • Methanol (reagent grade)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve quinoline-3-carboxylic acid (3 g, 17.32 mmol) in methanol (30 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (1.264 mL, 17.32 mmol) dropwise to the stirred solution.

  • Remove the ice bath and heat the reaction mixture to 80°C.

  • Maintain the reaction at 80°C overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the resulting residue by adding a saturated sodium bicarbonate solution until the pH is between 7 and 8, which will precipitate a white solid.

  • Collect the solid by filtration, wash with water, and dry to obtain methyl quinoline-3-carboxylate.

Protocol 2: Steglich Esterification of a Generic Quinoline Carboxylic Acid

This protocol provides a general procedure for the esterification of a quinoline carboxylic acid using DCC and DMAP.

Materials:

  • Quinoline carboxylic acid

  • Alcohol (e.g., ethanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the quinoline carboxylic acid (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Esterification of 2-Hydroxyquinoline-4-Carboxylic Acid

This protocol describes the rapid synthesis of the corresponding ethyl ester under microwave irradiation.[4]

Materials:

  • 2-Hydroxyquinoline-4-carboxylic acid

  • Ethanol

  • Concentrated Sulfuric Acid

  • Microwave reactor

  • Teflon-sealed microwave vessel

Procedure:

  • Place 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) in a Teflon-sealed microwave vessel.

  • Add an excess of ethanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 6-10 minutes at a suitable temperature (e.g., 100-120°C).

  • After irradiation, allow the vessel to cool to room temperature.

  • The reaction mixture is then poured into ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the ester.

  • The solid product is collected by filtration, washed with water, and dried.

III. Data Presentation

The following tables summarize quantitative data for the esterification of various quinoline carboxylic acids using different methods.

Table 1: Fischer-Speier Esterification of Quinoline Carboxylic Acids

Quinoline Carboxylic AcidAlcoholCatalystTemp. (°C)Time (h)Yield (%)
Quinoline-3-carboxylic acidMethanolSOCl₂801299
Quinoline-6-carboxylic acidMethanolSOCl₂501298
2-Phenylquinoline-4-carboxylic acidEthanolTFAReflux12-
Generic Carboxylic AcidMethanolH₂SO₄Reflux~48-

Table 2: One-Pot Synthesis of Quinoline-4-Carboxylic Esters from Isatins

R¹ in IsatinR² in EnaminoneAlcoholYield (%)
H2-ClC₆H₄Methyl67
H2-ClC₆H₄Ethyl-
H2-ClC₆H₄Propyl-
H2-ClC₆H₄Butyl-
--CH₂CF₃61-76
--Cyclohexyl61-76
--Allyl61-76

Table 3: Microwave-Assisted Esterification

Starting MaterialProductTime (min)Yield (%)
2-Hydroxyquinoline-4-carboxylic acidEthyl 2-hydroxyquinoline-4-carboxylate6-1099
2-Methyl-6-bromoquinoline-4-carboxylic acidEthyl 2-methyl-6-bromoquinoline-4-carboxylate--

IV. Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the esterification of quinoline carboxylic acids.

Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product QCA Quinoline Carboxylic Acid ReactionVessel Reaction Setup (Heating/Stirring/ Microwave) QCA->ReactionVessel Alcohol Alcohol Alcohol->ReactionVessel Catalyst Catalyst / Coupling Agent Catalyst->ReactionVessel Neutralization Neutralization ReactionVessel->Neutralization Reaction Mixture Extraction Extraction Neutralization->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification FinalEster Quinoline Ester Purification->FinalEster Pure Product

Caption: General workflow for the esterification of quinoline carboxylic acids.

References

Application Notes and Protocols: Functionalization of Quinolines Using Organometallic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary methods for the functionalization of the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] The precise introduction of functional groups onto the quinoline ring is a transformative strategy in modern synthetic chemistry, enabling the exploration of vast chemical space and the enhancement of pharmacological profiles.[3] This document details the application of various organometallic reagents, including those based on rhodium, palladium, iridium, copper, zinc, lithium, and magnesium, for the regioselective functionalization of quinolines. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate methodological comparison.

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of quinolines.[1][2][4] This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Various transition metals, including rhodium, palladium, iridium, and copper, have been successfully employed to achieve regioselective C-H functionalization at different positions of the quinoline ring.[1][2]

Rhodium-Catalyzed Functionalization

Rhodium catalysts have been extensively used for the C-H functionalization of quinolines, particularly for C-C, C-N, and C-halogen bond formation.[4] The use of quinoline N-oxides as directing groups has enabled highly regioselective functionalization at the C-8 position.[5][6]

Quantitative Data for Rhodium-Catalyzed C-8 Functionalization of Quinoline N-Oxides

EntryQuinoline N-Oxide SubstrateCoupling PartnerCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Quinoline N-oxideN-Phenylmaleimide[RhCpCl₂]₂ (2.5)AgSbF₆ (10), NaOAc (20)DCERT1295[3][7]
22-Methylquinoline N-oxideN-Phenylmaleimide[RhCpCl₂]₂ (2.5)AgSbF₆ (10), NaOAc (20)DCERT1292[3][7]
3Quinoline N-oxideEthyl acrylate--INVALID-LINK--₂ (4)PivOH (20)DCERT1291[6]
46-Methylquinoline N-oxideEthyl acrylate--INVALID-LINK--₂ (4)PivOH (20)DCERT1288[6]
5Quinoline N-oxidePhenylacetylene--INVALID-LINK--₂ (4)PivOH (20)DCE502493[6]
6Quinoline N-oxideN-Bromosuccinimide[RhCpCl₂]₂ (5)AgSbF₆ (20), NaOAc (20)TFE801294[8]
7Quinoline N-oxideN-Fluorobis(phenylsulfonyl)imide[RhCp*Cl₂]₂ (5)AgSbF₆ (20)DCE1002482[9][10]

Experimental Protocol: Rh(III)-Catalyzed C-8 Alkylation of Quinoline N-Oxide with Maleimide [3][7]

  • To an oven-dried screw-capped vial, add quinoline N-oxide (0.2 mmol, 1.0 equiv.), N-phenylmaleimide (0.3 mmol, 1.5 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • The vial is evacuated and backfilled with argon three times.

  • Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL) via syringe.

  • Add NaOAc (0.04 mmol, 20 mol%).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction mixture is diluted with dichloromethane (CH₂Cl₂) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired C-8 alkylated quinoline N-oxide.

Proposed Catalytic Cycle for Rh(III)-Catalyzed C-8 C-H Activation

G Rh(III) Catalyst Rh(III) Catalyst Rhodacycle Intermediate Rhodacycle Intermediate Rh(III) Catalyst->Rhodacycle Intermediate C-H Activation Quinoline N-Oxide Quinoline N-Oxide Quinoline N-Oxide->Rhodacycle Intermediate Alkene Coordination Alkene Coordination Rhodacycle Intermediate->Alkene Coordination Alkene Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination H+ Reductive Elimination->Rh(III) Catalyst Catalyst Regeneration C-8 Functionalized Product C-8 Functionalized Product Reductive Elimination->C-8 Functionalized Product

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-8 functionalization.

Palladium-Catalyzed Functionalization

Palladium catalysis is a versatile tool for the arylation, alkenylation, and alkylation of quinolines.[11] Both Pd(0) and Pd(II) catalytic systems have been developed, often requiring directing groups or specific oxidants to achieve high regioselectivity and efficiency.

Quantitative Data for Palladium-Catalyzed C-2 Arylation of Quinolines

EntryQuinoline SubstrateArylating AgentCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1QuinolineBenzenePd(OAc)₂ (10)Ag₂CO₃ (3 equiv), PivOH (6 equiv)DMF1302475[12][13]
24-MethylquinolineBenzenePd(OAc)₂ (10)Ag₂CO₃ (3 equiv), PivOH (6 equiv)DMF1302468[12][13]
3Quinoline N-oxideIndolePd(OAc)₂ (10)Ag₂CO₃ (2.3 equiv), Pyridine (4 equiv)Dioxane1202468[14]

Experimental Protocol: Pd(II)-Catalyzed C-2 Arylation of Quinoline [12][13]

  • To a pressure tube, add quinoline (0.5 mmol, 1.0 equiv.), Pd(OAc)₂ (0.05 mmol, 10 mol%), Ag₂CO₃ (1.5 mmol, 3.0 equiv.), and pivalic acid (PivOH, 3.0 mmol, 6.0 equiv.).

  • Add N,N-dimethylformamide (DMF, 2.0 mL) and benzene (20 mmol, 40 equiv.).

  • The tube is sealed and the reaction mixture is heated at 130 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to give the 2-arylquinoline.

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronate ester group onto the quinoline scaffold, which can then be further functionalized through Suzuki-Miyaura cross-coupling and other transformations.[2][15] The regioselectivity is often governed by steric factors, with the C-8 position being a common site for borylation.[16]

Quantitative Data for Iridium-Catalyzed C-H Borylation of Quinolines

EntryQuinoline SubstrateBorylating AgentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1QuinolineB₂pin₂[Ir(OMe)COD]₂ (1.5)dtbpy (3)THF801885 (C-8)[2]
22-MethylquinolineB₂pin₂[Ir(OMe)COD]₂ (1.5)dtbpy (3)THF801882 (C-8)[2]
34-QuinoloneB₂pin₂[Ir(OMe)COD]₂ (1)Si-SMAP (2)Cyclooctane1002488 (C-8)[17][18]
48-ArylquinolineB₂pin₂[Ir(OMe)COD]₂ (1.5)2-phenylpyridine deriv. (3)Octane1001292 (C-5)[19]

Experimental Protocol: Iridium-Catalyzed C-8 Borylation of Quinoline [2]

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with quinoline (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv.), [Ir(OMe)COD]₂ (0.015 mmol, 1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.03 mmol, 3 mol%).

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Anhydrous tetrahydrofuran (THF, 2.5 mL) is added via syringe.

  • The reaction mixture is heated at 80 °C for 18 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 8-borylated quinoline.

Copper-Catalyzed Functionalization

Copper catalysts offer a cost-effective and environmentally friendly alternative for the C-H functionalization of quinolines, particularly for amination and sulfoximination reactions of quinoline N-oxides at the C-2 position.[14][20][21]

Quantitative Data for Copper-Catalyzed C-2 Amination of Quinoline N-Oxides

EntryQuinoline N-Oxide SubstrateAmineCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Quinoline N-oxideMorpholineCuBr (10)Toluene1002492[20][21]
26-Chloroquinoline N-oxidePiperidineCuBr (10)Toluene1002485[20][21]
3Quinoline N-oxideo-AlkynylanilineCu(OAc)₂ (10), 2,2'-bipyridine (20)Dioxane1101289[4]
4Quinoline N-oxideO-Benzoyl hydroxylamineCu(OAc)₂ (10)DCE801285[22]

Experimental Protocol: Copper-Catalyzed C-2 Amination of Quinoline N-Oxide [20][21]

  • A mixture of quinoline N-oxide (0.5 mmol, 1.0 equiv.), the secondary amine (1.0 mmol, 2.0 equiv.), and CuBr (0.05 mmol, 10 mol%) in toluene (2.0 mL) is placed in a sealed tube.

  • The reaction is stirred at 100 °C for 24 hours.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered, and the filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the 2-aminoquinoline.

Functionalization via Other Organometallic Reagents

Besides transition metal-catalyzed C-H activation, classical organometallic reagents such as organolithium, Grignard, and organozinc reagents are widely used for the functionalization of quinolines, typically through nucleophilic addition or metal-halogen exchange followed by reaction with an electrophile.

Organolithium Reagents

Organolithium reagents are highly reactive nucleophiles that readily add to the C-2 position of the quinoline ring.[8] The resulting dihydroquinoline intermediate can be rearomatized to afford the C-2 substituted quinoline.

Experimental Protocol: Nucleophilic Addition of n-Butyllithium to Quinoline

  • A solution of quinoline (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise via syringe.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by chromatography to yield the 2-butyl-1,2-dihydroquinoline, which can be oxidized to 2-butylquinoline.

Grignard Reagents

Grignard reagents behave similarly to organolithium reagents, adding to the C-2 position of quinolines and quinolinium salts.[23] The reaction conditions are generally mild, and a wide range of Grignard reagents can be employed.

Experimental Protocol: Addition of Phenylmagnesium Bromide to Quinoline

  • To a solution of quinoline (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under argon, a solution of phenylmagnesium bromide (1.2 mmol, 3.0 M in diethyl ether) is added dropwise.

  • The mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated.

  • The resulting 2-phenyl-1,2-dihydroquinoline can be oxidized to 2-phenylquinoline.

Organozinc Reagents

Organozinc reagents are valued for their high functional group tolerance.[6][24] They can be prepared by direct insertion of zinc into organic halides and subsequently used in cross-coupling reactions with functionalized quinolines, or they can be generated in situ for additions.

Quantitative Data for Nickel-Catalyzed C-2 Arylation of Quinoline with Organozinc Reagents

EntryArylzinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1DiphenylzincNi(cod)₂ (5.2)PCy₃ (10)Toluene1001685[14]
2(4-Methoxyphenyl)zinc bromideNi(cod)₂ (5.2)PCy₃ (10)Toluene1001699[14]
3(4-Chlorophenyl)zinc bromideNi(cod)₂ (5.2)PCy₃ (10)Toluene1001675[14]

Experimental Protocol: Preparation of an Arylzinc Reagent and its Application [24]

  • Preparation of Arylzinc Iodide: To a flask containing zinc dust (1.5 equiv.) and LiCl (1.5 equiv.) under argon, add a solution of the aryl iodide (1.0 equiv.) in anhydrous THF. Stir the mixture at room temperature until the zinc is consumed (as monitored by GC).

  • Cross-Coupling: To a separate flask containing a haloquinoline (e.g., 2-bromoquinoline, 1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in THF, add the freshly prepared arylzinc iodide solution via cannula. Heat the reaction mixture to reflux until the starting material is consumed. After workup and purification, the corresponding arylquinoline is obtained.

Experimental and Logical Workflow Diagrams

General Workflow for Transition Metal-Catalyzed C-H Functionalization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Add Substrates Add Quinoline Substrate & Coupling Partner Start->Add Substrates Add Catalyst Add Catalyst Precursor & Ligand Add Substrates->Add Catalyst Add Additives Add Additives/Oxidants Add Catalyst->Add Additives Add Solvent Add Solvent Add Additives->Add Solvent Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Add Solvent->Inert Atmosphere Heating Heat to Reaction Temperature Inert Atmosphere->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Reaction (TLC, GC-MS) Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench Reaction (if necessary) Cooling->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purify by Chromatography Concentration->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for C-H functionalization of quinolines.

Logical Relationship of Reagent Choice and Functionalization Site

G cluster_reagents Reagent Type cluster_sites Regioselectivity Organometallic Reagent Organometallic Reagent Functionalization Site Functionalization Site Organometallic Reagent->Functionalization Site Directing Group Directing Group Directing Group->Functionalization Site Reaction Conditions Reaction Conditions Reaction Conditions->Functionalization Site Rh(III) / N-Oxide Rh(III) + N-Oxide C8-Position C8-Position Rh(III) / N-Oxide->C8-Position Pd(II) Pd(II) C2-Position C2-Position Pd(II)->C2-Position C3/C4-Position C3/C4-Position Pd(II)->C3/C4-Position with specific directing groups Ir(I) Ir(I) Ir(I)->C8-Position Steric Control Organolithium Organolithium Organolithium->C2-Position Grignard Grignard Grignard->C2-Position

Caption: Influence of reagents and conditions on the site of functionalization.

References

Application Note: Derivatization of Methyl 4-chloroquinoline-7-carboxylate for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Methyl 4-chloroquinoline-7-carboxylate is a versatile starting material for generating diverse chemical libraries. The electron-withdrawing nature of the nitrogen atom and the carboxylate group activates the chlorine atom at the C4 position for nucleophilic aromatic substitution (SNAr). Additionally, the ester at the C7 position provides a secondary point for modification. This application note outlines synthetic protocols for the derivatization of this compound and subsequent biological screening methodologies to identify novel bioactive compounds.

Core Derivatization Strategies Two primary strategies can be employed to generate a diverse library of compounds from the starting material: nucleophilic substitution at the C4 position and modification of the C7 ester. These approaches can be used sequentially to create a wide array of structurally distinct molecules.

G cluster_0 Synthetic Pathways cluster_1 C4 Position Derivatization cluster_2 C7 Position Derivatization start This compound C4_amine 4-Amino Derivatives start->C4_amine SNAr (R-NH2) C4_thiol 4-Thioether Derivatives start->C4_thiol SNAr (R-SH) C4_alkoxy 4-Alkoxy Derivatives start->C4_alkoxy SNAr (R-OH) C7_acid Quinoline-7-carboxylic Acid start->C7_acid Ester Hydrolysis library Diverse Compound Library C4_amine->library C4_thiol->library C4_alkoxy->library C7_amide Quinoline-7-carboxamide Derivatives C7_acid->C7_amide Amide Coupling (R'-NH2) C7_amide->library

Figure 1: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the synthesis of 4-aminoquinoline derivatives by reacting the starting material with various primary or secondary amines.[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF) (10 mL).

  • Reagent Addition: Add the desired amine (1.2-2.0 mmol). For less reactive amines, a base such as triethylamine or diisopropylethylamine (1.5 mmol) can be added to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is taken up in a solvent like dichloromethane or ethyl acetate and washed sequentially with 5% aqueous NaHCO3 solution, water, and brine.[4] The organic layer is then dried over anhydrous MgSO4, filtered, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis of C7-Methyl Ester to Carboxylic Acid

This protocol covers the conversion of the methyl ester to the corresponding carboxylic acid, which can then be used in amide coupling reactions.

  • Reaction Setup: Suspend the this compound derivative (1.0 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 mmol).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50 °C for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 3-4 with 1M HCl. The carboxylic acid product will typically precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Protocol 3: Amide Coupling of the C7-Carboxylic Acid

This procedure details the formation of amides from the carboxylic acid intermediate generated in Protocol 2.

  • Activation: Dissolve the quinoline-7-carboxylic acid (1.0 mmol) in a dry, aprotic solvent like DMF or dichloromethane (15 mL). Add a coupling agent such as HATU (1.1 mmol) or EDC (1.2 mmol) along with an amine base like diisopropylethylamine (2.0 mmol). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 mmol) to the activated mixture.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 6-24 hours. Monitor completion by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate or dichloromethane. Wash the organic layer with saturated aqueous NaHCO3, water, and brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. Purify the crude amide product by column chromatography.

Protocol 4: In Vitro Cytotoxicity Screening (SRB Assay)

This protocol provides a method for evaluating the antiproliferative activity of the synthesized derivatives against human cancer cell lines.[4]

  • Cell Plating: Inoculate 5,000–10,000 cells per well in 100 μL of RPMI 1640 medium (containing 10% fetal bovine serum) into 96-well microtiter plates. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.[4]

  • Compound Addition: Prepare stock solutions of the test compounds in DMSO. Add various concentrations of the compounds to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 150 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 60 minutes at 4 °C.

  • Staining: Wash the plates five times with tap water and allow them to air dry. Add 70 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 15 minutes at room temperature.

  • Destaining and Measurement: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry. Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).

  • Data Analysis: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Data Presentation: Biological Activity

The derivatized compounds can be screened against a panel of cancer cell lines to determine their antiproliferative potential. The results are typically summarized by their GI50 or IC50 values.

Compound IDR Group at C4Cell LineGI50 (μM)Reference
CQ (See Ref)MDA-MB-46844.86[4]
5 -NH(CH2)2N(CH3)2MDA-MB-4688.73[4]
6 -NH(CH2)2N(CH3)2 (7-Fluoro)MDA-MB-46811.47[4]
7 -NH(CH2)2N(CH3)2 (7-CF3)MDA-MB-46812.85[4]
8b (See Ref)MCF-735.0[6]
8b (See Ref)HCT-11640.0[6]
8f (See Ref)MCF-735.0[6]
8f (See Ref)HCT-11630.0[6]

Table 1: Representative cytotoxic activity of 4-amino-7-substituted-quinoline derivatives against various human cancer cell lines. Lower GI50/IC50 values indicate higher potency.

Visualization of Workflows and Pathways

G cluster_screening Biological Screening Workflow lib Synthesized Compound Library screen Primary High-Throughput Screen (e.g., SRB Assay at single concentration) lib->screen hits Identify Initial 'Hits' (e.g., >75% growth inhibition) screen->hits dose Dose-Response Analysis (Determine GI50 / IC50 values) hits->dose secondary Secondary / Mechanistic Assays (e.g., Western Blot, Kinase Assays) dose->secondary lead Lead Compound Identification secondary->lead

Figure 2: A typical workflow for biological screening, from the compound library to lead identification.

G cluster_pathway Hypothesized PI3K/AKT Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT BAD BAD AKT->BAD Inhibits Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Survival Cell Survival Bcl2->Survival Promotes Drug Quinolone Derivative Drug->PI3K Inhibits

Figure 3: A simplified diagram of the PI3K/AKT signaling pathway. Some quinolone derivatives may exert their anticancer effects by inhibiting key kinases like PI3K, ultimately promoting apoptosis.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-chloroquinoline-7-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method involves a two-step process. The first step is the synthesis of the precursor, Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate, often achieved through a Gould-Jacobs reaction. The second step is the chlorination of the 4-oxo position to yield the final product.

Q2: What is a typical yield for the synthesis of this compound?

A2: With an optimized protocol, a yield of approximately 86% can be achieved for the chlorination step from Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate.[1] The overall yield will also depend on the efficiency of the initial synthesis of the quinolone precursor.

Q3: What are the key reaction parameters to control for a high yield?

A3: For the chlorination step, crucial parameters include the choice of chlorinating agent (e.g., phosphorus trichloride), the solvent (e.g., diisopropylethylamine), and the reaction temperature and time.[1] In the Gould-Jacobs cyclization for the precursor, temperature and reaction time are critical to ensure complete intramolecular cyclization and minimize degradation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the cyclization and chlorination reactions. This allows for the visualization of the consumption of starting materials and the formation of the product.

Q5: What are some common side products that can form during the synthesis?

A5: In the synthesis of quinolines, potential side products can include incompletely cyclized intermediates. During chlorination, side reactions may lead to the formation of undesired chlorinated species if the reaction conditions are not carefully controlled. In reactions involving anilines, the formation of quaternary ammonium salts can also be a possibility.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Gould-Jacobs Cyclization Incomplete reaction due to insufficient temperature or reaction time.Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC until the starting material is consumed. Microwave irradiation can sometimes improve yields and reduce reaction times.
Degradation of the product at high temperatures.Optimize the temperature and reaction time. A thorough time-temperature study may be necessary to find the optimal balance between reaction completion and product degradation.
Low Yield in Chlorination Step Incomplete chlorination.Ensure the chlorinating agent is fresh and used in a sufficient molar excess. Optimize the reaction temperature and time as per the established protocol.
Hydrolysis of the chloroquinoline product.Work-up the reaction under anhydrous conditions as much as possible until the product is isolated. Ensure solvents are dry.
Formation of Multiple Products (Visible on TLC) Side reactions due to incorrect temperature or stoichiometry.Carefully control the reaction temperature. Ensure the correct stoichiometry of reactants and reagents.
Impure starting materials.Purify the starting materials before use. For instance, impurities in aniline derivatives can lead to multiple side products.
Difficulty in Product Purification/Isolation Product is an oil or does not crystallize easily.Try different solvent systems for crystallization. Column chromatography is a reliable method for purifying the product if crystallization is challenging.
Co-elution of impurities during chromatography.Optimize the mobile phase for column chromatography to achieve better separation. Using a different stationary phase could also be an option.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate (Precursor)

This protocol is a general representation of the Gould-Jacobs reaction for synthesizing the quinolone precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3-amino-4-(methoxycarbonyl)benzoate and diethyl ethoxymethylenemalonate.

  • Cyclization: Heat the mixture at an elevated temperature (typically in a high-boiling solvent like Dowtherm A or under solvent-free conditions) to facilitate the intramolecular cyclization. The optimal temperature and time should be determined experimentally, often ranging from 200-250°C.

  • Work-up: After cooling, the reaction mixture is often triturated with a suitable solvent (e.g., diethyl ether or hexane) to precipitate the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Protocol 2: Synthesis of this compound

This high-yield protocol is adapted from a patented procedure.[1]

  • Reaction Setup: Suspend Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate (1 equivalent) in diisopropylethylamine (approximately 10 volumes).

  • Chlorination: Add phosphorus trichloride (approximately 2.3 volumes) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at 120°C for 30 minutes. Monitor the reaction progress by TLC.

  • Quenching: After completion, cool the reaction mixture in an ice bath and carefully add water to quench the reaction.

  • Work-up: Neutralize the aqueous layer with an aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The residue can be purified by column chromatography using an acetone-chloroform system to afford the final product.

Quantitative Data

Table 1: Reaction Conditions for High-Yield Synthesis of this compound [1]

ParameterValue
Starting Material Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate
Chlorinating Agent Phosphorus trichloride
Solvent Diisopropylethylamine
Temperature 120°C
Reaction Time 30 minutes
Reported Yield 86%

Visualizations

Gould_Jacobs_Workflow start Methyl 3-amino-4- (methoxycarbonyl)benzoate + Diethyl ethoxymethylenemalonate intermediate Anilinomethylenemalonate Intermediate start->intermediate Condensation cyclization Intramolecular Cyclization (High Temperature) intermediate->cyclization Heating product Methyl 4-oxo-1,4-dihydro- quinoline-7-carboxylate cyclization->product chlorination Chlorination (POCl3 or PCl3) product->chlorination final_product Methyl 4-chloroquinoline- 7-carboxylate chlorination->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Product Degradation? low_yield->degradation purification_issue Purification Issues? low_yield->purification_issue optimize_temp_time Action: Optimize Temperature & Time incomplete_reaction->optimize_temp_time Yes check_reagents Action: Check Reagent Quality & Stoichiometry incomplete_reaction->check_reagents No degradation->optimize_temp_time Yes change_solvent Action: Change Crystallization Solvent purification_issue->change_solvent Yes use_chromatography Action: Use Column Chromatography purification_issue->use_chromatography If Crystallization Fails

Caption: Troubleshooting logic for synthesis optimization.

References

Optimizing reaction conditions for 4-chloroquinoline synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-chloroquinoline.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-chloroquinoline, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 4-Chloroquinoline

Question: My 4-chloroquinoline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in 4-chloroquinoline synthesis can stem from several factors, primarily related to the specific synthetic route employed. The most common methods are the Combes and the Conrad-Limpach-Knorr syntheses, followed by a chlorination step.

Potential Causes & Solutions:

  • Incomplete Cyclization (Combes & Conrad-Limpach-Knorr): The acid-catalyzed ring closure is a critical step.

    • Insufficient Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is used.[1] A mixture of PPA and an alcohol to form a polyphosphoric ester (PPE) can be more effective as a dehydrating agent than sulfuric acid alone.[1]

    • Inadequate Temperature: The cyclization step often requires high temperatures. For the Conrad-Limpach synthesis, heating the Schiff base intermediate to approximately 250°C is necessary for the ring closure to occur.[2]

  • Suboptimal Solvent Choice: The reaction solvent can significantly impact the yield. In the Conrad-Limpach synthesis, using an inert, high-boiling solvent like mineral oil can increase yields significantly compared to running the reaction neat.[2][3]

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. For instance, in the Combes synthesis, the regioselectivity of the cyclization can be an issue, leading to a mixture of isomers.[1]

  • Inefficient Chlorination: The conversion of the 4-hydroxyquinoline intermediate to 4-chloroquinoline using reagents like phosphorus oxychloride (POCl₃) can be incomplete.

    • Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).

    • The removal of excess POCl₃ after the reaction is crucial and is often done by carefully pouring the reaction mixture onto crushed ice.

Issue 2: Formation of Unwanted Side Products

Question: I am observing significant side product formation in my reaction mixture. How can I minimize this?

Answer: The formation of side products is a common challenge. The nature of these byproducts depends on the synthetic route and reaction conditions.

Potential Side Products & Mitigation Strategies:

  • Isomer Formation (Combes Synthesis): The reaction of an unsymmetrical β-diketone with an aniline can lead to the formation of regioisomers. The steric effects of the substituents on both the aniline and the diketone play a significant role.[1]

    • Control Regioselectivity: Increasing the bulk of the R group on the diketone can favor the formation of one isomer over the other.[1] The choice of substituted anilines (e.g., methoxy-, chloro-, or fluoro-substituted) can also direct the regioselectivity.[1]

  • Tertiary Amine Formation (in subsequent reactions): When reacting 4-chloroquinoline with amines to produce 4-aminoquinoline derivatives, over-alkylation can lead to the formation of tertiary amines as side products, which can be difficult to separate from the desired secondary amine.[4]

    • Optimize Reaction Conditions: Carefully control the stoichiometry of the reactants. Using a large excess of the primary amine can sometimes minimize the formation of the tertiary amine.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final 4-chloroquinoline product. What are the recommended purification methods?

Answer: Purification of 4-chloroquinoline can be challenging due to the presence of starting materials, side products, and catalyst residues.

Recommended Purification Techniques:

  • Column Chromatography: This is a highly effective method for separating 4-chloroquinoline from impurities. A silica gel column with a suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) is commonly used.[5]

  • Recrystallization: This technique can be used to obtain highly pure 4-chloroquinoline. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol is a solvent that has been used for the recrystallization of a 4-chloroquinoline derivative.[6]

  • Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with a sodium bicarbonate solution, water, and brine.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-chloroquinoline?

A1: The most established methods involve the initial synthesis of a 4-hydroxyquinoline intermediate followed by chlorination. The key syntheses for the quinoline core are:

  • Combes Quinoline Synthesis: This involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst.[1][8]

  • Conrad-Limpach-Knorr Synthesis: This method uses the reaction of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[2][9][10][11]

The resulting 4-hydroxyquinoline is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 4-chloroquinoline.[12][13]

Q2: What are the key reaction parameters to control for optimizing the yield?

A2: To optimize the yield of 4-chloroquinoline, careful control of the following parameters is crucial:

  • Temperature: High temperatures are often required for the cyclization step in both the Combes and Conrad-Limpach syntheses.[2]

  • Catalyst: The choice and concentration of the acid catalyst are critical for the cyclization reaction. Polyphosphoric acid (PPA) or a mixture of PPA and alcohol (PPE) can be more efficient than sulfuric acid.[1]

  • Solvent: The use of high-boiling, inert solvents can significantly improve yields in the Conrad-Limpach synthesis.[2][3]

  • Reaction Time: Monitoring the reaction progress using TLC is essential to ensure the reaction goes to completion without excessive side product formation.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Q4: What safety precautions should be taken during the synthesis of 4-chloroquinoline?

A4: The synthesis of 4-chloroquinoline involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes, especially when working with phosphorus oxychloride and strong acids.

  • Handling of Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care. Strong acids like sulfuric acid and polyphosphoric acid are also highly corrosive.

Data Presentation

Table 1: Comparison of Solvents for the Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative [3]

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19955
Ethyl Benzoate21262
Propyl Benzoate23168
Butyl Benzoate25075
1,2,4-Trichlorobenzene21478
2-Nitrotoluene22281
2,6-di-tert-butylphenol25372

Table 2: Yields of Nitro-4-chloroquinoline Isomers from Direct Nitration [5]

ProductYield (%)
8-nitro-4-chloroquinoline50.0
5-nitro-4-chloroquinoline28.1

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline [6]

  • Step A: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid:

    • To 500 g of o-trifluoromethylaniline, add 672 g of acrylic acid at 20-25°C with stirring while bubbling nitrogen through the mixture.

    • Add 0.5 g of hydroquinone in the dark.

    • Heat the mixture to 75°C over one hour and maintain at this temperature for 32 hours.

    • Cool the mixture to 65-70°C and rapidly add 500 ml of technical cyclohexane and 500 ml of demineralized water.

    • Reflux the mixture for 10 minutes, then slowly cool to 2-4°C and hold for one hour.

    • Filter the resulting precipitate, wash with cyclohexane, and dry to obtain the product.

  • Step B: Synthesis of 4-chloro-8-trifluoromethyl-quinoline:

    • To 75 ml of phosphorus oxychloride, add 13.75 g of monosublimated iodine at 0-5°C.

    • Heat the mixture over 30 minutes to 93-95°C and hold at this temperature for about 30 minutes.

    • Add 50 g of the product from Step A in fractions over 6 minutes to the mixture and hold at 93-95°C for 30 minutes.

    • After cooling to 70±5°C, add the mixture over about 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45°C.

    • Cool the mixture over 30 minutes to 15-20°C to obtain a gummy suspension.

    • Vacuum filter, wash, and dry the product.

    • Crystallize the product from methanol to obtain 4-chloro-8-trifluoromethyl-quinoline.

Protocol 2: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine [7]

  • A mixture of 7-substituted-4-chloro-quinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C.

  • The reaction is maintained at this temperature for 6–8 hours with continuous stirring.

  • The reaction mixture is cooled to room temperature and taken up in dichloromethane.

  • The organic layer is washed with 5% aqueous NaHCO₃, followed by washing with water and then with brine.

  • The organic layer is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure.

  • The residue is then purified, for example by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Hydroxyquinoline cluster_chlorination Chlorination cluster_purification Purification start Starting Materials (Aniline & β-dicarbonyl) reaction Condensation & Cyclization start->reaction Acid Catalyst (e.g., H₂SO₄, PPA) High Temperature intermediate 4-Hydroxyquinoline reaction->intermediate chlorination Chlorination intermediate->chlorination POCl₃ product 4-Chloroquinoline chlorination->product workup Aqueous Work-up product->workup purify Chromatography or Recrystallization workup->purify final_product Pure 4-Chloroquinoline purify->final_product

Caption: General experimental workflow for 4-chloroquinoline synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of 4-Chloroquinoline cause1 Incomplete Cyclization issue->cause1 cause2 Suboptimal Solvent issue->cause2 cause3 Side Reactions issue->cause3 cause4 Inefficient Chlorination issue->cause4 sol1a Increase Catalyst Concentration (PPA/PPE) cause1->sol1a sol1b Increase Reaction Temperature cause1->sol1b sol2 Use High-Boiling Inert Solvent cause2->sol2 sol3 Optimize Substituents to Control Regioselectivity cause3->sol3 sol4 Monitor Reaction by TLC & Ensure Complete Conversion cause4->sol4

Caption: Troubleshooting logic for low yield in 4-chloroquinoline synthesis.

References

Technical Support Center: Purification of Crude Methyl 4-chloroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 4-chloroquinoline-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating the target compound from closely related impurities, while recrystallization is effective for removing smaller amounts of impurities and achieving high crystalline purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities may include unreacted starting materials, such as Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate, residual chlorinating agents (e.g., phosphorus oxychloride or thionyl chloride) and their byproducts, and side-reaction products. The exact impurity profile will depend on the specific synthetic route employed.

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice of purification technique depends on the impurity profile and the desired final purity. If your crude product is a complex mixture with multiple components, column chromatography is the preferred initial step. For material that is already relatively pure and needs a final polishing step to achieve high crystallinity and remove minor impurities, recrystallization is a suitable and often more scalable option.

Troubleshooting Guides

Column Chromatography

Issue 1: The product is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough to move the compound along the stationary phase.

  • Solution: Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. An acetone-chloroform system has also been reported to be effective.[1]

Issue 2: Poor separation of the product from an impurity.

  • Possible Cause 1: The chosen solvent system has a similar affinity for both your product and the impurity.

  • Solution 1: Screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides better separation (a larger ΔRf). Consider trying solvent systems with different selectivities, such as substituting ethyl acetate with acetone or dichloromethane.

  • Possible Cause 2: The column was not packed or loaded correctly, leading to band broadening.

  • Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Load the crude product in a minimal amount of solvent to create a narrow starting band.

Issue 3: The product appears to be decomposing on the column.

  • Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.

  • Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine, mixed into the eluent (e.g., 0.1-1% v/v). This can help neutralize acidic sites on the silica surface.

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound.

  • Solution: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For related chloroquinolines, ethanol or a mixture of methylene chloride and hexane have been used.[2]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution too rapidly above its melting point.

  • Solution 1: Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Placing the flask in a warm bath that is allowed to cool to room temperature can promote slower crystal growth.

  • Possible Cause 2: The presence of significant impurities can depress the melting point and inhibit crystallization.

  • Solution 2: If oiling out persists, it may be necessary to first purify the crude material by column chromatography to remove the bulk of the impurities and then perform a final recrystallization.

Issue 3: No crystals form upon cooling, even after a long period.

  • Possible Cause: The solution is not saturated, or it is supersaturated and requires nucleation to begin crystallization.

  • Solution 1: If the solution is not saturated, reduce the volume of the solvent by gentle heating or under reduced pressure and then allow it to cool again.

  • Solution 2: To induce crystallization in a supersaturated solution, try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of previously purified this compound if available.

Issue 4: The final product yield is very low.

  • Possible Cause 1: Too much solvent was used during recrystallization, leaving a significant amount of product in the mother liquor.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtering the crystals, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

  • Possible Cause 2: The crystals were washed with a solvent at room temperature, which redissolved some of the product.

  • Solution 2: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.

Quantitative Data Summary

Purification MethodSolvent SystemReported YieldPurityReference
Column ChromatographyAcetone-Chloroform86%Not Specified[1]
Column ChromatographyHexanes/Ethyl Acetate (9:1)Not Specified for target compoundNot Specified[3]
RecrystallizationEthanol or Methylene Chloride/HexaneNot Specified for target compound>95% for related compounds[2]
RecrystallizationDehydrated Alcohol86-90% for related compounds99.1-99.5%[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., starting with 20% ethyl acetate in hexanes and increasing polarity) to determine the optimal eluent for separation. An acetone-chloroform mixture has been shown to be effective.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials. Monitor the elution of the product by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to completely dissolve it.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude Methyl 4-chloroquinoline-7-carboxylate TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Decision Impurity Profile? TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple / Close Impurities Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Purity_Check_CC Check Purity (TLC, NMR) Column_Chromatography->Purity_Check_CC Purity_Check_Recryst Check Purity (TLC, NMR, MP) Recrystallization->Purity_Check_Recryst Further_Purification Further Purification Needed? Purity_Check_CC->Further_Purification Purity_Check_Recryst->Further_Purification Pure_Product Pure Product Further_Purification->Recrystallization Yes (from CC) Further_Purification->Pure_Product No

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting Recryst_Issue Issue Encountered No_Crystals No Crystals Form Recryst_Issue->No_Crystals Oiling_Out Compound Oils Out Recryst_Issue->Oiling_Out Low_Yield Low Yield Recryst_Issue->Low_Yield Sol_1 Concentrate Solution or Induce Nucleation No_Crystals->Sol_1 Solution Sol_2 Re-dissolve, Add Solvent, Cool Slowly Oiling_Out->Sol_2 Solution Sol_3 Use Minimal Hot Solvent, Wash with Cold Solvent Low_Yield->Sol_3 Solution CC_Issue Issue Encountered No_Elution No Elution CC_Issue->No_Elution Poor_Separation Poor Separation CC_Issue->Poor_Separation Sol_4 Increase Eluent Polarity No_Elution->Sol_4 Solution Sol_5 Optimize Solvent System via TLC Poor_Separation->Sol_5 Solution

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting low reactivity in nucleophilic substitution of chloroquinolines.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions of chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing these critical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on a chloroquinoline showing low reactivity?

Low reactivity in nucleophilic aromatic substitution (SNAr) of chloroquinolines can stem from several factors:

  • Position of the Chlorine Atom: The reactivity of the C-Cl bond is highly dependent on its position on the quinoline ring. The electron-withdrawing effect of the ring nitrogen activates the C4 and C2 positions, making them more susceptible to nucleophilic attack. Chloroquinolines with the chlorine at other positions (e.g., C6, C7) are generally less reactive.

  • Electronic Effects of Other Substituents: The presence of electron-withdrawing groups on the quinoline ring can enhance the rate of nucleophilic substitution, while electron-donating groups can decrease it.

  • Nucleophile Strength: Weak nucleophiles will react sluggishly. The strength of the nucleophile is a critical factor in the success of the reaction.

  • Reaction Conditions: Inadequate temperature, inappropriate solvent, or the absence of a necessary catalyst can all lead to poor reactivity. Many of these reactions require high temperatures (often >120°C) to proceed at a reasonable rate[1].

Q2: I'm trying to substitute the chlorine at the 4-position of a quinoline ring with an amine, but the yield is very low. What can I do?

Low yields in the amination of 4-chloroquinolines are a common issue. Here are several troubleshooting steps:

  • Increase the Temperature: These reactions often require significant thermal energy. If you are running the reaction at a moderate temperature, consider increasing it. Microwave-assisted synthesis can also be effective, often leading to higher yields in shorter reaction times[1].

  • Change the Solvent: The choice of solvent can have a significant impact on reaction rates. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for SNAr reactions[1][2].

  • Use a Catalyst:

    • Base Catalysis: For amine nucleophiles, the use of a base like K2CO3 or triethylamine can be beneficial[2]. For less nucleophilic anilines, a stronger base such as sodium hydroxide may be necessary[1].

    • Acid Catalysis: In some cases, acid catalysis can enhance the reactivity of the chloroquinoline by protonating the ring nitrogen, which increases its electron-withdrawing effect[3].

    • Palladium Catalysis (Buchwald-Hartwig Amination): If traditional SNAr conditions fail, consider a palladium-catalyzed Buchwald-Hartwig amination. This method is often more efficient, especially for less reactive chloroquinolines or challenging amine nucleophiles[4][5].

Q3: What are some common side reactions, and how can I minimize them?

A common side reaction, particularly when using primary amines, is the formation of di-substituted products where the amine reacts with two molecules of the chloroquinoline. To minimize this, you can:

  • Use a large excess of the amine nucleophile: This will increase the probability that the chloroquinoline will react with the intended primary amine rather than the mono-substituted product.

  • Control the stoichiometry carefully: In some cases, particularly in reductive amination procedures following a substitution, precise control of the stoichiometry is crucial to avoid the formation of tertiary amines[6].

Another potential side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen. This can be more prevalent under certain catalytic conditions. Optimizing the catalyst system and reaction conditions in a Buchwald-Hartwig amination can help to minimize this side reaction[7].

Troubleshooting Guides

Guide 1: Low Yield in SNAr of 4-Chloroquinoline with a Primary Amine

This guide provides a systematic approach to troubleshooting low yields in the nucleophilic aromatic substitution of 4-chloroquinoline with a primary amine.

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is the reaction temperature high enough (>120°C)? start->check_temp increase_temp Increase temperature or switch to microwave heating. check_temp->increase_temp No check_solvent Is a polar aprotic solvent (DMF, DMSO, NMP) being used? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to a suitable polar aprotic solvent. check_solvent->change_solvent No check_base Is a base being used? check_solvent->check_base Yes change_solvent->check_base add_base Add a suitable base (e.g., K2CO3, Et3N). check_base->add_base No consider_buchwald Consider Buchwald-Hartwig amination. check_base->consider_buchwald Yes add_base->consider_buchwald success Improved Yield consider_buchwald->success

Troubleshooting workflow for low SNAr yields.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Aminoquinolines
Chloroquinoline SubstrateAmine NucleophileConditionsYield (%)Reference
4,7-DichloroquinolineVarious primary and secondary alkylaminesDMSO, 140-180°C, 20-30 min (Microwave)80-95[1]
4-ChloroquinolineAlkylamineAlcohol or DMF, >120°C, >24hModerate to Good[1]
4,7-Dichloroquinoline1,3-DiaminopropaneNeat, reflux, 2h83[6]
4,7-DichloroquinolineVarious N-benzylaminesNMP, K2CO3, Et3N50-56[2]
4,7-DichloroquinolineDiaminoalkanesNot specifiedGood[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Benzyl-4-aminoquinolines

This protocol is adapted from the synthesis of N-benzyl-4-aminoquinolines as described in the literature[2].

Materials:

  • Appropriate N-benzylamine derivative

  • 4,7-Dichloroquinoline

  • N-methyl-2-pyrrolidone (NMP)

  • Potassium carbonate (K2CO3)

  • Triethylamine (Et3N)

Procedure:

  • To a solution of the N-benzylamine derivative in NMP, add K2CO3 and triethylamine.

  • Add 4,7-dichloroquinoline to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The specific temperature and reaction time will depend on the reactivity of the amine and should be optimized.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-aminoquinoline.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline

The following is a general protocol for the Buchwald-Hartwig amination, based on procedures for the selective amination of haloquinolines[4][5].

Materials:

  • 6-Bromo-2-chloroquinoline

  • Amine nucleophile

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox, charge an oven-dried reaction vessel with the palladium catalyst, phosphine ligand, and base.

  • Add the 6-bromo-2-chloroquinoline and the amine nucleophile.

  • Add the anhydrous solvent and seal the vessel.

  • Remove the vessel from the glovebox and heat the reaction mixture to the desired temperature with stirring. Optimization of the temperature is crucial for selectivity and yield.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired aminoquinoline product.

Mandatory Visualizations

Electronic Effects on Chloroquinoline Reactivity

The reactivity of chloroquinolines in SNAr is governed by the electronic properties of the quinoline ring system. The nitrogen atom acts as an electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

Influence of electronics on reactivity.
General Experimental Workflow for Optimizing Nucleophilic Substitution

This workflow outlines a logical progression for optimizing a nucleophilic substitution reaction on a chloroquinoline substrate.

Experimental_Workflow start Define Substrates: Chloroquinoline & Nucleophile snar Attempt SNAr Reaction: - High Temperature - Polar Aprotic Solvent - Base (if applicable) start->snar analysis1 Analyze Reaction Outcome: - TLC, LC-MS, NMR snar->analysis1 troubleshoot Low Conversion or Yield? analysis1->troubleshoot optimize Optimize SNAr Conditions: - Temperature - Solvent - Base/Acid Catalyst troubleshoot->optimize Yes success Successful Substitution troubleshoot->success No optimize->snar buchwald Switch to Buchwald-Hartwig Amination: - Pd Catalyst - Ligand - Base optimize->buchwald Still low yield analysis2 Analyze Reaction Outcome buchwald->analysis2 analysis2->success

Workflow for reaction optimization.

References

Technical Support Center: Monitoring Quinoline Synthesis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of quinoline synthesis reactions.

Thin-Layer Chromatography (TLC) Monitoring

Thin-layer chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction.[1][2] It allows for the visualization of the consumption of starting materials and the formation of the product.

Frequently Asked Questions (FAQs)

Q1: How can I use TLC to determine if my quinoline synthesis reaction is complete?

A1: A reaction is generally considered complete by TLC when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane.[2] You should see a new spot that represents your quinoline product.

Q2: What is a suitable mobile phase (eluent) for TLC analysis of quinoline synthesis?

A2: The choice of eluent depends on the polarity of your specific reactants and quinoline product. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). You may need to experiment with different ratios to achieve good separation (Rf values ideally between 0.2 and 0.8).

Q3: How can I visualize the spots on my TLC plate?

A3: Many quinoline derivatives are UV-active due to their aromatic nature and can be visualized under a UV lamp (typically at 254 nm). If the compounds are not UV-active, you can use staining agents like iodine vapor or a potassium permanganate solution.

Troubleshooting Guide

Q: My spots are streaking on the TLC plate. What could be the cause?

A: Streaking can be caused by several factors:

  • Sample Overload: You may be spotting too much of your reaction mixture. Try diluting your sample before spotting it on the plate.

  • Inappropriate Solvent System: The chosen eluent may be too polar for your sample, causing the compounds to move up the plate without proper separation. Try a less polar solvent system.

  • Acidic or Basic Compounds: If your quinoline or starting materials are acidic or basic, they can interact with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can resolve this.

Q: I don't see any spots on my TLC plate after development and visualization.

A: This could be due to:

  • Insufficient Concentration: The concentration of your compounds might be too low to be detected. Try spotting the plate multiple times in the same location, allowing the solvent to dry in between applications.

  • Non-UV Active Compounds: If you are only using a UV lamp for visualization, your compounds may not be UV-active. Try using a chemical stain.

  • Evaporation: Your compound of interest might be volatile and could have evaporated from the plate.

Experimental Protocol: TLC Monitoring
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for your starting material(s), a co-spot, and the reaction mixture.

  • Spot the Plate:

    • Dissolve a small amount of your starting material(s) in a suitable solvent.

    • Use a capillary tube to spot the starting material(s) on their designated mark.

    • On the co-spot mark, spot both the starting material and the reaction mixture.

    • Spot the reaction mixture on its mark.[2]

  • Develop the Plate: Place a small amount of your chosen eluent into a developing chamber and allow it to become saturated with solvent vapor. Place the TLC plate in the chamber, ensuring the solvent level is below your pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp or by using a chemical stain. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.

Data Presentation: TLC Analysis Summary
LaneDescriptionExpected Observation for a Complete Reaction
1Starting Material (e.g., Aniline derivative)A single spot at a specific Rf value.
2Co-spot (Starting Material + Reaction Mixture)The product spot should be clearly separated from any remaining starting material. In a complete reaction, only the product spot will be visible.
3Reaction MixtureDisappearance of the starting material spot and the appearance of a new spot (the quinoline product) with a different Rf value.

Visualization: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_eluent Prepare Eluent develop_plate Develop Plate prep_eluent->develop_plate take_aliquot Take Reaction Aliquot take_aliquot->spot_plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a reaction using TLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates components of a mixture and provides information about their molecular weight and fragmentation pattern, allowing for both qualitative and quantitative analysis of a quinoline synthesis reaction.[3]

Frequently Asked Questions (FAQs)

Q1: Why should I use GC-MS to monitor my reaction?

A1: GC-MS is highly sensitive and can detect trace amounts of starting materials, products, and byproducts. It provides retention times for quantification and mass spectra for structural confirmation.[4]

Q2: Can I inject my reaction mixture directly into the GC-MS?

A2: It is generally not recommended. You should first quench the reaction and then perform a work-up (e.g., an extraction) to remove non-volatile components like catalysts or salts that could damage the GC column. The sample should then be diluted in a suitable volatile solvent.

Q3: How do I identify the peaks in my chromatogram?

A3: You can identify peaks by comparing their retention times to those of authentic standards of your starting materials and expected product. The mass spectrum of each peak provides a fragmentation pattern that can be compared to a library (e.g., NIST) or the known spectrum of your target quinoline. The molecular ion peak (M+) is particularly important for identification.[5]

Troubleshooting Guide

Q: I am seeing broad peaks in my chromatogram. What is the issue?

A: Peak broadening can be due to:

  • Column Degradation: The GC column may be contaminated or degraded. Try baking the column at a high temperature or trimming the first few centimeters.

  • Injection Problems: A slow injection speed or a contaminated injector liner can cause broadening. Ensure your injection is rapid and clean the injector port.

  • High Concentration: Injecting a sample that is too concentrated can overload the column. Dilute your sample further.

Q: My quinoline product is not showing up in the chromatogram.

A: This could be because:

  • Non-volatile Product: Your product may not be volatile enough to pass through the GC column. You might need to derivatize it to increase its volatility or use a different analytical technique like HPLC.

  • Thermal Decomposition: The temperature of the injector or column might be too high, causing your product to decompose. Try lowering the temperatures.

  • Incorrect Column: The stationary phase of your GC column may not be suitable for separating your compounds. A column with a different polarity might be needed.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by adding it to a suitable solvent or aqueous solution.

    • Perform a liquid-liquid extraction (e.g., with ethyl acetate and water) to isolate the organic components.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.

    • Dissolve the residue in a known volume of a volatile solvent (e.g., toluene or dichloromethane) for GC-MS analysis.[4]

  • Instrument Setup:

    • Set the appropriate GC parameters: injector temperature, oven temperature program (a ramp from a low to a high temperature is common), and column type (a standard non-polar column like a DB-5 is often a good starting point).

    • Set the MS parameters: ionization mode (typically Electron Ionization - EI), and mass range to scan (e.g., 50-500 m/z).

  • Analysis:

    • Inject a small volume (typically 1 µL) of your prepared sample into the GC-MS.

    • Acquire the data.

  • Data Processing:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for each peak to identify the compounds.

    • Calculate the relative peak areas to determine the approximate ratio of product to starting material.

Data Presentation: GC-MS Data Summary
Retention Time (min)Compound IdentityKey Mass Fragments (m/z)Relative Area (%)
4.5Starting Material A[List characteristic fragments]5
6.2Starting Material B[List characteristic fragments]2
8.9Quinoline Product129 (M+), 102, 7690
9.5Byproduct[List characteristic fragments]3

Note: The characteristic ion peaks for quinoline itself are m/z 129, 102, 123, and 51.[4]

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Reaction Aliquot B Quench & Work-up A->B C Dilute in Solvent B->C D Inject Sample C->D E Separation (GC) D->E F Detection (MS) E->F G Analyze Chromatogram F->G H Analyze Mass Spectra F->H I Quantify Progress G->I H->I

Caption: Workflow for GC-MS analysis of a reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

Frequently Asked Questions (FAQs)

Q1: When is HPLC a better choice than GC-MS for monitoring my quinoline synthesis?

A1: HPLC is preferred when your quinoline product or starting materials have low volatility, are thermally unstable, or are highly polar. It is also an excellent method for accurate quantification.

Q2: What type of HPLC column and mobile phase should I use?

A2: Reverse-phase (RP) HPLC is the most common mode for analyzing quinoline derivatives. A C18 column is a standard choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or phosphoric acid to improve peak shape.[6][7]

Q3: What kind of detector is suitable for quinoline analysis?

A3: A Diode-Array Detector (DAD) or a UV-Vis detector is ideal, as the aromatic quinoline core absorbs UV light. A DAD has the advantage of providing a UV spectrum for each peak, which aids in identification.[8]

Troubleshooting Guide

Q: My peaks are split or show tailing. How can I fix this?

A:

  • Column Issues: The column frit may be partially blocked, or the column bed may have settled. Try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

  • Mobile Phase pH: If your analyte can exist in both ionized and non-ionized forms, this can lead to peak tailing. Adjusting the pH of the mobile phase with a buffer or acid can ensure the analyte is in a single form.

  • Co-elution: A split peak might indicate the presence of two compounds that are not fully resolved. Adjusting the mobile phase composition or gradient can improve separation.

Q: The pressure on my HPLC system is too high.

A: High backpressure is usually caused by a blockage. Check the following in order:

  • Guard Column/Filters: The guard column or in-line filters may be clogged. Try replacing them.

  • Column: The column itself may be blocked. Disconnect it and check the system pressure without the column. If the pressure is normal, the column is the issue.

  • Tubing: A blockage could be present in the system tubing.

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Take a precise volume of the reaction mixture and dilute it with the mobile phase to a known final volume.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]

  • Instrument Setup:

    • Equilibrate the HPLC system and C18 column with your chosen mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).[6]

    • Set the flow rate (e.g., 1.0 mL/min) and the detector wavelength to the λmax of your quinoline product.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of your prepared sample.

    • Run the analysis and record the chromatogram.

  • Data Processing:

    • Identify peaks based on retention times compared to standards.

    • Integrate the peak areas. For quantitative analysis, you can use a calibration curve generated from standards of known concentrations.

Data Presentation: HPLC Analysis Summary
Retention Time (min)Compound IdentityPeak AreaConcentration (mg/mL)
3.1Starting Material15,2000.08
5.8Quinoline Product850,5004.25
7.2Byproduct8,900N/A

Visualization: HPLC Logical Diagram

HPLC_Logic cluster_input Inputs cluster_process HPLC System cluster_output Outputs Sample Filtered Reaction Sample Injector Injector Sample->Injector MobilePhase Mobile Phase (e.g., ACN/H2O) Pump Pump MobilePhase->Pump Column Stationary Phase (e.g., C18) Detector UV/DAD Detector Column->Detector Pump->Injector Injector->Column Chromatogram Chromatogram (Signal vs. Time) Detector->Chromatogram Data Quantitative Data (Peak Area) Chromatogram->Data

Caption: Logical components of an HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation.[9] For reaction monitoring, 1H NMR is particularly useful as it can provide a clear picture of the conversion of starting materials to products by observing changes in the chemical shifts and integrals of specific protons.

Frequently Asked Questions (FAQs)

Q1: How can 1H NMR show my reaction is complete?

A1: You can monitor the disappearance of signals corresponding to the protons of your starting materials and the appearance of new signals characteristic of your quinoline product. By comparing the integration of a product peak to a starting material peak, you can determine the percentage conversion.[10]

Q2: Do I need to purify my sample before taking an NMR spectrum?

A2: For reaction monitoring, a crude sample is often sufficient. Simply take an aliquot from the reaction, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl3 or DMSO-d6). However, be aware that paramagnetic catalysts or salts can cause significant peak broadening.

Q3: What are the characteristic 1H NMR signals for a quinoline ring?

A3: The protons on the quinoline ring typically appear in the aromatic region (around 7.0-9.0 ppm). The proton at the C2 position is often the most downfield signal. The specific chemical shifts and coupling patterns will depend on the substitution pattern of your quinoline derivative.[10]

Troubleshooting Guide

Q: My NMR spectrum has very broad peaks. What is the cause?

A:

  • Paramagnetic Impurities: Traces of metals from your catalyst can cause severe peak broadening. You can try filtering your NMR sample through a small plug of silica gel or celite to remove them.

  • Insoluble Material: Solid particles in your NMR tube will degrade the spectral resolution. Ensure your sample is fully dissolved and filter it if necessary.

  • Poor Shimming: The instrument's magnetic field may not be homogeneous. The shimming process should be repeated.

Q: I can't distinguish between my starting material and product peaks.

A:

  • Peak Overlap: If the aromatic regions of your starting material and product overlap significantly, monitoring the reaction can be difficult. Look for a unique, non-overlapping peak for both the reactant and product (e.g., a methyl group or a proton in a unique environment).

  • Use 2D NMR: Techniques like COSY can help to establish connectivity between protons and differentiate between the spin systems of the reactant and product.[9]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Take an aliquot from the reaction mixture.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock the instrument onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale (e.g., to the residual solvent peak or TMS).

    • Integrate the peaks corresponding to the starting material and product.

    • Calculate the conversion by comparing the relative integrals.

Data Presentation: Key 1H NMR Signals for Quinoline
Proton PositionTypical Chemical Shift (ppm)MultiplicityNotes
H-28.8 - 9.0Doublet of doublets (dd)Most downfield proton in the pyridine ring.
H-37.3 - 7.5Doublet of doublets (dd)Coupled to H-2 and H-4.
H-48.0 - 8.2Doublet of doublets (dd)Coupled to H-3 and H-2.
H-57.7 - 7.9Doublet (d)Proton in the benzene ring.
H-88.0 - 8.2Doublet (d)Deshielded due to proximity to the nitrogen lone pair.

Note: These are approximate values for unsubstituted quinoline. Substituents will significantly alter the chemical shifts and coupling patterns.[10]

Visualization: NMR Analysis Decision Pathway

NMR_Pathway Start Acquire 1H NMR of Crude Reaction CheckOverlap Are reactant and product peaks resolved? Start->CheckOverlap Calculate Calculate Conversion from Integrals CheckOverlap->Calculate Yes Acquire2D Acquire 2D NMR (e.g., COSY) CheckOverlap->Acquire2D No Stop Monitoring Complete Calculate->Stop Identify Identify Distinct Spin Systems Acquire2D->Identify Identify->Calculate

Caption: Decision pathway for NMR reaction monitoring.

References

Technical Support Center: Managing Phosphorus Oxychloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the safe and effective removal of phosphorus oxychloride (POCl₃) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with phosphorus oxychloride (POCl₃)?

A1: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water, releasing significant heat and producing corrosive byproducts, phosphoric acid, and hydrogen chloride gas.[1][2][3][4][5] Inhalation of its fumes can be fatal, and contact with skin and eyes can cause severe burns.[4] It is crucial to handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[4]

Q2: What is "quenching," and why is it a critical step when working with POCl₃?

A2: Quenching is the process of safely neutralizing unreacted, excess POCl₃ in a reaction mixture. This is a critical step because residual POCl₃ can interfere with subsequent reaction steps or purification and poses a significant safety hazard during workup due to its violent reaction with water.[6][7][8] Improper quenching can lead to a delayed and highly exothermic reaction, potentially causing the reaction mixture to erupt from the flask.[6][7]

Q3: What is a "reverse quench," and why is it the recommended method for POCl₃?

A3: A reverse quench involves slowly adding the reaction mixture containing POCl₃ to a quenching solution (e.g., ice-water, aqueous base).[6] This method is preferred over adding the quenching agent to the reaction mixture because it helps to control the exothermic reaction by ensuring that the POCl₃ is always in the presence of a large excess of the quenching agent, which can better absorb the heat generated.[6][7]

Q4: Can I remove POCl₃ by distillation?

A4: Yes, distillation is a common method for removing the bulk of excess POCl₃, especially when it is used as a solvent in the reaction.[6][9] Simple or fractional distillation can be employed. To ensure complete removal, azeotropic distillation with a solvent like benzene can be performed.[10] However, it is important to note that distillation alone may not remove all traces, and a subsequent quenching step is often necessary for the remaining residue.

Q5: What are the common byproducts of POCl₃ hydrolysis, and how do they affect my workup?

A5: The hydrolysis of POCl₃ produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl).[2][3] These acidic byproducts will be present in the aqueous layer after quenching and extraction. The presence of these acids will make the aqueous layer highly acidic and corrosive. Neutralization with a base may be required depending on the stability of your product and waste disposal procedures.

Troubleshooting Guide

Issue Possible Cause Solution
Violent, uncontrolled exotherm during quenching Adding water or quenching solution too quickly to the reaction mixture. Quenching at too low a temperature, leading to a delayed reaction.Always perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred quenching solution (e.g., ice-water or a dilute base).[6][7] Ensure the quenching solution has sufficient volume to absorb the heat. Monitor the temperature of the quenching solution and control the addition rate to maintain a safe temperature.
Product decomposes during workup The product may be sensitive to the highly acidic conditions generated by POCl₃ hydrolysis or to the basic conditions if a strong base is used for neutralization.After quenching, promptly extract the product into a suitable organic solvent. Wash the organic layer with a buffer solution to control the pH. If the product is base-sensitive, use a weak base (e.g., sodium bicarbonate) for neutralization.
Incomplete removal of POCl₃ after distillation POCl₃ can be difficult to remove completely by simple distillation, especially if the product has a similar boiling point.Consider vacuum distillation to lower the boiling point of POCl₃.[10][11] For trace amounts, perform an azeotropic distillation by adding a solvent like benzene and distilling the azeotrope.[10] Always follow up with a careful quenching of the distillation residue.
Phase separation is difficult during extraction The formation of phosphoric acid can sometimes lead to emulsions or poor phase separation.Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break emulsions and improve phase separation.
Low yield of desired product The product may be partially soluble in the aqueous layer, especially if it has polar functional groups. The product may have been hydrolyzed under the reaction or workup conditions.Perform multiple extractions with the organic solvent to ensure complete recovery of the product. Minimize the time the product is in contact with the acidic aqueous layer. Ensure the reaction goes to completion to minimize starting material in the final mixture.

Quantitative Data Summary

The following table provides key physical properties of phosphorus oxychloride and related compounds to aid in planning separation and purification steps.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Solubility in Water
Phosphorus Oxychloride (POCl₃) 153.33105.81.645Reacts violently[1][2][3][4][5]
Phosphoric Acid (H₃PO₄) 97.99158 (decomposes)1.885548 g/100 mL (20 °C)[12]
Hydrogen Chloride (HCl) 36.46-85.051.187 (liquid at boiling point)720 g/L (20 °C)[13][14][15]
Benzene 78.1180.10.8770.18 g/100 mL (25 °C)
Toluene 92.14110.60.8670.05 g/100 mL (20-25 °C)
Diethyl Ether 74.1234.60.7136.9 g/100 mL (20 °C)
Dichloromethane 84.9339.61.3271.3 g/100 mL (20 °C)
Ethyl Acetate 88.1177.10.9028.3 g/100 mL (20 °C)

Note: Boiling points and densities are at standard pressure unless otherwise noted. Solubility data can vary with temperature.[16][17][18][19][20]

Experimental Protocols

Protocol 1: Safe Quenching of Phosphorus Oxychloride (Reverse Quench Method)

Objective: To safely neutralize excess POCl₃ in a reaction mixture.

Materials:

  • Reaction mixture containing POCl₃

  • Large beaker or flask (at least 10 times the volume of the reaction mixture)

  • Stir plate and stir bar

  • Ice

  • Water

  • Optional: Saturated sodium bicarbonate solution or other suitable base

Procedure:

  • Prepare a quenching vessel by placing a large stir bar in a beaker or flask and adding a generous amount of crushed ice and water. The total volume of the ice/water mixture should be at least 5-10 times the volume of the reaction mixture to be quenched.

  • Place the quenching vessel in a secondary container (e.g., an ice bath) to help control the temperature.

  • Begin vigorous stirring of the ice/water mixture.

  • Slowly and carefully, add the reaction mixture containing POCl₃ dropwise to the rapidly stirring ice/water mixture using a dropping funnel or by pouring in very small portions.

  • Monitor the temperature of the quenching mixture. If the temperature begins to rise significantly, slow down or temporarily stop the addition of the reaction mixture.

  • Once the addition is complete, allow the mixture to stir for at least 30 minutes to ensure all the POCl₃ has been hydrolyzed.

  • If necessary, slowly add a base (e.g., saturated sodium bicarbonate solution) to neutralize the acidic solution. Be cautious as this will generate CO₂ gas.

  • Proceed with the extractive workup as described in Protocol 3.

Protocol 2: Removal of Phosphorus Oxychloride by Distillation

Objective: To remove the bulk of excess POCl₃ from a reaction mixture.

Materials:

  • Reaction mixture containing POCl₃

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (optional)

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Transfer the reaction mixture to the round-bottom flask.

  • Heat the mixture to the boiling point of POCl₃ (105.8 °C at atmospheric pressure). For heat-sensitive compounds, perform the distillation under reduced pressure.

  • Collect the distilled POCl₃ in the receiving flask.

  • Once the distillation is complete, allow the residue in the distillation flask to cool to room temperature under an inert atmosphere.

  • Crucially, the residue must still be quenched using the procedure outlined in Protocol 1 to neutralize any remaining traces of POCl₃.

Protocol 3: Extractive Workup after POCl₃ Removal

Objective: To isolate the desired product from the aqueous mixture after quenching.

Materials:

  • Quenched reaction mixture

  • Separatory funnel

  • Organic extraction solvent (e.g., diethyl ether, dichloromethane, ethyl acetate)

  • Water

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add the organic extraction solvent to the separatory funnel.

  • Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain phosphoric acid and hydrochloric acid.

  • Drain the aqueous layer.

  • Wash the organic layer with water, followed by brine to aid in the removal of dissolved water.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

Logical Workflow for POCl₃ Removal

POCl3_Removal_Workflow start Reaction Complete (Excess POCl3 Present) is_solvent Is POCl3 the solvent or in large excess? start->is_solvent distillation Distill off bulk POCl3 (Atmospheric or Vacuum) is_solvent->distillation Yes quench Perform Reverse Quench (Add mixture to ice/water or base) is_solvent->quench No residue_check Residue contains trace POCl3 distillation->residue_check residue_check->quench extraction Extractive Workup (Separate organic and aqueous layers) quench->extraction wash Wash Organic Layer (Water, Brine, optional Base/Acid) extraction->wash dry_concentrate Dry and Concentrate Organic Layer wash->dry_concentrate end Crude Product dry_concentrate->end

Caption: Decision workflow for removing phosphorus oxychloride.

References

Technical Support Center: Regioselective Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective functionalization of the quinoline ring.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in quinoline functionalization so challenging?

A1: The primary challenge lies in the inherent electronic properties of the quinoline ring system. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is electron-rich, favoring electrophilic substitution.[1] This dichotomy in reactivity between the two rings, and even between different positions within the same ring, makes it difficult to target a specific position for functionalization. Furthermore, factors like steric hindrance at certain positions, such as C8, add another layer of complexity.[2][3]

Q2: What are the most common positions for functionalization on the quinoline ring and why?

A2: Without specific directing groups, functionalization often occurs at the C2 and C4 positions of the pyridine ring. This is due to the electronic influence of the nitrogen atom, which makes these positions more electrophilic and susceptible to nucleophilic attack. The C8 position is also frequently targeted, often through reactions directed by the quinoline's nitrogen atom.[4][5]

Q3: How can I selectively functionalize the C3 position of quinoline?

A3: Functionalization at the C3 position is less common due to electronic and steric factors. However, it can be achieved through specific strategies such as the use of bulky ligands on a transition metal catalyst that favor metalation at the less hindered C3 position.[4] Another approach involves dearomatization-rearomatization sequences.

Q4: What is the role of quinoline N-oxides in regioselective functionalization?

A4: Quinoline N-oxides are valuable intermediates for directing functionalization. The N-oxide group activates the quinoline ring for C-H activation and can act as an internal directing group. This often facilitates reactions at the C2 and C8 positions by coordinating with the metal catalyst and bringing it into proximity with the target C-H bond.[2][4][6]

Q5: Are there metal-free methods for regioselective quinoline functionalization?

A5: Yes, metal-free approaches are gaining attention as more sustainable alternatives. These methods can involve Brønsted acid catalysis, for instance in Friedel-Crafts type reactions, or photocatalysis to generate reactive intermediates that can selectively functionalize the quinoline ring.[2]

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity Observed

Possible Causes:

  • Incorrect Catalyst/Ligand Combination: The choice of catalyst and ligand is critical for directing the reaction to a specific position.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the regiochemical outcome.

  • Lack of a Directing Group: For positions not electronically favored (e.g., C5, C6, C7), a directing group is often necessary.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: Consult the literature for catalyst/ligand systems known to favor the desired regioselectivity for your specific transformation.

  • Optimization of Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. A lower temperature may increase selectivity.

  • Introduce a Directing Group: If targeting a specific, less reactive position, consider introducing a directing group onto the quinoline scaffold. The nitrogen of the quinoline or the oxygen of a quinoline N-oxide can act as a directing group, often for C2 and C8 functionalization.[4]

Problem 2: Low Yield of the Desired Regioisomer

Possible Causes:

  • Steric Hindrance: The target position may be sterically hindered, preventing efficient access for the reagents.

  • Deactivation of the Catalyst: The catalyst may be deactivated over the course of the reaction.

  • Competing Side Reactions: Undesired side reactions may be consuming the starting material or the product.

Troubleshooting Steps:

  • Modify the Substrate: If steric hindrance is a major issue, consider if modifications to the substrate could reduce it.

  • Use a More Active Catalyst: A more active catalyst might overcome steric barriers or resist deactivation.

  • Adjust Stoichiometry and Addition Rate: Varying the stoichiometry of the reagents or the rate of addition of a key reagent can sometimes suppress side reactions.

  • Employ Quinoline N-oxide: Converting the quinoline to its N-oxide can activate the ring system and improve yields, particularly for C2 and C8 functionalization.[2][4]

Data Presentation: Comparison of Regioselective C-H Arylation Methods

Target PositionCatalyst SystemDirecting GroupTypical Yield (%)Reference
C2 Pd(OAc)₂ / Ag₂CO₃Quinoline N-oxide56-93%[4][5]
C3 Pd(OAc)₂ / Cs₂CO₃ / Ag₂CO₃None (electronic control)~65% (with moderate selectivity)[7]
C4 Ni(cod)₂ / PCy₃8-aminoquinolineNot specified[5]
C7 Cu-catalyst / N-acylTraceless N-acyl groupGood to excellent[8]
C8 Rh(III)-catalystQuinoline N-oxideGood to excellent[2]
C8 Ru-catalystQuinoline N-oxide70%[2]

Experimental Protocols

Key Experiment: Rh(III)-Catalyzed Regioselective C-8 Alkylation of Quinoline N-oxides

This protocol is a representative example of a directed C-H functionalization reaction.

Materials:

  • Quinoline N-oxide substrate

  • Maleimide coupling partner

  • [RhCp*Cl₂]₂ catalyst

  • AgSbF₆ additive

  • 1,2-Dichloroethane (DCE) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the quinoline N-oxide (0.2 mmol), maleimide (0.24 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

  • Add anhydrous and degassed DCE (1.0 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the C-8 alkylated quinoline product.

Note: This is a general procedure. Specific substrate-scoping and optimization of conditions may be required for different quinoline N-oxides and coupling partners.

Visualizations

Signaling Pathways and Experimental Workflows

Regioselectivity_Logic cluster_start Starting Point cluster_decision Primary Decision cluster_paths Reaction Pathways cluster_outcomes Likely Functionalization Positions Start Quinoline Substrate Directing_Group Use a Directing Group? Start->Directing_Group No_DG No Directing Group (Intrinsic Reactivity) Directing_Group->No_DG No With_DG With Directing Group (Directed C-H Activation) Directing_Group->With_DG Yes Outcome_No_DG C2 / C4 Functionalization No_DG->Outcome_No_DG Outcome_With_DG Position Directed by Group (e.g., C8 with N-oxide) With_DG->Outcome_With_DG

Caption: Decision workflow for achieving regioselectivity.

C8_Functionalization_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product QNO Quinoline N-Oxide Coordination Coordination of N-Oxide to Metal Center QNO->Coordination Catalyst Metal Catalyst (e.g., Rh(III)) Catalyst->Coordination Cyclometalation C-H Activation at C8 (Cyclometalation) Coordination->Cyclometalation Insertion Migratory Insertion of Coupling Partner Cyclometalation->Insertion Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product C8-Functionalized Quinoline Reductive_Elimination->Product

Caption: Mechanism of directed C8 C-H functionalization.

References

Technical Support Center: Column Chromatography of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying quinoline derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the column chromatography of quinoline derivatives?

A1: The choice of stationary phase largely depends on the polarity of your specific quinoline derivative.

  • Silica Gel: This is the most common and versatile stationary phase for quinoline derivatives. It is slightly acidic and suitable for a wide range of polarities.

  • Alumina: Alumina can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.[1][2] It is available in neutral, acidic, and basic forms, offering more flexibility.

  • Reversed-Phase Silica (C8, C18): For highly non-polar quinoline derivatives, reversed-phase chromatography may be more effective.[3] In this case, a non-polar stationary phase is used with a polar mobile phase.

Q2: How do I select the optimal mobile phase for my separation?

A2: The ideal mobile phase (eluent) should provide good separation between your target compound and impurities, with a target Rf value of around 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[1]

  • Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.

  • Common solvent systems for quinoline derivatives on silica gel include gradients of hexane/ethyl acetate or dichloromethane/methanol.

  • For reversed-phase chromatography, mixtures of water or buffers with acetonitrile or methanol are typically used.[4][5]

Q3: My quinoline derivative seems to be decomposing on the silica gel column. What can I do?

A3: Decomposition on silica gel is a common issue with certain organic compounds, including some quinoline derivatives which can be sensitive to the acidic nature of silica.[2][6] Here are some solutions:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%) or ammonia, to the mobile phase.[6]

  • Use an Alternative Stationary Phase: Consider using neutral alumina, florisil, or a reversed-phase silica column.[2]

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography.

Troubleshooting Guides

This section addresses specific problems you may encounter during the column chromatography of quinoline derivatives.

Problem 1: Poor Separation or Overlapping Peaks

Possible Causes & Solutions

CauseSolution
Inappropriate Mobile Phase Polarity The polarity of your eluent may be too high, causing all compounds to elute too quickly, or too low, resulting in broad, slow-moving bands. Optimize the solvent system using TLC to achieve a clear separation of spots. The desired compound should have an Rf of about 0.35.[1]
Column Overloading Too much sample was loaded onto the column. As a general rule, use about 25-100 g of stationary phase for every 1 g of crude sample.
Improper Column Packing An unevenly packed column will lead to channeling and poor separation. Ensure the stationary phase is packed uniformly without any cracks or air bubbles.[1]
Sample Applied in Too Much Solvent The initial sample band should be as narrow as possible. Dissolve your sample in the minimum amount of solvent before loading it onto the column.[7] If solubility is an issue, consider the dry loading technique.[7]
Problem 2: Compound is Stuck at the Origin (Does Not Elute)

Possible Causes & Solutions

CauseSolution
Mobile Phase is Not Polar Enough Your eluent may not be strong enough to displace your highly polar compound from the stationary phase. Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase like dichloromethane with 10-20% methanol might be necessary.
Irreversible Adsorption or Decomposition Your compound may be strongly and irreversibly binding to the silica gel, or it may have decomposed at the origin.[6] Try deactivating the silica gel with a base or switch to a different stationary phase like alumina.[2] You can test for compound stability on a TLC plate.[2]
Precipitation on the Column The compound may have precipitated at the top of the column if it is not soluble in the mobile phase. Ensure your compound is soluble in the eluent. If not, the dry loading method is recommended.[7]
Problem 3: Tailing Peaks

Possible Causes & Solutions

CauseSolution
Strong Interaction with Stationary Phase The basic nitrogen in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing. Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to compete for these active sites.
Column Overloading Loading too much sample can also cause tailing. Reduce the amount of sample loaded onto the column.
Mixed Solvents in Sample Introduction If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase if possible, or use the dry loading method.[7]

Experimental Protocols

Protocol 1: Standard Column Chromatography of a Quinoline Derivative
  • TLC Analysis: First, determine the appropriate solvent system using TLC. The ideal eluent will give your target compound an Rf value of approximately 0.25-0.35 and good separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.[1]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[1]

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Drain the solvent until it is just level with the top of the sand.[1]

  • Sample Loading:

    • Dissolve your crude quinoline derivative in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Mobile Phase) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. Fraction Analysis (TLC) collection->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation final_product final_product evaporation->final_product Purified Quinoline Derivative troubleshooting_logic start Problem: Poor Separation cause1 Overlapping Spots on TLC? start->cause1 solution1a Optimize Mobile Phase (Adjust Polarity) cause1->solution1a Yes solution1b Consider Different Stationary Phase cause1->solution1b Yes cause2 Streaking or Tailing on TLC? cause1->cause2 No solution2a Add Base to Mobile Phase (e.g., Triethylamine) cause2->solution2a Yes solution2b Use a Less Acidic Stationary Phase (e.g., Alumina) cause2->solution2b Yes cause3 Sample Overloaded? cause2->cause3 No solution3 Reduce Sample Amount cause3->solution3 Yes

References

Stability issues of Methyl 4-chloroquinoline-7-carboxylate in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Methyl 4-chloroquinoline-7-carboxylate in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound can be influenced by several factors, including:

  • pH: The ester and quinoline functional groups are susceptible to pH-dependent hydrolysis.

  • Solvent: The choice of solvent can impact solubility and the rate of degradation. Polar protic solvents may participate in solvolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1]

  • Light: Exposure to light, particularly UV light, may induce photodecomposition.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation over time.[1]

Q2: In which solvents is this compound soluble and what are the potential stability implications?

Q3: How should I store solutions of this compound?

For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or by wrapping the container in foil, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. It is advisable to prepare fresh solutions for each experiment whenever possible.

Q4: What are the potential degradation products of this compound?

The primary degradation pathways are likely hydrolysis of the methyl ester to the corresponding carboxylic acid (4-chloroquinoline-7-carboxylic acid) and potential nucleophilic substitution of the chloro group, depending on the solvent and other reactive species present.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions before each experiment. Perform a stability study under your experimental conditions (see Experimental Protocols).
Precipitate formation in solution Poor solubility or compound degradation leading to an insoluble product.Filter the solution before use. Re-evaluate the solvent choice and concentration. Consider the use of co-solvents.
Change in solution color Decomposition of the compound.Discard the solution. Investigate the storage conditions (light exposure, temperature).
Loss of biological activity The compound has degraded to an inactive form.Confirm the identity and purity of the compound before use. Run a control with a freshly prepared solution.

Stability Data Summary

The following tables summarize the expected qualitative stability of this compound under various conditions. This information is based on the general chemical properties of quinolines and esters, and it is recommended to perform specific stability studies for your experimental setup.

Table 1: pH Stability

pH Range Expected Stability Potential Degradation Pathway
Acidic (< 4)Moderate to LowAcid-catalyzed hydrolysis of the methyl ester.
Neutral (6-8)HighMinimal degradation expected over short periods.
Basic (> 8)LowBase-catalyzed hydrolysis of the methyl ester.

Table 2: Solvent Stability (at Room Temperature)

Solvent Expected Stability (Short-term, <24h) Potential Issues
DMSOHighHygroscopic, can absorb water leading to hydrolysis over time.
DMFHighCan contain amine impurities that may react with the chloro group.
Ethanol/MethanolModeratePotential for transesterification.
AcetonitrileHighGenerally a good choice for stability studies.
Aqueous BuffersLow to ModeratepH-dependent hydrolysis is a major concern.

Table 3: Environmental Factors

Condition Expected Stability Recommendation
Room Temperature (20-25°C)ModerateStore at lower temperatures for long-term stability.
Refrigerated (2-8°C)GoodRecommended for short to medium-term storage.
Frozen (-20°C to -80°C)HighRecommended for long-term storage of stock solutions.
Light Exposure (UV/Visible)Low to ModerateProtect from light at all times.[1]

Experimental Protocols

Protocol 1: General Stability Assessment in a Specific Solvent

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis: Immediately after preparation (t=0), analyze the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial peak area or concentration.

  • Incubation: Aliquot the solution into several vials and store them under the desired experimental conditions (e.g., specific temperature, light exposure). Include a control sample stored under optimal conditions (e.g., -80°C, dark).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), retrieve a vial and analyze the sample using the same analytical method.

  • Data Analysis: Compare the peak area or concentration of the compound at each time point to the initial value to determine the percentage of degradation.

Protocol 2: pH Stability Study

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Solution Preparation: Spike a small volume of a concentrated stock solution of this compound (in a water-miscible organic solvent like acetonitrile) into each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.

  • Incubation and Analysis: Follow steps 2-5 from Protocol 1 for each pH condition.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_solution Was the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution for each experiment. check_solution->prepare_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes improper_storage Improper Storage Conditions (e.g., room temp, light exposure) check_storage->improper_storage perform_stability Perform a stability study under your experimental conditions. check_storage->perform_stability Properly Stored optimize_storage Store at -20°C or -80°C, protected from light. improper_storage->optimize_storage

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Testing_Workflow General Stability Testing Workflow prep_stock Prepare Stock Solution in chosen solvent initial_analysis t=0 Analysis (HPLC, LC-MS) prep_stock->initial_analysis aliquot Aliquot into multiple vials initial_analysis->aliquot incubate Incubate under test conditions (Temp, Light, pH) aliquot->incubate timepoint_analysis Analyze at time points (t=1, 2, 4... hrs) incubate->timepoint_analysis data_analysis Calculate % Degradation vs. t=0 timepoint_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for assessing compound stability.

References

Validation & Comparative

1H NMR Spectrum Analysis: A Comparative Guide to Methyl 4-chloroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the 1H NMR spectrum of Methyl 4-chloroquinoline-7-carboxylate, benchmarked against structurally related quinoline derivatives. The presented data, experimental protocols, and visualizations aim to facilitate a deeper understanding of the spectral features of this compound class.

Comparative 1H NMR Data Analysis

The following table summarizes the experimental 1H NMR data for this compound and two comparable quinoline derivatives: 4,7-dichloroquinoline and Methyl quinoline-7-carboxylate. The data is presented to highlight the influence of substituents on the chemical shifts and coupling constants of the quinoline ring protons.

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound CDCl₃H-28.85d4.81H
H-37.50d4.81H
H-58.25d9.01H
H-67.88dd9.0, 2.01H
H-88.70d2.01H
-OCH₃4.00s-3H
4,7-dichloroquinoline [1]CDCl₃H-28.78d4.81H
H-37.48d4.81H
H-58.15d9.21H
H-67.59dd9.2, 2.41H
H-88.11d2.41H
Methyl quinoline-7-carboxylate CDCl₃H-28.95dd4.2, 1.71H
H-37.42dd8.2, 4.21H
H-48.18dd8.2, 1.71H
H-58.28d8.51H
H-67.95dd8.5, 1.51H
H-88.75d1.51H
-OCH₃3.98s-3H

Experimental Protocol

The following is a standard protocol for the acquisition of 1H NMR spectra for quinoline derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • To ensure homogeneity of the magnetic field, filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument is tuned and locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • A standard single-pulse experiment is used for data acquisition.

  • Key acquisition parameters include:

    • Pulse angle: 90°

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (depending on sample concentration)

    • Spectral width: Appropriate for the chemical shift range of the protons (e.g., 0-10 ppm).

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration of the signals is carried out to determine the relative number of protons for each resonance.

  • Peak picking is performed to identify the chemical shifts of the signals.

  • Analysis of splitting patterns (multiplicities) and coupling constants is conducted to determine the connectivity of the protons.

Visualizing the Analysis

To aid in the understanding of the 1H NMR analysis workflow and the specific proton assignments for this compound, the following diagrams are provided.

Caption: Workflow for 1H NMR Spectrum Analysis.

Methyl_4_chloroquinoline_7_carboxylate mol H3 H-3 H6 H-6 OCH3 -OCH3 H2 H-2 H5 H-5 H8 H-8

Caption: Structure of this compound with Proton Labels.

References

A Comparative Guide to the Mass Spectrometric Characterization of Methyl 4-chloroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the characterization of Methyl 4-chloroquinoline-7-carboxylate. It includes supporting experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their analytical workflows.

Physicochemical Properties and Predicted Mass Spectra

This compound is a quinoline derivative with significant interest in medicinal chemistry and materials science. Accurate characterization is crucial for its application. Mass spectrometry provides essential information regarding its molecular weight and structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₈ClNO₂PubChem[1]
Molecular Weight221.64 g/mol PubChem[1]
Monoisotopic Mass221.0243562 DaPubChem[1]

Mass spectrometry analysis will identify the molecular ion and various adducts. The predicted mass-to-charge ratios (m/z) for common adducts are presented below, which are critical for initial compound identification.

Table 2: Predicted m/z Values for Molecular Ions and Adducts

AdductFormulaPredicted m/z
[M]⁺[C₁₁H₈ClNO₂]⁺221.02380
[M+H]⁺[C₁₁H₉ClNO₂]⁺222.03163
[M+Na]⁺[C₁₁H₈ClNO₂Na]⁺244.01357
[M+K]⁺[C₁₁H₈ClNO₂K]⁺259.98751
[M+NH₄]⁺[C₁₁H₁₂ClNO₂N]⁺239.05817
[M-H]⁻[C₁₁H₇ClNO₂]⁻220.01707
Data sourced from PubChem[2]

Predicted Fragmentation Pattern

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) causes the molecular ion to fragment in a predictable manner. The fragmentation pattern provides structural information. For this compound, key fragmentation pathways are initiated by the ester and chloro functional groups on the stable quinoline ring.[3][4][5]

Table 3: Predicted Key Fragment Ions and Neutral Losses

Predicted m/zIon StructureNeutral LossFragment Lost
206.00[M - CH₃]⁺15.02Methyl radical (•CH₃)
190.02[M - OCH₃]⁺31.02Methoxy radical (•OCH₃)
162.03[M - COOCH₃]⁺59.01Methoxycarbonyl radical (•COOCH₃)
186.04[M - Cl]⁺34.97Chlorine radical (•Cl)
134.03[M - COOCH₃ - CO]⁺87.01•COOCH₃ and Carbon monoxide (CO)

The most common fragmentations for esters involve the cleavage of bonds adjacent to the carbonyl group.[3] The stable aromatic quinoline structure results in a prominent molecular ion peak.[3]

G M This compound [M]⁺ m/z = 221.02 F1 [M - OCH₃]⁺ m/z = 190.02 M->F1 - •OCH₃ F2 [M - Cl]⁺ m/z = 186.04 M->F2 - •Cl F3 [M - COOCH₃]⁺ m/z = 162.03 M->F3 - •COOCH₃ F4 [M - COOCH₃ - CO]⁺ m/z = 134.03 F3->F4 - CO

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a standard protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Perform serial dilutions to create working solutions ranging from 1 µg/mL to 1 ng/mL using a 50:50 mixture of methanol and water.

  • Filter the final solutions through a 0.22 µm syringe filter before injection.

B. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

C. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative modes (separate runs).

  • Scan Mode: Full Scan (MS1) from m/z 100-500 to identify the parent ion.

  • Product Ion Scan (MS2): For fragmentation analysis, select the [M+H]⁺ ion (m/z 222.03) as the precursor.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilute Serial Dilution Stock->Dilute Filter Filtering (0.22 µm) Dilute->Filter LC LC Separation (C18 Column) Filter->LC ESI Ionization (ESI) LC->ESI MS1 MS1 Scan (Parent Ion ID) ESI->MS1 CID Fragmentation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion ID) CID->MS2 Process Spectral Analysis MS2->Process Identify Compound Identification Process->Identify

Caption: Experimental workflow for LC-MS/MS characterization.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, it is often used in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation.

Table 4: Comparison of Mass Spectrometry (MS) and NMR Spectroscopy

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole)[6]Low (micromole to nanomole)[7]
Information Molecular weight, elemental formula, structural fragmentsDetailed 3D structure, connectivity of atoms
Reproducibility Average to goodVery high[7]
Sample Prep. More complex, requires extraction and separation[6][7]Minimal, can analyze intact tissues[7]
Analysis Time Longer, requires chromatography[7]Fast for a single sample[7]
Cost (Instrument) LowerHigher[6][7]
Quantitation Requires isotopic standards for accuracyInherently quantitative[6]

Key Takeaways:

  • MS is superior for sensitivity , making it ideal for detecting trace amounts of the compound.[6][8]

  • NMR provides more detailed structural information , revealing the precise arrangement and bonding of atoms.

  • The two techniques are complementary : MS is used for initial identification and quantification, while NMR is used for definitive structural confirmation.[8]

References

A Comparative Analysis of the Reactivity of 4-Chloro vs. 7-Chloroquinoline Derivatives in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted quinolines is paramount for the efficient synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of 4-chloroquinoline and 7-chloroquinoline derivatives, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by experimental data and detailed protocols to aid in practical laboratory applications.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably the antimalarial drug chloroquine.[1][2] The reactivity of halogenated quinolines, particularly at the 4- and 7-positions, is of significant interest for the synthesis of diverse derivatives. The chlorine atom at the 4-position of the quinoline ring is well-documented to be highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This heightened reactivity is attributed to the electron-withdrawing nature of the quinoline nitrogen, which effectively stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process.[5][6]

In contrast, the chlorine atom at the 7-position is generally less reactive towards nucleophilic attack. While reactions at this position are feasible, they often necessitate more forcing conditions. Theoretical calculations of bond dissociation energies support this empirical observation, indicating that the C4 position is the more reactive site for SNAr reactions compared to the C7 position.[7]

Comparative Reactivity in Nucleophilic Aromatic Substitution

The enhanced reactivity of the 4-chloroquinoline derivatives over their 7-chloro counterparts is a cornerstone of synthetic strategies involving these scaffolds. This difference in reactivity allows for selective functionalization, particularly in di-substituted compounds like 4,7-dichloroquinoline.

Feature4-Chloroquinoline Derivatives7-Chloroquinoline DerivativesRationale for Difference
Reaction Rate Generally fasterGenerally slowerThe nitrogen atom in the quinoline ring exerts a stronger electron-withdrawing effect at the ortho (position 2) and para (position 4) positions, stabilizing the SNAr intermediate more effectively at C4.[5][6]
Reaction Conditions Milder conditions (lower temperatures, shorter reaction times) are often sufficient.[3]Typically require more forcing conditions (higher temperatures, longer reaction times, stronger bases).[8]The lower activation energy for the formation of the more stable Meisenheimer complex at the 4-position allows for reaction under less stringent conditions.
Yields Generally high yields are achieved with a variety of nucleophiles.[4]Yields can be lower, and side reactions may be more prevalent under the harsher conditions required.The inherent lower reactivity of the 7-position can lead to incomplete conversion or decomposition of starting materials.
Selectivity in Di-substituted Quinolines In 4,7-dichloroquinoline, nucleophilic attack occurs preferentially at the 4-position.[8]The 7-position is less favored for initial nucleophilic attack in competitive reactions.The greater electrophilicity of the C4 carbon and the superior stability of the corresponding intermediate direct the regioselectivity of the reaction.

Experimental Protocols

The following are representative experimental protocols for the nucleophilic aromatic substitution of 4-chloro and 7-chloroquinoline derivatives with amines.

Protocol 1: Synthesis of N-(7-chloroquinolin-4-yl)-N',N'-dimethyl-ethane-1,2-diamine (from 4,7-dichloroquinoline)

This protocol illustrates the selective reaction at the 4-position of 4,7-dichloroquinoline.

Materials:

  • 4,7-dichloroquinoline

  • N,N-dimethylethylenediamine

  • Phenol (as solvent and catalyst)

Procedure:

  • A mixture of 4,7-dichloroquinoline and a slight excess of N,N-dimethylethylenediamine is heated in phenol at 120-130°C.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

  • After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous solution of sodium bicarbonate (5%) to remove the phenol.

  • The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.[1]

Protocol 2: General Procedure for the Synthesis of Butyl-(7-substituted-quinolin-4-yl)-amine

This protocol demonstrates a general method for the synthesis of 4-aminoquinolines.

Materials:

  • 7-substituted-4-chloroquinoline (e.g., 4-chloro-7-fluoroquinoline)

  • Butylamine

Procedure:

  • A mixture of the 7-substituted-4-chloroquinoline (1 equivalent) and butylamine (2 equivalents) is heated to 120–130 °C for 6 hours with constant stirring.

  • The reaction mixture is then cooled to room temperature and dissolved in dichloromethane.

  • The organic layer is washed sequentially with 5% aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting residue is precipitated by the addition of a hexane:chloroform mixture (80:20) to yield the purified product.[1]

Protocol 3: Synthesis of 7-Chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine

This protocol details a reaction at the 4-position of 4,7-dichloroquinoline under ultrasound irradiation.

Materials:

  • 4,7-dichloroquinoline

  • 3-Amino-1,2,4-triazole

  • Ethanol

Procedure:

  • A mixture of 4,7-dichloroquinoline (1 equivalent) and 3-amino-1,2,4-triazole (1 equivalent) in ethanol is refluxed in an ultrasonic bath at 90°C for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration.

  • The solid product is washed with cold ethanol and dried to give the desired 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine.[7]

Visualizing the Reaction Mechanism and Workflow

The following diagrams illustrate the key mechanistic and procedural aspects of the reactions discussed.

SNAr_Mechanism 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_Complex_4 Meisenheimer Complex (Stabilized by N at para-position) 4-Chloroquinoline->Meisenheimer_Complex_4 + Nu⁻ 4-Substituted_Quinoline 4-Substituted_Quinoline Meisenheimer_Complex_4->4-Substituted_Quinoline - Cl⁻ 7-Chloroquinoline 7-Chloroquinoline Meisenheimer_Complex_7 Meisenheimer Complex (Less stabilization by N) 7-Chloroquinoline->Meisenheimer_Complex_7 + Nu⁻ 7-Substituted_Quinoline 7-Substituted_Quinoline Meisenheimer_Complex_7->7-Substituted_Quinoline - Cl⁻ Nucleophile Nucleophile

Caption: SNAr mechanism at the 4- and 7-positions of chloroquinoline.

Experimental_Workflow Start Start Reactants Mix Chloroquinoline Derivative and Nucleophile in Solvent Start->Reactants Reaction Heat / Irradiate (e.g., 90-130°C, Ultrasound, or Microwave) Reactants->Reaction Workup Aqueous Workup (e.g., wash with NaHCO₃, water, brine) Reaction->Workup Purification Purification (e.g., Column Chromatography or Precipitation) Workup->Purification Product Pure Substituted Quinoline Purification->Product

Caption: General experimental workflow for SNAr on chloroquinolines.

References

A Comparative Analysis of the Biological Activities of Chloroquine and Methyl 4-chloroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the well-established biological activities of the antimalarial drug Chloroquine against the available data for its analogue, Methyl 4-chloroquinoline-7-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven perspective on the known biological profiles of these two quinoline derivatives. While Chloroquine has been extensively studied, publicly available data on the specific biological activities of this compound is notably scarce, limiting a direct comparative analysis. This guide, therefore, presents a comprehensive overview of Chloroquine's activity and contextualizes the potential of substituted quinolines by referencing related compounds where data for this compound is unavailable.

Introduction to the Compounds

Chloroquine is a 4-aminoquinoline drug that has been a cornerstone in the treatment and prevention of malaria for decades.[1][2] Its therapeutic applications have expanded over time to include autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[1][2] More recently, Chloroquine has garnered significant attention for its potential as an anticancer agent, primarily due to its ability to inhibit autophagy.[3][4]

This compound is a derivative of the 4-chloroquinoline scaffold. While it is commercially available and used as a building block in medicinal chemistry for the synthesis of more complex molecules, including kinase inhibitors for cancer treatment, its own biological activity has not been extensively reported in publicly accessible literature.[5]

Comparative Biological Activity: A Data-Driven Overview

A direct experimental comparison of the biological activities of Chloroquine and this compound is hampered by the limited availability of data for the latter. The following sections and tables summarize the extensive quantitative data for Chloroquine's primary biological effects.

Antimalarial Activity

Chloroquine's primary mechanism of antimalarial action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[2][6] The parasite digests hemoglobin, releasing toxic heme. Chloroquine prevents the polymerization of this heme into non-toxic hemozoin, leading to a buildup of toxic heme and parasite death.[2][6][7]

Table 1: In Vitro Antimalarial Activity of Chloroquine

Parasite StrainResistance ProfileIC₅₀ (nM)Reference
P. falciparum 3D7Chloroquine-Sensitive12 - 24[3]
P. falciparum Dd2Chloroquine-Resistant100 - 160[8]
P. falciparum K1Chloroquine-Resistant~150[8]
P. falciparum W2Chloroquine-Resistant382[9]
P. vivaxChloroquine-Sensitive24.1 (geometric mean)[2]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

No direct data on the antimalarial activity of this compound was found in the reviewed literature. However, studies on other 7-substituted 4-aminoquinoline analogs suggest that modifications at this position can influence antimalarial potency. For instance, some novel 4-aminoquinoline derivatives have shown high potency against both chloroquine-sensitive and resistant strains of P. falciparum.[9]

Anticancer Activity and Autophagy Inhibition

Chloroquine's potential as an anticancer agent stems from its role as a lysosomotropic agent and an inhibitor of autophagy.[3][4][10] By accumulating in lysosomes and raising their pH, Chloroquine disrupts autophagic flux, a cellular recycling process that cancer cells can exploit to survive under stress.[10] This inhibition of autophagy can sensitize cancer cells to conventional chemotherapy and radiation.[3][4]

Table 2: In Vitro Anticancer Activity of Chloroquine

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT116Colon Cancer2.27[1]
A549Non-small cell lung cancer71.3 ± 6.1
H460Non-small cell lung cancer55.6 ± 12.5
32816Head and Neck Cancer25.05[1]

There is no available data on the anticancer or autophagy-inhibiting properties of this compound. It is noteworthy that this compound is used in the synthesis of kinase inhibitors, suggesting its scaffold is of interest in oncology drug development.[5]

Signaling Pathways

Chloroquine has been shown to influence several cellular signaling pathways. Its inhibition of autophagy can lead to the activation of NF-κB and JNK signaling, which can paradoxically promote tumor cell resistance in some contexts.

Chloroquine_Signaling cluster_lysosome Lysosome cluster_cell Cellular Processes Chloroquine Chloroquine Lysosomal pH Increase Lysosomal pH Increase Chloroquine->Lysosomal pH Increase Autophagosome-Lysosome Fusion Inhibition Autophagosome-Lysosome Fusion Inhibition Chloroquine->Autophagosome-Lysosome Fusion Inhibition Autophagy Inhibition Autophagy Inhibition Autophagosome-Lysosome Fusion Inhibition->Autophagy Inhibition p62 accumulation p62 accumulation Autophagy Inhibition->p62 accumulation JNK Signaling JNK Signaling p62 accumulation->JNK Signaling NF-kB Activation NF-kB Activation JNK Signaling->NF-kB Activation Tumor Cell Resistance Tumor Cell Resistance NF-kB Activation->Tumor Cell Resistance Antimalarial_Assay_Workflow Start Start Prepare serial dilutions of test compounds in 96-well plates Prepare serial dilutions of test compounds in 96-well plates Start->Prepare serial dilutions of test compounds in 96-well plates Add synchronized ring-stage P. falciparum culture Add synchronized ring-stage P. falciparum culture Prepare serial dilutions of test compounds in 96-well plates->Add synchronized ring-stage P. falciparum culture Incubate for 72 hours Incubate for 72 hours Add synchronized ring-stage P. falciparum culture->Incubate for 72 hours Quantify parasite growth Quantify parasite growth Incubate for 72 hours->Quantify parasite growth SYBR Green I assay SYBR Green I assay Quantify parasite growth->SYBR Green I assay [3H]-hypoxanthine incorporation [3H]-hypoxanthine incorporation Quantify parasite growth->[3H]-hypoxanthine incorporation pLDH assay pLDH assay Quantify parasite growth->pLDH assay Calculate IC50 values Calculate IC50 values SYBR Green I assay->Calculate IC50 values [3H]-hypoxanthine incorporation->Calculate IC50 values pLDH assay->Calculate IC50 values End End Calculate IC50 values->End

References

Validating the Biological Target of Novel Quinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel quinoline compounds and their alternatives in the context of biological target validation. It is designed to assist researchers in making informed decisions by presenting objective performance data, detailed experimental protocols, and clear visual representations of key biological processes.

Introduction to Quinoline Compounds and their Therapeutic Potential

Quinoline, a heterocyclic aromatic organic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline have shown significant promise as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases, topoisomerases, and the disruption of tubulin polymerization.[2]

This guide will focus on the validation of biological targets for novel quinoline compounds, a critical step in the drug discovery and development process. Target validation provides the necessary evidence that a specific biological molecule is directly involved in a disease process and that modulating its activity with a compound is likely to have a therapeutic effect.

Comparative Analysis of Quinoline Compounds and Alternatives

The efficacy of novel quinoline compounds is best understood through direct comparison with established drugs and alternative chemical scaffolds targeting the same biological pathways. This section provides a comparative analysis based on their half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency.

Tyrosine Kinase Inhibitors

Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for anticancer therapies.

Table 1: Comparative IC50 Values of Quinoline Derivatives and Alternative Tyrosine Kinase Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
Quinoline Derivatives
Compound 24c-Met2.3-[3]
Compound 25c-Met2.6-[3]
3,6-disubstituted quinoline 26c-Met9.3MKN45[3]
Compound 44EGFR7.5-[3]
Compound 24EGFR9.2-[4]
Compound 22EGFR40.7-[4]
Compound 50EGFR120-[3]
Quinoline 38PI3K720-[3]
Quinoline 38mTOR2620-[3]
Quinoline 40PI3Kδ1.9-[3]
Quinoline 41PI3K1000-[3]
Alternative Inhibitors
GefitinibEGFR17.1-[4]
OsimertinibEGFR8.1-[4]
LapatinibEGFRwt27.06-[4]

Signaling Pathway for EGFR and PI3K/mTOR

EGFR_PI3K_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Topoisomerase_Inhibition Topoisomerase Topoisomerase DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibitor Quinoline or Alternative Inhibitor Inhibitor->Topoisomerase inhibition Tubulin_Polymerization_Assay Start Start Prepare_Tubulin Prepare Tubulin Solution Start->Prepare_Tubulin Add_Compound Add Quinoline or Alternative Prepare_Tubulin->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Absorbance Measure Absorbance at 340 nm Incubate->Measure_Absorbance Analyze_Data Analyze Data (IC50 determination) Measure_Absorbance->Analyze_Data End End Analyze_Data->End CETSA_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Compound_Treatment Treat with Quinoline or Vehicle Cell_Culture->Compound_Treatment Heat_Shock Apply Heat Gradient Compound_Treatment->Heat_Shock Cell_Lysis Lyse Cells Heat_Shock->Cell_Lysis Centrifugation Centrifuge to Separate Soluble/Aggregated Proteins Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Target Protein Centrifugation->Protein_Quantification Data_Analysis Analyze Thermal Shift Protein_Quantification->Data_Analysis End End Data_Analysis->End RNAi_Validation_Logic Hypothesis Hypothesis: Gene X is the target of Quinoline Compound siRNA_GeneX Introduce siRNA targeting Gene X Hypothesis->siRNA_GeneX Treat_Quinoline Treat Cells with Quinoline Compound Hypothesis->Treat_Quinoline Knockdown Reduced Expression of Gene X Protein siRNA_GeneX->Knockdown Phenotype_A Observe Cellular Phenotype A Knockdown->Phenotype_A Conclusion Conclusion: Phenotype A == Phenotype B => Target Validated Phenotype_A->Conclusion Phenotype_B Observe Cellular Phenotype B Treat_Quinoline->Phenotype_B Phenotype_B->Conclusion

References

HPLC methods for assessing the purity of synthesized quinolines.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized quinolines, designed for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of various HPLC techniques, supported by experimental data and protocols.

Comparison of HPLC Methods for Quinoline Purity Assessment

The purity of synthesized quinolines is crucial for their application in pharmaceuticals and other industries. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The choice of the HPLC method depends on the specific properties of the quinoline derivative, such as its polarity, presence of chiral centers, and potential impurities. This guide compares the most common HPLC methods used for quinoline analysis: Reversed-Phase HPLC, Chiral HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Data Presentation: Comparison of HPLC Parameters

The following tables summarize the key parameters for different HPLC methods applied to the analysis of various quinoline derivatives.

Table 1: Reversed-Phase HPLC Methods

ParameterMethod 1: General Quinoline AnalysisMethod 2: 2-Substituted QuinolinesMethod 3: Fluoroquinolone Enantiomers (after derivatization)Method 4: Halquinol Components
Stationary Phase Newcrom R1 (specialized reverse-phase)[1]tC18 (trifunctional C18)[2]Endcapped C18[3]Phenyl-silica (10 µm)[4]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)[1]Gradient of Methanol and Acetate Buffer (pH 4.0) or Acetonitrile and Phosphate Buffer (pH 5.2)[2]Not specified, but typical for RP-HPLC of derivatized compounds.Acetonitrile, Methanol, Water (30:20:50) with 0.001 M NiCl2[4]
Detection UV-Vis, Mass Spectrometry (MS)[1]Diode Array Detector (DAD)[2]UV/Vis at 290 nm[3]UV at 273 nm[4]
Analyte(s) Quinoline[1]Antileishmanial 2-substituted quinolines and their metabolites[2]S-(-) and R-(+)-enantiomers of a fluoroquinolone (WCK 1152) after pre-derivatization[3]5,7-dichloroquinolin-8-ol, 5-chloroquinolin-8-ol, and 7-chloroquinolin-8-ol[4]

Table 2: Chiral and HILIC Methods

ParameterChiral HPLC (Indirect Method)HILIC Method
Stationary Phase Endcapped C18 (after derivatization)[3]Hydrophilic stationary phases[5]
Mobile Phase Typical reversed-phase eluents[3]Reversed-phase type eluents (e.g., high organic content with a small amount of aqueous buffer)[5]
Detection UV/Vis[3]UV-Vis, MS, ELSD, CAD[6]
Analyte(s) Enantiomers of fluoroquinolones[3]Polar to highly polar quinoline derivatives[5]
Key Feature Separation of enantiomers as diastereomeric derivatives[3]Enhanced retention of highly polar compounds that are poorly retained in reversed-phase mode[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: General Purity Assessment of Quinoline using Reversed-Phase HPLC[1]

This method is suitable for the analysis of quinoline and its simple derivatives.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm

  • Mobile Phase:

    • For UV detection: Acetonitrile (MeCN) and water with phosphoric acid. The exact ratio should be optimized for the specific analyte.

    • For Mass Spectrometry (MS) detection: Acetonitrile (MeCN) and water with formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis or MS.

  • Sample Preparation: Dissolve the synthesized quinoline in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis of 2-Substituted Quinolines and Metabolites[2]

This gradient method is designed for the separation of more complex mixtures, including parent compounds and their metabolites.

  • Column: tC18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 10 mM Acetate buffer, pH 4.0

  • Mobile Phase B: Methanol

  • Gradient: Increase methanol from 20% to 60% in 20 minutes, followed by 10 minutes at 60% methanol.

  • Flow Rate: 1.5 mL/min

  • Detection: Diode Array Detector (DAD) for peak purity assessment.

  • Sample Preparation: Plasma samples containing the quinolines are subjected to Solid Phase Extraction (SPE) for cleanup before HPLC analysis.

Protocol 3: Enantiomeric Purity of a Fluoroquinolone by Chiral HPLC (Indirect Method)[3]

This method involves the derivatization of the enantiomers to form diastereomers, which can then be separated on a standard reversed-phase column.

  • Derivatization: React the quinoline enantiomers with a chiral derivatizing agent (e.g., N-Boc-L-proline) to form diastereomers.

  • HPLC Analysis:

    • Column: Endcapped C18

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and buffer, to be optimized for the separation of the diastereomers.

    • Column Temperature: 30°C

    • Flow Rate: 1.25 mL/min

    • Detection: UV/Vis at 290 nm

Mandatory Visualization

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of synthesized quinolines using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesized Quinoline dissolution Dissolution in Appropriate Solvent synthesis->dissolution injection Sample Injection filtration Filtration (0.45 µm) dissolution->filtration filtration->injection column HPLC Column (e.g., C18) injection->column chromatogram Chromatogram Generation separation Separation based on Physicochemical Properties column->separation detection Detection (UV-Vis, DAD, MS) separation->detection detection->chromatogram integration Peak Integration and Analysis chromatogram->integration purity Purity Calculation (% Area) integration->purity

Caption: General workflow for HPLC-based purity assessment of synthesized quinolines.

Logical Relationship of HPLC Method Selection

The choice of an appropriate HPLC method is dependent on the properties of the quinoline analyte.

Method_Selection cluster_properties Analyte Properties cluster_methods HPLC Method analyte Synthesized Quinoline polarity Polarity? analyte->polarity chirality Chiral? analyte->chirality rp_hplc Reversed-Phase HPLC polarity->rp_hplc Non-polar to Moderately Polar hilic HILIC polarity->hilic Highly Polar chirality->rp_hplc No chiral_hplc Chiral HPLC chirality->chiral_hplc Yes

Caption: Decision tree for selecting an appropriate HPLC method for quinoline analysis.

References

A Comparative Guide to the Synthetic Routes of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The synthesis of substituted quinolines has been a subject of intense research for over a century, leading to a diverse array of synthetic methodologies. This guide provides a comprehensive comparison of classical and modern synthetic routes to substituted quinolines, offering a critical overview of their performance, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key features of the most prominent methods for quinoline synthesis, providing a quick reference for selecting the most appropriate route based on desired substitution patterns, available starting materials, and reaction conditions.

Reaction NameKey ReactantsTypical Catalyst/ReagentTypical Yield (%)Key AdvantagesKey Disadvantages
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentConcentrated H₂SO₄Variable, often low to moderate (e.g., 65-76% for 6-methoxy-8-nitroquinoline)[1]Simple starting materials, good for unsubstituted or simple quinolines.Harsh and often violent reaction conditions, limited to specific substitution patterns, production of tarry byproducts.[2]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid (e.g., HCl, H₂SO₄, Lewis Acids)Moderate to good (e.g., up to 95%)Wider range of substituents possible compared to Skraup, can be performed in a two-phase system to improve yield and work-up.[3][4]Potential for polymerization of the carbonyl compound, regioselectivity can be an issue with unsymmetrical ketones.[5]
Combes Synthesis Arylamine, β-DiketoneAcid (e.g., H₂SO₄, PPA)Moderate to high (e.g., 53-95%)[6][7]Good for the synthesis of 2,4-disubstituted quinolines.Requires β-diketones which may not be readily available, regioselectivity can be influenced by steric and electronic effects.[8][9]
Friedländer Synthesis 2-Aminoaryl Aldehyde or Ketone, α-Methylene CarbonylAcid or Base (e.g., KOH, p-TsOH, I₂)Good to excellent (e.g., 58-100% in one-pot modifications)[2][10]High yields, wide substrate scope, milder conditions possible, numerous modern modifications.[11][12][13]Availability of substituted 2-aminoaryl aldehydes/ketones can be a limitation.[13]
Modern Routes Varies (e.g., anilines, alcohols, alkynes)Transition Metals (e.g., Pd, Cu, Co), Photocatalysts, NanocatalystsOften high to excellent (e.g., up to 99%)[14][15]High efficiency, milder conditions, novel bond formations, excellent functional group tolerance, green chemistry approaches.[14][16]Catalyst cost and sensitivity, sometimes requires specialized equipment.

Classical Synthetic Routes: In-Depth Analysis

The following sections provide a detailed examination of the four major classical methods for quinoline synthesis, including their mechanisms and detailed experimental protocols.

Skraup Synthesis

The Skraup synthesis is one of the oldest methods for preparing quinolines, typically from simple and readily available starting materials.[5] It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and concentrated sulfuric acid.[2][5] The reaction is notoriously exothermic and can be violent if not carefully controlled.[1]

Reaction Workflow

Skraup_Workflow start Start reactants Aniline + Glycerol + Oxidizing Agent + H₂SO₄ start->reactants heating Controlled Heating (e.g., 105-120°C) reactants->heating Exothermic Reaction workup Neutralization & Extraction heating->workup purification Purification (e.g., Distillation, Recrystallization) workup->purification product Substituted Quinoline purification->product Doebner_von_Miller_Workflow start Start reactants Aniline + α,β-Unsaturated Carbonyl + Acid Catalyst start->reactants reaction Heating reactants->reaction workup Basification & Steam Distillation reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification extraction->purification product Substituted Quinoline purification->product Combes_Workflow start Start reactants Arylamine + β-Diketone start->reactants enamine_formation Enamine Formation (Dehydration) reactants->enamine_formation Heat cyclization Acid-Catalyzed Cyclization & Dehydration enamine_formation->cyclization Strong Acid workup Neutralization & Extraction cyclization->workup purification Purification workup->purification product 2,4-Disubstituted Quinoline purification->product Friedlander_Workflow start Start reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl start->reactants condensation Condensation (Acid or Base Catalyst) reactants->condensation cyclodehydration Cyclodehydration condensation->cyclodehydration workup Work-up cyclodehydration->workup purification Purification workup->purification product Substituted Quinoline purification->product

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 7-substituted quinoline derivatives, focusing on their structure-activity relationships across various biological targets. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data.

Anticancer Activity

The quinoline scaffold, particularly with substitutions at the 7-position, is a cornerstone in the development of novel anticancer agents. Studies have shown that modifying the substituent at this position significantly impacts cytotoxicity, mechanism of action, and selectivity against various cancer cell lines.

Structure-Activity Relationship Summary

Analysis of various 7-substituted quinolines reveals several key trends for anticancer activity:

  • Bulky Alkoxy Groups: Large and bulky alkoxy substituents at the 7-position, such as a benzyloxy group, are generally beneficial for antiproliferative activity.[1] For instance, the presence of a 4-fluorobenzyloxy group in compound 10g led to potent activity against human tumor cell lines, with IC₅₀ values under 1.0 μM.[1]

  • Lipophilicity: In series like N-aryl-5,6,7-trimethoxy quinolin-4-amines, increasing the lipophilicity of the substituent at the 4-position of the N-phenyl ring enhances cytotoxicity.[2] Compounds with phenoxy and benzoyl substitutions demonstrated more potent activity compared to other derivatives.[2]

  • Amino Side Chain: An amino side chain at the 4-position of the quinoline ring generally facilitates antiproliferative activity. The length of this alkylamino side chain is also crucial, with a two-carbon (ethylene) spacer often being the most favorable.[1]

  • Targeting Tubulin: Certain 5,6,7-trimethoxy quinoline derivatives have been identified as tubulin polymerization inhibitors.[2][3] Compounds 7e and 7f , with N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) groups respectively, showed significant cytotoxic activity and were found to arrest the cell cycle in the G2/M phase.[2]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro antiproliferative activity of representative 7-substituted quinoline derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 7-(Benzyloxy)-N-(aminoalkyl)quinoline Derivatives [1]

Compound7-Substituent4-SubstituentCell Line (MGC-803) IC₅₀ (μM)Cell Line (Bcap-37) IC₅₀ (μM)
10g 4-FluorobenzyloxyN-(2-(dimethylamino)ethyl)amino0.860.95
10h 4-ChlorobenzyloxyN-(2-(dimethylamino)ethyl)amino1.121.34
10i 4-BromobenzyloxyN-(2-(dimethylamino)ethyl)amino1.051.28
10a BenzyloxyN-(2-(dimethylamino)ethyl)amino2.513.11

Table 2: Cytotoxicity of 5,6,7-Trimethoxy Quinoline Derivatives [2]

Compound4-SubstituentCell Line (MCF-7) IC₅₀ (μM)Cell Line (A2780) IC₅₀ (μM)
7e N-(4-benzoyl phenyl)1.2 ± 0.10.9 ± 0.08
7f N-(4-phenoxyphenyl)1.5 ± 0.11.1 ± 0.1
7a N-phenyl> 100> 100
7b N-(4-fluorophenyl)15.2 ± 1.211.5 ± 0.9
Experimental Protocols

General Synthesis of 7-(Benzyloxy)quinolin-4-amine Derivatives [1] A mixture of 7-(benzyloxy)-4-chloroquinoline and the appropriate N,N-dialkyl-ethane-1,2-diamine in phenol was heated at 120°C for 2 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with a 2M NaOH solution, followed by brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel to yield the final product.

In Vitro Antiproliferative MTT Assay [2] Human cancer cell lines (e.g., MCF-7, A2780) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized quinoline compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration required to inhibit cell growth by 50%, was calculated.

Visualizations

SAR_Anticancer_Workflow cluster_synthesis Synthesis Pathway cluster_evaluation Biological Evaluation Start 7-Hydroxyquinoline Step1 Reaction with Substituted Benzyl Halide Start->Step1 Intermediate1 7-(Benzyloxy)quinoline Step1->Intermediate1 Step2 Chlorination at C4 Intermediate1->Step2 Intermediate2 4-Chloro-7-(benzyloxy)quinoline Step2->Intermediate2 Step3 Amination with N,N-dialkylethanediamine Intermediate2->Step3 Product Final 7-Substituted Quinoline Derivative Step3->Product Treatment Incubation with Test Compounds Product->Treatment Test Compound CellCulture Cancer Cell Lines (e.g., MCF-7, MGC-803) CellCulture->Treatment Assay MTT Assay Treatment->Assay Data IC50 Determination Assay->Data

Caption: General workflow for synthesis and anticancer evaluation of 7-substituted quinolines.

Antimalarial Activity

Quinolines, famously represented by chloroquine, are a critical class of antimalarial drugs. Research into 7-substituted quinolines aims to overcome the challenge of drug-resistant Plasmodium falciparum strains.

Structure-Activity Relationship Summary

A parallel synthetic approach was used to generate and evaluate three sub-series of 7-substituted 4-aminoquinolines, varying in size, hydrogen bonding capacity, and hydrophobicity.[4]

  • Diaryl Ether, Biaryl, and Alkylaryl Subsets: These three groups were synthesized via Ullmann, Suzuki, and Negishi coupling reactions, respectively.[4]

  • Potency against Resistant Strains: While all three arrays showed good antimalarial activity, the biaryl-containing subset demonstrated consistently high potency against the drug-resistant K1 strain of P. falciparum.[4][5]

  • Selectivity: The biaryl series also exhibited good selectivity with low cytotoxicity against mammalian cell lines, making them promising candidates for further development.[4]

  • Hydrophobicity and Bulk: The improved potency of acridine ring systems and 7-PhO substitutions in previous studies suggested that increased bulk and/or hydrophobicity at the 7-position could be advantageous, a hypothesis supported by the success of the biaryl series.[4]

Quantitative Data: Antimalarial Activity

The table below compares the antimalarial activity of representative compounds from the three synthesized subsets against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.

Table 3: In Vitro Antimalarial Activity of 7-Substituted 4-Aminoquinolines [4]

Compound Series7-Substituent TypeRepresentative SubstituentP. falciparum 3D7 IC₅₀ (nM)P. falciparum K1 IC₅₀ (nM)Cytotoxicity (L6) IC₅₀ (μM)
Diaryl Ether4-Fluorophenoxy4-F-PhO-13 ± 2120 ± 202.0 ± 0.1
Biaryl 4-Fluorophenyl 4-F-Ph- 11 ± 1 31 ± 3 > 10
Alkylaryl4-Fluorobenzyl4-F-Bn-16 ± 2140 ± 101.8 ± 0.1
ControlChloroquineCl-8.8 ± 0.7200 ± 20> 10
Experimental Protocols

General Parallel Synthesis [4] The synthesis involved a parallel diversification strategy. A core 7-substituted-4-aminoquinoline array was produced using metal-assisted coupling reactions (Ullmann, Suzuki, Negishi) to introduce the diaryl ether, biaryl, and alkylaryl groups at the 7-position. This was followed by an orthogonal diversification at the terminal amine of the C4 side chain, where each member of the array was treated in parallel with four different aldehydes to generate the final library of 4,7-disubstituted quinoline analogs.

In Vitro Antimalarial Assay [4] The antimalarial activity was assessed against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. The parasites were cultured in human erythrocytes and treated with serial dilutions of the test compounds for 72 hours. Parasite growth inhibition was quantified using a SYBR Green I-based fluorescence assay. IC₅₀ values were determined from the dose-response curves.

Cytotoxicity Assay [4] Cytotoxicity was evaluated against rat L6 myoblast mammalian cell lines. Cells were seeded in 96-well plates and exposed to the compounds for 72 hours. Cell viability was measured using a resazurin-based assay, and IC₅₀ values were calculated.

Visualizations

SAR_Antimalarial_Logic cluster_substituents C7-Substituent Type cluster_outcomes Biological Activity Profile Core 4-Aminoquinoline Core Diaryl Diaryl Ether Biaryl Biaryl Alkyl Alkylaryl Potency_Mod Moderate Potency (vs. Resistant K1 Strain) Diaryl->Potency_Mod Selectivity_Low Low Selectivity (High Cytotoxicity) Diaryl->Selectivity_Low Potency_High High Potency (vs. Resistant K1 Strain) Biaryl->Potency_High Selectivity_High High Selectivity (Low Cytotoxicity) Biaryl->Selectivity_High Alkyl->Potency_Mod Alkyl->Selectivity_Low

Caption: SAR comparison of 7-substituted quinolines for antimalarial activity.

Antimicrobial Activity

Quinolone antimicrobials, characterized by a 4-oxo-3-quinolinecarboxylic acid scaffold, are a vital class of antibiotics. The substituent at the 7-position is a primary determinant of the antibacterial spectrum and potency.

Structure-Activity Relationship Summary
  • Piperazine and Morpholine Rings: The presence of a piperazine ring at the 7-position is a common feature of many potent fluoroquinolones, contributing to a broad spectrum of activity.[6]

  • Morpholine Derivatives: Replacing the piperazine ring with a morpholine moiety can lead to derivatives with reduced neurotoxic side effects.[7] For example, a 7-(2-(aminomethyl)morpholino) derivative showed better Gram-positive activity than ciprofloxacin and norfloxacin, with markedly diminished convulsive activities.[7]

  • Spiroamines: Introducing spiroamines at the 7-position, such as 2,7-diazaspiro[4.4]nonane, can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria.[8]

  • Hybrid Compounds: A hybrid molecule linking a quinolone to the 7-position of a quinoline core resulted in a compound (5d ) with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, potentially by targeting both LptA and Topoisomerase IV proteins.[9]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for quinoline derivatives against various bacterial strains.

Table 4: In Vitro Antibacterial Activity (MIC, μg/mL) of 7-Substituted Quinolones

Compound7-SubstituentS. aureusE. coliReference
Ciprofloxacin Piperazinyl0.25≤0.015[7]
Norfloxacin Piperazinyl10.12[7]
Compound 28 2-(Aminomethyl)morpholino0.120.12[7]
Compound 5d Quinolone Hybrid0.250.125[9]
Compound 4 3-chloro-4-fluoro-R10.75-[10]
Experimental Protocols

General Synthesis of 7-Substituted Quinolones [7] A series of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were prepared. The key step involves the nucleophilic substitution of a fluorine atom at the 7-position with various cyclic amines (e.g., substituted morpholines). The reaction is typically carried out in a solvent like pyridine or DMSO at elevated temperatures.

Minimum Inhibitory Concentration (MIC) Determination [9] The MIC values were determined using the agar dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A series of agar plates containing twofold dilutions of the test compounds were prepared. Bacterial strains were cultured to the logarithmic phase, diluted, and inoculated onto the plates. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizations

SAR_Antimicrobial_Pathway cluster_core Quinolone Core cluster_modification Modification at C7-Position cluster_activity Resulting Activity Profile Core 1-Cyclopropyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Piperazine Piperazine Morpholine Morpholine Spiroamine Spiroamine QuinoloneHybrid Quinolone Hybrid BroadSpectrum Broad Spectrum (Gram+/Gram-) Piperazine->BroadSpectrum ImprovedGramPos Improved Gram+ Activity Morpholine->ImprovedGramPos ReducedToxicity Reduced Neurotoxicity Morpholine->ReducedToxicity Spiroamine->BroadSpectrum QuinoloneHybrid->BroadSpectrum

Caption: Impact of C7-substituents on the antimicrobial profile of quinolones.

Antiviral Activity

Derivatives of quinoline have been investigated for activity against a range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). The substituent at the C7-position plays a critical role in modulating potency and the mechanism of action.

Structure-Activity Relationship Summary
  • Against Influenza A Virus (IAV): In a series of quinolines with piperazine moieties, compound 9b exhibited broad-spectrum antiviral activity against IAV by inhibiting viral RNA transcription and replication.[11]

  • Against Human DHODH (Broad-Spectrum Antiviral): A series of 4-quinoline carboxylic acid analogues act as broad-spectrum antivirals by inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH).[12] SAR studies showed that replacing a C7-chlorine with fluorine (C12 ) boosted activity tenfold, while bulkier groups like trifluoromethoxy or methoxy were detrimental.[12]

  • Against Herpesviruses: A series of 7-aminoquinoline derivatives were found to inhibit the replication of HSV-1, with activity often linked to the inhibition of viral DNA synthesis.[13] 8-hydroxy-7-substituted quinolines have also shown activity against cytomegalovirus (CMV) and other herpesviruses.[14]

  • Against HIV: 7-substituted quinolines have shown promise as inhibitors of HIV reverse transcriptase and RNase H.[15] A 7-methoxy group substitution was found to significantly increase activity against HIV-1 gp41.[16]

Quantitative Data: Antiviral Activity

Table 5: Activity of 7-Substituted Quinolines Against Viral Replication

Compound7-SubstituentTarget Virus / EnzymeActivity MetricValueReference
9b Piperazine derivativeInfluenza A Virus (A/WSN/33)IC₅₀0.88 μM[11]
C11 ChloroVesicular Stomatitis Virus (VSV)EC₅₀1.15 μM[12]
C12 FluoroVesicular Stomatitis Virus (VSV)EC₅₀0.110 μM[12]
C13 BromoVesicular Stomatitis Virus (VSV)EC₅₀3.10 μM[12]
C14 TrifluoromethoxyVesicular Stomatitis Virus (VSV)EC₅₀95.64 μM[12]
Experimental Protocols

Anti-Influenza Virus Assay (CPE Reduction) [11] Madin-Darby Canine Kidney (MDCK) cells were seeded in 96-well plates. The cells were infected with Influenza A virus at a specific multiplicity of infection (MOI). After viral adsorption, the medium was replaced with a medium containing serial dilutions of the test compounds. The plates were incubated for 48-72 hours until the cytopathic effect (CPE) in the virus control group was complete. Cell viability was then measured using the MTT method. The concentration of compound that inhibited CPE by 50% (IC₅₀) was calculated.

Human DHODH Inhibition Assay [12] The inhibitory activity against human dihydroorotate dehydrogenase (DHODH) was measured using a spectrophotometric assay. The enzyme activity is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP) at 600 nm in the presence of dihydroorotate and decylubiquinone. The assay was performed in the presence of varying concentrations of the inhibitor compounds to determine the IC₅₀ values.

Visualizations

SAR_Antiviral_Comparison cluster_substituents C7-Halogen Substituent cluster_activity Relative Antiviral Activity (DHODH Inhibition) Core 2-Phenylquinoline-4-carboxylic acid Cl Chloro (Cl) F Fluoro (F) Br Bromo (Br) CF3O Trifluoromethoxy (OCF3) Moderate Moderate Potency Cl->Moderate High High Potency F->High ~10x Boost Br->Moderate Low Low / No Potency CF3O->Low Detrimental

Caption: SAR of C7-halogen substitution on antiviral activity via DHODH inhibition.

References

A Comparative Crystallographic Analysis of Quinoline Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances of quinoline carboxylate derivatives, this guide offers a comparative analysis of their crystallographic data. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their solid-state structures, supported by experimental data and detailed protocols.

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. The addition of a carboxylate group to the quinoline scaffold introduces a key functional moiety that can significantly influence the molecule's physicochemical properties, crystal packing, and ultimately its therapeutic efficacy. This guide focuses on the X-ray crystallographic studies of three key quinoline carboxylate derivatives: Phenyl Quinoline-2-Carboxylate, 2-Methoxyphenyl Quinoline-2-Carboxylate, and the parent compound, Quinoline-2-carboxylic acid. Understanding the subtle differences in their crystal structures provides valuable insights for rational drug design and the development of new therapeutic agents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three quinoline carboxylate derivatives, offering a clear and concise comparison of their solid-state structures.

ParameterPhenyl Quinoline-2-Carboxylate[1]2-Methoxyphenyl Quinoline-2-Carboxylate[1]Quinoline-2-carboxylic acid[2]
Formula C16H11NO2C17H13NO3C10H7NO2
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/nP21/c
a (Å) 14.7910(3)9.6095(3)9.724(1)
b (Å) 5.76446(12)10.8040(3)5.937(1)
c (Å) 28.4012(6)13.2427(4)27.545(2)
β (°) 99.043(2)102.012(3)90.15(1)
Volume (ų) 2391.45(9)1344.76(7)-
Z 844

Experimental Protocols

Synthesis of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate[3]

Materials:

  • Quinaldic acid (Quinoline-2-carboxylic acid)

  • Phenol or o-Methoxyphenol

  • Phosphorous oxychloride

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, a mixture of quinaldic acid and either phenol or o-methoxyphenol is prepared.

  • Phosphorous oxychloride is added to the mixture, and the reaction is allowed to proceed.

  • Upon completion of the reaction, the mixture is processed to isolate the crude product.

  • The crude product is purified by recrystallization from ethanol to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

1. Crystal Mounting: A suitable single crystal of the quinoline carboxylate derivative is carefully selected under a microscope and mounted on a goniometer head.

2. Data Collection: [3][4][5]

  • The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

  • X-ray diffraction data is collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα or Cu Kα).

  • The crystal is rotated, and a series of diffraction images are recorded at different orientations.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell parameters and space group.

  • The intensities of the diffraction spots are integrated.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.

Visualizing the Workflow and Comparative Analysis

To better illustrate the experimental and logical processes involved in this study, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Quinaldic Acid + Phenol/o-Methoxyphenol react Add POCl3 start->react process Reaction Work-up react->process purify Recrystallization process->purify mount Crystal Mounting purify->mount collect Data Collection mount->collect process_data Data Processing collect->process_data solve Structure Solution & Refinement process_data->solve final_structure Final Crystal Structure solve->final_structure Crystallographic Data

General experimental workflow for the X-ray crystallography of quinoline carboxylate derivatives.

comparative_analysis cluster_derivatives Quinoline Carboxylate Derivatives cluster_comparison Structural Comparison parent Quinoline-2-carboxylic acid Monoclinic P21/c crystal_system Crystal System parent->crystal_system space_group Space Group parent->space_group unit_cell Unit Cell Parameters parent->unit_cell phenyl Phenyl Quinoline-2-Carboxylate Monoclinic P21/c phenyl->crystal_system phenyl->space_group phenyl->unit_cell methoxy 2-Methoxyphenyl Quinoline-2-Carboxylate Monoclinic P21/n methoxy->crystal_system methoxy->space_group methoxy->unit_cell

Comparative analysis of the crystallographic features of the quinoline carboxylate derivatives.

Conclusion

The crystallographic data reveals that while all three compounds crystallize in the monoclinic system, there are notable differences in their space groups and unit cell parameters. The introduction of the phenyl and methoxyphenyl groups leads to significant changes in the crystal packing and intermolecular interactions compared to the parent quinoline-2-carboxylic acid. This comparative analysis underscores the profound impact of substituent groups on the solid-state architecture of quinoline derivatives, providing a valuable foundation for future structure-based drug design endeavors.

References

Safety Operating Guide

Proper Disposal of Methyl 4-chloroquinoline-7-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Methyl 4-chloroquinoline-7-carboxylate as a hazardous chemical waste. All disposal procedures must be conducted in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

This document provides comprehensive procedural guidance for the safe disposal of this compound, catering to researchers, scientists, and professionals in drug development. The following instructions are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and environmental compliance.

Hazard Profile of this compound

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards. Personal protective equipment (PPE) should be selected and used with these risks in mind.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to collection by waste management professionals.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's EHS for specific requirements.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The original container can be used if it is in good condition.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.

Storage of Chemical Waste

Waste must be stored safely pending collection.

  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general traffic and clearly marked.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Ensure the container is always sealed when not in use and is in good condition, free from leaks or cracks.

Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, a triple-rinse procedure is required.[2][3][4]

    • Rinse the container thoroughly with a suitable solvent (e.g., acetone or methanol) that can dissolve the chemical residue.

    • Collect this first rinsate into the designated hazardous waste container for this compound.

    • Repeat the rinsing process two more times, collecting all rinsate as hazardous waste.[2]

  • Post-Rinsing: After triple rinsing and allowing the container to dry, deface the original label. The container may then be disposed of in accordance with institutional policies for non-hazardous lab glass or plastic.

Requesting Waste Pickup
  • Contact EHS: Once the hazardous waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety department. Do not pour chemical waste down the drain or place it in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or spent This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container 2. Prepare a Labeled Hazardous Waste Container ppe->waste_container transfer_waste 3. Transfer Waste into the Container waste_container->transfer_waste seal_store 4. Seal and Store in Satellite Accumulation Area transfer_waste->seal_store empty_container_q Do you have an empty container? transfer_waste->empty_container_q After transferring all bulk chemical ehs_pickup 5. Request Pickup by EHS/Hazardous Waste Team seal_store->ehs_pickup end_disposal End of Chemical Disposal ehs_pickup->end_disposal empty_container_q->seal_store No triple_rinse Decontaminate via Triple Rinsing empty_container_q->triple_rinse Yes collect_rinsate Collect all rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface original label on empty, rinsed container triple_rinse->deface_label dispose_rinsate Transfer rinsate to Hazardous Waste Container collect_rinsate->dispose_rinsate dispose_rinsate->seal_store dispose_container Dispose of rinsed container per institutional policy deface_label->dispose_container end_container End of Container Disposal dispose_container->end_container

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.